molecular formula C50H57NO17 B1263923 10-Deacetyl-7-xylosyltaxol

10-Deacetyl-7-xylosyltaxol

Cat. No.: B1263923
M. Wt: 944.0 g/mol
InChI Key: ORKLEZFXASNLFJ-CNSXQYHSSA-N
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Description

10-Deacetyl-7-xylosyltaxol is a natural product found in Taxus baccata with data available.

Properties

Molecular Formula

C50H57NO17

Molecular Weight

944.0 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1

InChI Key

ORKLEZFXASNLFJ-CNSXQYHSSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Synonyms

7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol

Origin of Product

United States

Foundational & Exploratory

natural sources and abundance of "10-Deacetyl-7-xylosyltaxol"

Author: BenchChem Technical Support Team. Date: February 2026

10-Deacetyl-7-xylosyltaxol: Natural Abundance, Isolation, and Semi-Synthetic Utility

Executive Summary

This compound (also known as 10-Deacetyl-7-xylosylpaclitaxel or 7-xylosyl-10-DAT) is a naturally occurring taxane glycoside found in the bark and needles of Taxus species.[1][2][][4][5][6][7][8][9][10][11] While historically considered a metabolic "dead-end" or impurity in Paclitaxel (Taxol®) production, it has emerged as a critical high-value precursor. Its natural abundance significantly exceeds that of Paclitaxel—often by an order of magnitude—making it a superior biomass starting material for the semi-synthesis of Paclitaxel and Docetaxel. This guide details its sourcing, extraction, and conversion protocols for drug development applications.

Part 1: Chemical Profile & Identity

PropertySpecification
Common Name This compound (10-DA-7-Xyl-T)
IUPAC Name (2α,5β,7β,10β,13α)-4-Acetoxy-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate
CAS Number 90332-63-1
Molecular Formula C₅₀H₅₇NO₁₇
Molecular Weight 943.99 g/mol
Solubility Soluble in Methanol, DMSO, Ethanol; Low solubility in water; Insoluble in Hexane.[]
Key Structural Feature Presence of a xylose sugar moiety at C-7 and a free hydroxyl at C-10 (lacking the acetyl group found in Paclitaxel).[]

Part 2: Natural Sources & Abundance Analysis

Unlike Paclitaxel, which is present in trace amounts (~0.01–0.03%), this compound accumulates at significantly higher concentrations in specific tissues of Taxus species. It is the most abundant taxane in the bark of the Pacific Yew.

Comparative Yield Table
SpeciesTissue Source10-DA-7-Xyl-T Yield (% Dry Wt)Paclitaxel Yield (% Dry Wt)Ratio (Xylosyl : Taxol)
Taxus brevifolia (Pacific Yew)Bark0.06% – 0.10% 0.01% – 0.04%~2.5 : 1 to 10 : 1
Taxus chinensis (Chinese Yew)Bark/Needles0.10% – 0.50% 0.01% – 0.03%~10 : 1 to 30 : 1
Taxus baccata (European Yew)Needles0.05% – 0.20% <0.01%High
Taxus cuspidata (Japanese Yew)Heartwood0.02% – 0.15% TraceHigh

Technical Insight: In cultivated Taxus chinensis varieties, 10-deacetyl-7-xylosyltaxanes are often the dominant taxane fraction, reaching up to 0.5% of dry biomass. This makes them a more sustainable target for extraction than Paclitaxel itself.

Part 3: Biosynthetic Context

This compound represents a lateral branch of the main Taxol biosynthetic pathway. Instead of undergoing acetylation at C-10 to form Baccatin III (the canonical route), the intermediate 10-Deacetyltaxol (10-DAT) undergoes glycosylation at C-7.[5][7]

Pathway Visualization (Graphviz)

TaxaneBiosynthesis Taxadiene Taxadiene 10 10 Taxadiene->10 DAB Multiple Oxidations DAB->10 BaccatinIII Baccatin III DAB->BaccatinIII DBAT (Acetylation @ C10) Paclitaxel Paclitaxel (Taxol) BaccatinIII->Paclitaxel Side Chain Assembly DAT Side Chain Assembly (Alternative Route) DAT->Paclitaxel DBAT (Acetylation @ C10) 7 7 DAT->7 Xyl10DAT Putative 7-O-Xylosyltransferase (Divergent Step)

Caption: Divergence of this compound from the canonical Paclitaxel pathway via C-7 xylosylation of 10-Deacetyltaxol.

Part 4: Extraction & Purification Protocol

Due to its polarity (glycoside), this compound elutes differently than Paclitaxel. The following protocol is optimized for high-purity isolation from Taxus bark.

Step-by-Step Methodology
  • Initial Extraction:

    • Pulverize dried Taxus bark/needles.

    • Extract with Methanol (MeOH) or Ethanol (EtOH) (3x volume) at room temperature for 24 hours.

    • Concentrate in vacuo to obtain crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in water.

    • Partition with Hexane (removes lipids/waxes; discard organic layer).

    • Partition aqueous phase with Dichloromethane (DCM) or Chloroform .

    • Crucial Step: Unlike Paclitaxel which partitions readily into DCM, the xyloside is more polar. Ensure exhaustive extraction or use Ethyl Acetate if recovery is low.

  • Chromatographic Isolation (Silica Gel):

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Mobile Phase: Gradient elution using Chloroform:Methanol (

      
      ).
      
    • Gradient Profile:

      • 98:2 (Elutes low polarity impurities).

      • 95:5 (Elutes Paclitaxel and Cephalomannine).

      • 90:10 to 85:15 (Elutes This compound ).

    • Note: The xyloside elutes significantly later than Paclitaxel due to the sugar moiety.

  • Crystallization:

    • Combine xyloside-rich fractions.

    • Recrystallize from Acetonitrile or Acetone/Water mixtures to achieve >98% purity.

Part 5: Semi-Synthesis of Paclitaxel/Docetaxel

The industrial value of this compound lies in its conversion to active drugs. The xylose group must be removed (deglycosylation) and the C-10 position acetylated (for Paclitaxel) or left free (for Docetaxel).

Method A: Chemical Conversion (Periodate Oxidation)

This method chemically cleaves the sugar ring.

  • Oxidation: Treat with Sodium Periodate (

    
    )  to cleave the vicinal diols of the xylose sugar, forming a dialdehyde intermediate.
    
  • Elimination: Treat the dialdehyde with a weak base (e.g., Piperidine or Morpholine ) in Acetic Acid. This triggers

    
    -elimination, removing the sugar remnant to yield 10-Deacetyltaxol (10-DAT) .
    
  • Acetylation (for Paclitaxel): Selective acetylation of 10-DAT at C-10 using Acetyl Chloride/Pyridine yields Paclitaxel.

Method B: Enzymatic Biotransformation (Green Chemistry)

A highly specific method using fungal enzymes.

  • Enzyme:

    
    -xylosidase (e.g., LXYL-P1-2  from Lentinula edodes).[1][2][12]
    
  • Reaction: Incubate this compound with the enzyme in buffer (pH 5.0-6.0).

  • Result: Quantitative conversion to 10-Deacetyltaxol .

  • Conversion:

    • To Docetaxel: Protect C-7/C-10, modify side chain (t-BOC).

    • To Paclitaxel: Acetylate C-10 using DBAT (10-deacetylbaccatin III-10-O-acetyltransferase).[5][6][7][9][10]

Semi-Synthesis Workflow (Graphviz)

SemiSynthesis Start This compound (Abundant Precursor) Intermediate 10-Deacetyltaxol (10-DAT) Start->Intermediate Method A: NaIO4 / Piperidine Method B: Beta-Xylosidase Paclitaxel Paclitaxel Intermediate->Paclitaxel Acetylation @ C10 (Acetyl-Cl or DBAT) Docetaxel Docetaxel Intermediate->Docetaxel Side Chain Modification (t-BOC protection)

Caption: Conversion of the abundant xyloside precursor into clinically active taxanes via chemical or enzymatic routes.

References

  • Rao, K. V. (1993). Taxol and related taxanes.[][5][6][7][13][14][15] I. Taxanes of Taxus brevifolia bark.[13] Pharmaceutical Research, 10(4), 521-524. Link

  • Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity, 17(2), e1900631. Link

  • Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III. U.S. Patent No. 6,437,154. Washington, DC: U.S. Patent and Trademark Office. Link

  • Cheng, K., et al. (2013). Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues. Molecular & Cellular Proteomics, 12(8), 2236-2248. Link

  • Hanson, R. L., et al. (1994). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. Journal of Biological Chemistry, 269(35), 22145-22149. Link

Sources

The Biosynthetic Blueprint of 10-Deacetyl-7-xylosyltaxol in Yew Trees: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 10-deacetyl-7-xylosyltaxol, a significant taxoid found in yew (Taxus) species. While the core pathway leading to the anticancer drug Paclitaxel (Taxol®) has been extensively studied, the specific enzymatic steps responsible for the xylosylation of taxoid precursors remain an area of active investigation. This document synthesizes current knowledge on taxoid biosynthesis, proposing a putative mechanism for the formation of this compound, and offers practical insights for researchers in natural product chemistry, drug discovery, and metabolic engineering. We will delve into the established enzymatic reactions, the likely role of a taxoid-specific xylosyltransferase, and provide detailed experimental protocols for the characterization of such enzymes.

Introduction: The Taxoid Family and the Significance of this compound

The taxoid family of diterpenoids, isolated from various species of the yew tree (Taxus), represents a cornerstone in the landscape of cancer chemotherapy. Paclitaxel (Taxol®) is a prominent member of this family, renowned for its potent anti-tumor activity achieved by stabilizing microtubules and arresting cell division. The intricate chemical structure of Taxol has posed significant challenges for total chemical synthesis, making the plant-based biosynthetic pathway a critical focus of research for ensuring a sustainable supply.

Beyond Paclitaxel, yew trees produce a diverse array of over 350 taxoids. Among these, this compound and related xylosylated taxanes are of considerable interest. These compounds are not only naturally occurring constituents but also serve as valuable precursors for the semi-synthesis of Paclitaxel and its analogue, Docetaxel.[1][2] The presence of a xylosyl moiety at the C7 position of the taxane core influences the molecule's polarity and potential biological activity. Understanding the enzymatic machinery responsible for this specific glycosylation is paramount for harnessing the full potential of taxoid diversity through biotechnological approaches.

This guide will first provide a comprehensive overview of the well-established upstream biosynthetic pathway leading to the core taxane skeleton and key intermediates. Subsequently, it will focus on the less-explored xylosylation step, proposing a scientifically grounded hypothesis for the enzymatic reaction and outlining methodologies for its investigation.

The Core Taxoid Biosynthetic Pathway: A Multi-step Enzymatic Cascade

The biosynthesis of taxoids is a complex process involving approximately 20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[3] This intricate pathway can be broadly divided into three major stages: the formation of the taxane skeleton, a series of oxygenations and acylations, and the attachment of the C13 side chain.

Formation of the Taxane Skeleton

The initial committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of the taxane skeleton. This reaction is catalyzed by taxadiene synthase (TS) .

Oxygenation and Acylation of the Taxane Core

Following the formation of the taxane skeleton, a series of cytochrome P450 monooxygenases (P450s) and acyltransferases meticulously decorate the core structure. These modifications occur at various positions, including C1, C2, C4, C5, C7, C9, C10, and C13.[3] Key intermediates in this stage include 10-deacetylbaccatin III (10-DAB), a crucial precursor for both Paclitaxel and this compound. The conversion of 10-DAB to baccatin III is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[4]

The following diagram illustrates the major steps leading to the formation of 10-deacetylbaccatin III.

Taxol_Biosynthesis_Core GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (T5H) Taxadien_5a_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_acetate Taxadienol 5α-O-acetyltransferase (TAT) Oxygenated_Intermediates Multiple Oxygenated and Acylated Intermediates Taxadien_5a_acetate->Oxygenated_Intermediates Series of P450s and Acyltransferases DAB 10-Deacetylbaccatin III (10-DAB) Oxygenated_Intermediates->DAB

Caption: Core biosynthetic pathway leading to 10-deacetylbaccatin III.

The Xylosylation Step: A Putative Role for a Taxoid-Specific Xylosyltransferase

The formation of this compound necessitates the addition of a xylose sugar moiety to a taxoid precursor. While the specific enzyme responsible for this reaction in Taxus species has not yet been fully characterized, it is hypothesized to be a UDP-xylose-dependent glycosyltransferase (UGT) . Plant UGTs are a large and diverse family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-xylose, to a wide range of acceptor molecules, including secondary metabolites.[5][6][7]

Proposed Enzymatic Reaction

The xylosylation leading to this compound likely occurs at the C7 position of a 10-deacetyltaxoid intermediate. The most probable substrate is 10-deacetyltaxol . The proposed reaction is as follows:

10-deacetyltaxol + UDP-xylose -> this compound + UDP

This reaction would be catalyzed by a putative taxoid 7-xylosyltransferase (T7XyT) .

The following diagram illustrates this proposed enzymatic step.

Xylosylation_Step cluster_reactants Reactants cluster_products Products Deacetyltaxol 10-Deacetyltaxol Enzyme Putative Taxoid 7-Xylosyltransferase (T7XyT) Deacetyltaxol->Enzyme UDP_Xylose UDP-Xylose UDP_Xylose->Enzyme Xylosyltaxol This compound UDP UDP Enzyme->Xylosyltaxol Enzyme->UDP

Caption: Proposed enzymatic synthesis of this compound.

Rationale and Supporting Evidence

The hypothesis of a dedicated xylosyltransferase is supported by several lines of evidence:

  • Presence of Xylosylated Taxoids: The natural occurrence of this compound and other xylosylated taxoids in Taxus species strongly indicates the existence of an enzymatic mechanism for their synthesis.[1][8]

  • General Role of UGTs: In plant secondary metabolism, glycosylation is a common modification catalyzed by UGTs, which often enhances the solubility, stability, and bioactivity of compounds.[5][7]

  • UDP-Xylose as a Donor: UDP-xylose is a common sugar donor for xylosylation reactions in plants, synthesized from UDP-glucose.[6]

  • Enzymatic Deglycosylation: The existence of β-xylosidases capable of removing the xylosyl group from 7-xylosyltaxanes further supports the reversible nature of this glycosylation, implying a biosynthetic counterpart.

Experimental Methodologies for the Identification and Characterization of a Putative Taxoid 7-Xylosyltransferase

The definitive identification and characterization of the enzyme responsible for the xylosylation of taxoids require a systematic experimental approach. The following protocols provide a framework for researchers aiming to isolate and study this putative enzyme.

Experimental Workflow

The overall workflow for identifying and characterizing the putative T7XyT can be summarized as follows:

Experimental_Workflow Start Start: Hypothesis of a Putative T7XyT Step1 Transcriptome Analysis of Taxus spp. Start->Step1 Step2 Identification of Candidate UGT Genes Step1->Step2 Step3 Heterologous Expression of Candidate Genes Step2->Step3 Step4 Enzyme Assays with Taxoid Substrates Step3->Step4 Step5 Kinetic Characterization of Active Enzyme Step4->Step5 End End: Characterized T7XyT Step5->End

Caption: Workflow for identification of a taxoid 7-xylosyltransferase.

Detailed Protocols

Protocol 1: Identification of Candidate UGT Genes from Taxus spp. Transcriptome Data

  • RNA Extraction and Sequencing:

    • Extract total RNA from Taxus tissues known to accumulate xylosylated taxoids (e.g., needles, bark).

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Annotate the assembled transcripts to identify putative UGT genes based on sequence homology to known plant UGTs.

    • Utilize conserved motifs, such as the Plant Secondary Product Glycosyltransferase (PSPG) box, to refine the identification of UGT candidates.[9]

    • Perform differential gene expression analysis to identify UGTs that are co-expressed with known taxoid biosynthetic genes.

Protocol 2: Heterologous Expression and Purification of Candidate UGTs

  • Gene Cloning:

    • Amplify the full-length coding sequences of candidate UGT genes from Taxus cDNA.

    • Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression:

    • Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification:

    • Lyse the cells and purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Assess the purity of the protein by SDS-PAGE.

Protocol 3: In Vitro Enzyme Assays

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Purified recombinant UGT enzyme

      • Taxoid substrate (e.g., 10-deacetyltaxol)

      • Sugar donor: UDP-xylose

      • Appropriate buffer (e.g., Tris-HCl, pH 7.5)

      • Divalent cations (e.g., Mg²⁺ or Mn²⁺), if required.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Detection and Analysis:

    • Stop the reaction (e.g., by adding methanol).

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

Protocol 4: Kinetic Characterization

  • Determination of Kinetic Parameters:

    • Perform enzyme assays with varying concentrations of the taxoid substrate and UDP-xylose.

    • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for both substrates by fitting the data to the Michaelis-Menten equation.

  • Substrate Specificity:

    • Test the activity of the characterized enzyme with a range of other taxoids and sugar donors to determine its substrate specificity.

Quantitative Data and Comparative Analysis

Currently, there is a lack of published quantitative data specifically for a taxoid 7-xylosyltransferase from Taxus species. However, upon successful characterization, the following table can be used to summarize the kinetic parameters of the newly identified enzyme and compare it with other known plant UGTs involved in secondary metabolism.

EnzymeSubstrateKm (µM)Vmax (pkat/mg)Sugar DonorSource OrganismReference
Putative T7XyT 10-deacetyltaxol--UDP-xyloseTaxus spp.This work
UGT73A1Quercetin1501.6UDP-glucoseArabidopsis thaliana(Jones et al., 2003)
VvGT1Anthocyanidin8002.5UDP-glucoseVitis vinifera(Ford et al., 1998)

Note: The data for UGT73A1 and VvGT1 are provided as examples of typical kinetic parameters for plant UGTs.

Conclusion and Future Perspectives

The biosynthesis of this compound in yew trees represents an intriguing and underexplored facet of taxoid metabolism. While the core pathway leading to key taxoid precursors is well-established, the specific xylosylation step remains a frontier for discovery. The identification and characterization of the putative taxoid 7-xylosyltransferase will not only fill a significant gap in our understanding of taxoid biosynthesis but also open up new avenues for the biotechnological production of novel taxoid derivatives.

Future research should focus on the systematic screening of UGT candidates from Taxus species, followed by their functional characterization. The successful identification of this enzyme will enable its use in metabolic engineering strategies to produce this compound and other xylosylated taxoids in microbial or plant-based expression systems. This could lead to the development of more efficient and sustainable methods for the production of these valuable pharmaceutical compounds.

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  • Chen, Y., et al. (2022). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules, 27(15), 4935. [Link]

  • Kingston, D. G. I. (2007). Natural Taxoids: Structure and Chemistry. ResearchGate. [Link]

Sources

Technical Monograph: Structural & Stereochemical Analysis of 10-Deacetyl-7-xylosyltaxol

[1][2]

Executive Summary

10-Deacetyl-7-xylosyltaxol (also known as 10-deacetyl-7-xylosylpaclitaxel; CAS: 90332-63-1) is a naturally occurring taxane glycoside found in the bark and needles of Taxus species (e.g., Taxus chinensis, Taxus yannanensis).[1][2][3][4][5][][7][8][9][10][11] Structurally, it is a derivative of paclitaxel (Taxol®) characterized by two critical modifications: the deacetylation of the C-10 position and the

1

These modifications confer distinct physicochemical properties, most notably enhanced water solubility compared to paclitaxel, while retaining significant microtubule-stabilizing activity.[1][2] This guide provides a definitive technical analysis of its chemical structure, stereochemistry, spectroscopic identification, and isolation methodologies.[1][2]

Chemical Structure and Stereochemistry[1]

The pharmacological potency of taxanes relies heavily on the rigid stereochemical configuration of the taxane core (baccatin III framework) and the flexibility of the C-13 side chain.

Structural Nomenclature
  • IUPAC Name:

    
    -4-Acetoxy-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(
    
    
    -D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate.[1][2][3]
  • Formula:

    
    
    
  • Molecular Weight: 943.98 g/mol [1][2][3][8]

Stereochemical Configuration

The molecule contains multiple chiral centers.[1] The integrity of these centers is non-negotiable for biological activity.[1]

DomainPositionConfigurationFunctional Significance
Taxane Core C-1

Bridgehead hydroxyl; essential for conformation.
C-2

Benzoyl ester; critical for tubulin binding.[1][2]
C-7

(Configuration of Carbon)
Site of Glycosylation (

-linkage).[1][2]
C-10

Deacetylated (Free -OH).[1][2][9] Increases polarity.[2]
Side Chain C-2'

Hydroxyl group; key H-bond donor to tubulin.
C-3'

Benzamido phenyl attachment.[1][2]
Sugar Moiety Anomeric C-1''


-D-xylopyranoside linkage to C-7.[1][2][3]
Structural Logic Diagram

The following diagram illustrates the structural hierarchy and functional modifications of the compound.

TaxaneStructureCoreTaxane Core (Baccatin III)C13C-13 Side Chain(Phenylisoserine)Core->C13Ester LinkageC10C-10 Modification(Deacetylated -OH)Core->C10SubstitutionC7C-7 Modification(Beta-D-Xylosyl)Core->C7Glycosidic BondActivityMicrotubule StabilizationC13->ActivityPrimary BindingSolubilityEnhanced Water SolubilityC10->SolubilityFree HydroxylC7->SolubilityPolar Sugar

Figure 1: Structural dissection of this compound highlighting functional domains.[1][2]

Spectroscopic Identification (Self-Validating Protocol)

To validate the identity of this compound, researchers must rely on diagnostic NMR signals that differentiate it from Paclitaxel and 10-Deacetylbaccatin III (10-DAB).[1][2]

Diagnostic 1H-NMR Signals (500 MHz, DMSO-d6/MeOD)

The "Fingerprint" regions are the C-10 proton and the Anomeric Xylose proton.[1][2]

PositionProtonChemical Shift (

ppm)
Multiplicity (

Hz)
Diagnostic Logic
C-10 H-104.95 - 5.15 Singlet (s)Critical: Upfield shift compared to Paclitaxel (6.3 ppm) confirms Deacetylation .
C-7 H-73.65 - 3.80 ddShifted due to glycosylation (vs ~4.4 in Paclitaxel).[1][2]
Xylose H-1'' (Anomeric)4.25 - 4.35 Doublet (

)
Coupling constant

Hz confirms

-configuration
.
C-13 H-136.10 - 6.20 Broad tConfirms presence of the side chain (absent in Baccatin III).[1][2]
C-2' H-2'4.60 - 4.80 dSide chain hydroxyl proton.[1][2]
Mass Spectrometry[1][2]
  • ESI-MS (+): Look for

    
     adduct at 
    
    
    .[1][2]
  • Fragmentation: Loss of the xylose moiety (132 Da) and the side chain are common fragmentation pathways.[2]

Physicochemical Properties & SAR

Solubility Profile

The addition of the xylose sugar makes this compound significantly more hydrophilic than Paclitaxel.

  • Paclitaxel: ~0.3

    
    g/mL (Water).[1][2][12]
    
  • This compound: >20

    
    g/mL (Water, estimated).[1][2]
    
  • Implication: This allows for formulations with lower concentrations of toxic excipients (like Cremophor EL).[1][2]

Structure-Activity Relationship (SAR)[1][2]
  • C-10 Deacetylation: Generally results in a slight reduction in tubulin-binding affinity compared to Paclitaxel, but the effect is not deleterious to overall cytotoxicity.[1][2]

  • C-7 Xylosylation: The C-7 position tolerates bulky substitutions.[2] The xylose moiety does not sterically hinder the binding pocket on

    
    -tubulin, allowing the drug to maintain nanomolar cytotoxicity (
    
    
    values often comparable to Paclitaxel in specific cell lines like KB and PC-3).[1][2]

Isolation and Purification Protocol

Isolation from Taxus biomass requires a protocol that separates this glycoside from the more abundant 10-DAB and Paclitaxel.[1][10] The following protocol utilizes macroporous resin (AB-8) for efficient enrichment.

Step-by-Step Methodology

Step 1: Biomass Extraction

  • Feedstock: Dried needles/twigs of Taxus chinensis.

  • Solvent: 70-90% Ethanol or Methanol.[1][2]

  • Procedure: Percolation or ultrasonic extraction (3 cycles).[1][2]

  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to obtain crude extract.
    

Step 2: Liquid-Liquid Partition (Defatting) [1][2]

  • Suspend crude extract in water.[1][2]

  • Partition with Hexane or Petroleum Ether (removes lipids/chlorophyll).[1][2] Discard organic layer.[1][2]

  • Partition aqueous phase with Dichloromethane (DCM) or Chloroform .[1][2]

    • Note: this compound is more polar; it may partition partially into the aqueous/interphase or require extraction with Ethyl Acetate .[1][2]

Step 3: Macroporous Resin Enrichment (AB-8)

  • Column: Packed with AB-8 cross-linked polystyrene resin.[1][2]

  • Loading: Load aqueous sample.

  • Elution Gradient:

    • Water Wash: Removes sugars/proteins.[1][2]

    • 30% Ethanol: Elutes polar impurities.[1][2]

    • 60-70% Ethanol: Target Fraction (Contains this compound).[1][2]

    • 95% Ethanol: Elutes Paclitaxel and non-polar taxanes.[1]

Step 4: Final Purification (Preparative HPLC)

  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Acetonitrile : Water (Gradient 25:75

    
     60:40).[1][2]
    
  • Detection: UV at 227 nm.[1][2]

Purification Workflow Diagram

PurificationProtocolBiomassTaxus Biomass(Needles/Bark)ExtractEthanol ExtractionBiomass->ExtractPartitionPartition: Water vs. DCMExtract->PartitionResinAB-8 Macroporous ResinPartition->ResinLoad Polar FractionElutionGradient Elution(Target: 60-70% EtOH)Resin->ElutionHPLCPrep-HPLC (C18)Elution->HPLCProductPure this compoundHPLC->Product

Figure 2: Isolation workflow emphasizing the resin enrichment step specific to glycosylated taxanes.[1][2]

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Zhang, J., et al. (2008).[1][2] Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed.[1][2] Retrieved from [Link]

  • ResearchGate. (2011).[1][2] Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes. Retrieved from [Link]

mechanism of action of "10-Deacetyl-7-xylosyltaxol" on microtubule dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanism of Action of 10-Deacetyl-7-xylosyltaxol on Microtubule Dynamics

Executive Summary

This compound (10-DA-7-XT) is a naturally occurring taxane diterpenoid isolated from Taxus species (e.g., Taxus chinensis, Taxus wallichiana).[1][2] While it shares the core taxane ring structure with Paclitaxel (Taxol®), it is distinguished by two critical modifications: the absence of an acetyl group at the C-10 position and the presence of a xylosyl glycoside moiety at the C-7 position.[1]

This guide details the compound's mechanism of action (MoA), focusing on its ability to overcome the "solubility-potency" paradox often observed in taxanes.[1][2] Unlike Paclitaxel, which suffers from extreme hydrophobicity requiring toxic excipients (Cremophor EL), 10-DA-7-XT exhibits enhanced water solubility due to the C-7 xylosylation while retaining significant microtubule-stabilizing affinity.[1][2]

Chemical Architecture & Structural Activity Relationship (SAR)

To understand the interaction of 10-DA-7-XT with tubulin, one must analyze its deviation from the Paclitaxel pharmacophore.[1][2]

  • The Taxane Core: The rigid cytoskeleton-binding domain remains intact. The C-13 side chain (N-benzoyl-3-phenylisoserine) is preserved; this is the critical "effector" region responsible for high-affinity binding to

    
    -tubulin.[1][2]
    
  • C-10 Deacetylation: The removal of the acetyl group at C-10 slightly alters the conformation of the taxane ring but is generally tolerated by the binding pocket.[1]

  • C-7 Xylosylation (The Critical Differentiator):

    • Pharmacokinetics: The xylosyl group is a polar sugar moiety. Its addition at C-7 transforms the lipophilic taxane core into a more amphiphilic structure, significantly increasing aqueous solubility.[1][2]

    • Pharmacodynamics: The C-7 position of the taxane ring faces outward from the microtubule binding pocket (towards the solvent channel).[1][2] Consequently, bulky substitutions here (like a xylosyl group) do not sterically hinder the deep binding of the drug into the

      
      -tubulin lumen.[1][2]
      

Molecular Mechanism of Action

The MoA of 10-DA-7-XT is defined by a shift in the thermodynamic equilibrium of microtubule dynamics.[1][2]

Tubulin Binding and Stabilization

10-DA-7-XT acts as a microtubule-stabilizing agent (MSA) .[1][2]

  • Binding Site: The compound diffuses through the microtubule lattice (or binds to free dimers) and docks into the taxane-binding site located on the interior surface of the

    
    -tubulin subunit.[2]
    
  • Conformational Lock: Upon binding, 10-DA-7-XT "freezes" the

    
    -tubulin subunit in a straight conformation, mimicking the GTP-bound state.[1][2]
    
  • Suppression of Catastrophe: By stabilizing the lateral interactions between protofilaments, the compound prevents the "peeling back" of protofilaments (catastrophe), which is necessary for depolymerization.[1][2] This leads to the formation of hyper-stable, non-functional microtubule bundles.[1]

Downstream Apoptotic Signaling

The inability of microtubules to depolymerize arrests the cell cycle at the G2/M phase (mitotic arrest).[2] This mechanical stress triggers the intrinsic (mitochondrial) apoptotic pathway , distinct from the death-receptor pathway.[1][2]

Key Signaling Events:

  • Bcl-2 Family Modulation: Upregulation of pro-apoptotic Bax/Bad and downregulation of anti-apoptotic Bcl-2/Bcl-XL .[1][2][3][4]

  • Mitochondrial Permeability: Loss of mitochondrial membrane potential (

    
    ).[1][2]
    
  • Caspase Cascade: Release of Cytochrome c

    
     Activation of Caspase-9 
    
    
    
    Activation of Caspase-3
    
    
    DNA Fragmentation.[1][2]

Comparative Data: 10-DA-7-XT vs. Paclitaxel[1][2][3]

The following table summarizes the trade-offs between the parent compound and the xylosyl derivative.

FeaturePaclitaxel (Taxol)This compoundClinical Implication
C-7 Substituent Hydroxyl (-OH)Xylosyl (Sugar)Xylosyl confers hydrophilicity.
C-10 Substituent Acetyl (-OAc)Hydroxyl (-OH)Minor effect on potency.[1][2][4][5]
Water Solubility Very Low (< 0.5

g/mL)
High (> 2.5 mg/mL formulated)10-DA-7-XT requires fewer toxic solvents.[1][2]
IC50 (MCF-7) ~0.002 - 0.01

M
~0.37

g/mL (~0.4

M)
10-DA-7-XT is slightly less potent but effective.[1][2]
Efflux Susceptibility High (P-gp substrate)Moderate/LowPotential for overcoming MDR.[1][2]

Visualization: Mechanism & Signaling Pathway

The following diagram illustrates the dual impact of 10-DA-7-XT: Physical microtubule stabilization leading to biological apoptotic signaling.[1][2][3][6]

G node_drug This compound (Extracellular Formulation) node_tubulin Beta-Tubulin Binding (Interior Lumen) node_drug->node_tubulin  Cell Entry   node_stabilization Microtubule Stabilization (Suppression of Dynamics) node_tubulin->node_stabilization node_arrest G2/M Mitotic Arrest node_stabilization->node_arrest  Spindle Checkpoint Fail   node_bcl Bcl-2/Bcl-XL (Downregulation) Bax/Bad (Upregulation) node_arrest->node_bcl  Stress Signaling   node_mito Mitochondrial Dysfunction (Cytochrome c Release) node_bcl->node_mito node_caspase9 Caspase-9 Activation node_mito->node_caspase9 node_caspase3 Caspase-3 Activation node_caspase9->node_caspase3 node_apoptosis APOPTOSIS (Cell Death) node_caspase3->node_apoptosis

Caption: Pathway illustrating the transition from physical microtubule binding (Green) to the mitochondrial apoptotic cascade (Red).[1][2]

Experimental Validation Protocols

To validate the activity of 10-DA-7-XT, researchers should utilize a self-validating In Vitro Tubulin Polymerization Assay .[1][2] This assay measures the shift in turbidity (absorbance) as tubulin heterodimers assemble into polymers.[1][2]

Protocol: Turbidimetric Tubulin Assembly Assay

Causality: We use GTP and glycerol to create a baseline environment for polymerization. The drug is added to observe if it accelerates the nucleation phase or increases the steady-state polymer mass compared to the vehicle control.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).[1][2]

  • GTP (Guanylyl-imidodiphosphate if non-hydrolyzable is required, but standard GTP is preferred for dynamic assays).[1][2]

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[1][2]

  • Spectrophotometer (heated to 37°C).[1][2]

Step-by-Step Workflow:

  • Preparation: Dilute purified tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP and 5% glycerol. Keep on ice (4°C) to prevent premature polymerization.[1][2]

  • Baseline Check: Blank the spectrophotometer at 340 nm using the buffer alone.

  • Induction:

    • Control: Add 1% DMSO (Vehicle).

    • Test: Add 10-DA-7-XT (dissolved in DMSO) to a final concentration of 10

      
      M.
      
    • Positive Control: Add Paclitaxel (10

      
      M).[1][2]
      
  • Measurement: Transfer samples to a pre-warmed cuvette (37°C).

  • Data Acquisition: Monitor Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Analysis:

    • Lag Time: Time until absorbance begins to rise (Nucleation).[1][2] 10-DA-7-XT should shorten this.

    • Vmax: The maximum slope of the curve (Elongation rate).[1][2]

    • Steady State: The final absorbance plateau (Polymer mass).[1][2] 10-DA-7-XT should result in a higher plateau than the negative control.[1][2]

Solubility Formulation Protocol (For Cellular Assays)

Due to the xylosyl group, 10-DA-7-XT allows for a formulation with reduced surfactant toxicity.[1][2]

  • Step 1: Dissolve 10-DA-7-XT in 10% DMSO.

  • Step 2: Add 40% PEG300.

  • Step 3: Add 5% Tween-80.[1][2][3]

  • Step 4: Add 45% Saline.[1][2][3][4]

  • Result: Clear solution

    
     2.5 mg/mL.[1][2][3][4]
    

References

  • MDPI (Molecules). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. (Providing IC50 values for MCF-7 and Colon cancer lines). [Link][1][2]

  • National Institutes of Health (PMC). Separation of 7-xylosyl-10-deacetyl paclitaxel...[1][2] using macroporous resins.[1][2] (Source for isolation and purification context). [Link]

Sources

comprehensive literature review on "10-Deacetyl-7-xylosyltaxol" research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 10-Deacetyl-7-xylosyltaxol: From Synthesis to Cellular Mechanisms

Introduction: A Promising Paclitaxel Derivative

In the landscape of cancer chemotherapy, taxanes represent a cornerstone, with Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being paramount examples of their clinical success. These agents exert their potent anti-tumor effects by disrupting the normal function of microtubules, essential components of the cellular cytoskeleton. However, challenges such as poor water solubility, the development of drug resistance, and supply issues have driven the search for new analogs with improved pharmacological profiles.[1]

Enter this compound (also known as 10-Deacetyl-7-xylosyl paclitaxel), a naturally occurring taxane found in various species of the yew tree (Taxus)[2][3]. This molecule is not only a subject of interest for its own biological activity but also serves as a crucial precursor in the semi-synthesis of Paclitaxel and Docetaxel.[4][5][6] Structurally, it is distinguished from Paclitaxel by the presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position. These modifications grant it unique properties, including potentially higher water solubility and a distinct bioactivity profile, making it a compound of significant interest for researchers, chemists, and drug development professionals.[]

This guide provides a comprehensive review of the current research on this compound, synthesizing data on its chemical synthesis, mechanism of action, biological efficacy, and the experimental protocols used to elucidate these characteristics.

Part 1: Chemical Profile and Strategic Importance in Synthesis

This compound is a complex diterpenoid with the chemical formula C₅₀H₅₇NO₁₇ and a molecular weight of 943.98 g/mol .[3] Its solubility in common laboratory solvents like DMSO and methanol facilitates its use in a wide range of in vitro assays.[3][]

A Key Intermediate for Major Anticancer Drugs

The scarcity of Paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), has made semi-synthetic production routes economically vital.[4][8] 10-Deacetylbaccatin III (10-DAB) is a well-known precursor, but 10-Deacetyl-7-xylosyltaxanes, including our subject compound, represent an expanding biomass resource for this purpose.[5][9] The conversion of 10-Deacetyl-7-xylosyltaxanes into Paclitaxel or Docetaxel is a multi-step process, demonstrating the versatility of this natural product in pharmaceutical manufacturing.[4][6]

The rationale for using this precursor lies in its relative abundance in certain Taxus species and the established chemical pathways to convert it to the final active pharmaceutical ingredients. This strategic use expands the available raw material pool, potentially reducing production costs and ensuring a more stable supply chain for these critical medicines.[6]

G cluster_0 Semi-Synthesis Pathway Start 10-Deacetyl-7-xylosyltaxanes (Mixture from Taxus biomass) Step1 Redox Reaction Start->Step1 Step2 Acetylation Step1->Step2 Step3 Deacetylation Step2->Step3 Mixture Mixture of Taxol, Taxol B, Taxol C Step3->Mixture Separation Column Chromatography Mixture->Separation Taxol Paclitaxel (Taxol) Separation->Taxol BC_Mixture Taxol B & C Mixture Separation->BC_Mixture Conversion Treatment with Schwartz's Reagent BC_Mixture->Conversion Docetaxel Docetaxel Conversion->Docetaxel G cluster_pathway Mitochondrial-Dependent Apoptosis Pathway Drug This compound Target Microtubule Stabilization Drug->Target Arrest G2/M Cell Cycle Arrest Target->Arrest Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) Arrest->Bcl2 Downregulates Bax Bax / Bad (Pro-apoptotic) Arrest->Bax Upregulates Mito Mitochondrial Membrane Permeability Disturbance Bcl2->Mito inhibits Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp36 Caspase-3 & -6 Activation Casp9->Casp36 Apoptosis Apoptosis (DNA Laddering, etc.) Casp36->Apoptosis

Caption: Apoptosis induction by this compound via the mitochondrial pathway.

Part 3: Biological Activity and Cytotoxicity

The ultimate measure of a potential anticancer agent is its ability to kill cancer cells. This compound has demonstrated potent cytotoxic effects across various cancer cell lines and in cell-free assays.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the reported IC₅₀ values for this compound in different experimental systems.

Target SystemCell Line / AssayIC₅₀ ValueReference
Human Cancer Cells PC-3 (Prostate)5 µM[2]
MCF-7 (Breast)0.3776 µg/mL[10]
Colon Cancer Lines0.86 µg/mL[10]
A2780 (Ovarian)1.6 µM[11]
Cell-Free Assays Pig Brain Microtubules0.3 µM[2]
Physarum Microtubules0.5 µM[2]

Note: Direct comparison of µM and µg/mL values requires conversion using the compound's molecular weight (943.98 g/mol ).

These data demonstrate broad-spectrum activity. The potent activity in cell-free microtubule disassembly assays confirms its direct interaction with tubulin as its primary mechanism. [2]

Part 4: Key Experimental Protocols

To ensure the reproducibility and validation of research findings, detailing the experimental methodologies is crucial. The following are step-by-step protocols for key assays used to characterize the activity of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This protocol is designed to quantify the cytotoxic effect of the compound. The MTT reagent is converted by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell cycles to complete, ensuring the G2/M arrest mechanism has a measurable effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality: This protocol is used to confirm that the compound induces cell cycle arrest at the G2/M phase. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is therefore proportional to the DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with this compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells). Wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.

Protocol 3: Purification from Extract using Macroporous Resin

Causality: This protocol, based on published methods, leverages the physicochemical properties of the compound for separation from a complex mixture. [12]Macroporous resins provide a large surface area for differential adsorption of molecules based on polarity. A gradient elution then allows for the selective desorption and collection of the target compound.

Methodology:

  • Resin Preparation: Pack a chromatography column with AB-8 macroporous resin and equilibrate it with the starting solvent (e.g., 30% ethanol).

  • Sample Loading: Dissolve the crude Taxus extract (free of paclitaxel) in the initial mobile phase and load it onto the column at a controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 3 bed volumes (BV) of 30% ethanol to remove highly polar impurities.

  • Elution: Elute the target compound using a step gradient. For instance, switch the mobile phase to 80% ethanol and collect fractions over 6 BV. [12]5. Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Conclusion and Future Directions

This compound stands out as a valuable natural product in oncology research. Its role as a readily available precursor for the semi-synthesis of Paclitaxel and Docetaxel solidifies its importance in the pharmaceutical industry. [4][6]Furthermore, its intrinsic anticancer properties, driven by microtubule stabilization and the induction of mitochondrial-mediated apoptosis, make it a compelling candidate for further investigation. [3][11][13]Its improved water solubility compared to Paclitaxel is a significant advantage that could translate to better formulation and bioavailability. [] Future research should focus on several key areas:

  • In Vivo Efficacy: While in vitro data are promising, comprehensive studies in animal models of cancer are needed to evaluate its therapeutic efficacy, toxicity, and pharmacokinetic profile.

  • Drug Resistance: Investigating its activity in Paclitaxel-resistant cancer cell lines could reveal if its structural modifications allow it to overcome common resistance mechanisms.

  • Combination Therapies: Exploring its synergistic potential with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

As a senior application scientist, the data suggest that this compound is more than just a chemical intermediate; it is a potent bioactive molecule in its own right, warranting a dedicated research effort to unlock its full therapeutic potential.

References

  • MedchemExpress. (n.d.). 10-Deacetyl-7-xylosyl paclitaxel.
  • Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. Chemistry & Biodiversity.
  • Selleck Chemicals. (n.d.). 10-Deacetyl-7-xylosyl paclitaxel - Product Data Sheet.
  • Labscoop. (n.d.). 10-deacetyl--7-xylosyl-Paclitaxel, 10MG.
  • Cayman Chemical. (n.d.). 10-deacetyl Paclitaxel.
  • Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III. U.S.
  • Cayman Chemical. (n.d.). 7-epi-10-Deacetyltaxol.
  • Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591-13596.
  • MedChemExpress. (n.d.). 7-Epi 10-desacetyl paclitaxel.
  • LKT Labs. (n.d.). This compound.
  • Taylor & Francis. (n.d.). 10-Deacetylbaccatin – Knowledge and References.
  • Holton, R. A. (1997). Method for docetaxel synthesis. U.S.
  • BOC Sciences. (n.d.). CAS 90332-63-1 7-Xylosyl-10-deacetyltaxol.
  • Wang, Y., et al. (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins.
  • Biopurify. (n.d.). CAS 78454-17-8 | 10-Deacetyl-7-epipaclitaxel.
  • Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemical Biodiversity, 17(2), e1900631.
  • ResearchGate. (n.d.). Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes and....
  • He, S., et al. (2007). Synthesis, Tubulin Assembly, and Antiproliferative Activity Against MCF7 and NCI/ADR-RES Cancer Cells of 10-O-Acetyl-5′-hydroxybutitaxel. Bioorganic & Medicinal Chemistry Letters, 17(17), 4794-4797.
  • Zhang, Y., et al. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules, 29(3), 698.
  • Atanasov, A. G., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(3), 1735.

Sources

biological significance of the C-7 xylosyl group in taxane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The C-7 Xylosyl Moiety in Taxane Derivatives: Biological Implications and Biocatalytic Utility Subtitle: A Technical Guide to Structure-Activity Relationships, Solubility Modulation, and Enzymatic Valorization[]

Executive Summary

The C-7 position of the taxane core (baccatin III framework) represents a critical "Northern Hemisphere" site for structural modification. While the C-13 side chain is the primary driver of tubulin binding affinity, the C-7 hydroxyl group is a pivotal determinant of physicochemical properties, specifically hydrophobicity.

This guide analyzes the biological significance of the C-7 xylosyl group (as found in naturally occurring 7-xylosyl-10-deacetyltaxol).[] It addresses the "Taxane Paradox": the addition of a polar xylosyl moiety significantly enhances water solubility—the major clinical limitation of Paclitaxel—but simultaneously attenuates cytotoxicity by approximately 2–3 orders of magnitude. Consequently, this guide positions 7-xylosyl taxanes not merely as therapeutic candidates, but as high-value "Green Precursors" for the semi-synthesis of Docetaxel and Paclitaxel via specific enzymatic deglycosylation.[]

Structural Activity Relationship (SAR): The C-7 Xylosyl Impact[1]

The taxane pharmacophore is divided into two functional hemispheres. The "Southern Hemisphere" (C-2, C-4, C-5, C-13) is deeply embedded in the β-tubulin binding pocket, making it intolerant to modification.[] The "Northern Hemisphere" (C-7, C-9, C-10) is solvent-exposed.[]

  • Steric Tolerance: The C-7 position can tolerate bulky substitutions (like xylose) without abolishing tubulin binding, though it alters the binding kinetics.[]

  • Solubility Modulation: The xylosyl group (a pentose sugar) introduces multiple hydroxyl donors/acceptors, disrupting the crystalline lattice energy of the taxane core and increasing aqueous solubility compared to the aglycone (Paclitaxel/10-DAB).

  • Potency Trade-off: While soluble, the steric bulk of the xylosyl group at C-7 interferes with the optimal induced fit required for nanomolar-level microtubule stabilization.[]

Diagram 1: SAR Logic of C-7 Xylosylation

SAR_Logic Taxane_Core Taxane Core (Baccatin III) C7_Position C-7 Position (Solvent Exposed) Taxane_Core->C7_Position Xylosylation Addition of Xylosyl Group (Glycosylation) C7_Position->Xylosylation Solubility Water Solubility (Increased ~60-fold) Xylosylation->Solubility Introduces Polar -OHs Binding Tubulin Binding (Steric Hindrance) Xylosylation->Binding Bulky Moiety Potency Cytotoxicity (IC50) (Reduced ~1000-fold) Binding->Potency Lower Affinity

Caption: SAR analysis showing the divergent impact of C-7 xylosylation on physicochemical vs. pharmacological properties.[]

Biological Significance: Potency vs. Solubility Data[1]

The biological profile of 7-xylosyl-10-deacetyltaxol (7-xyl-10-DAT) differs significantly from the clinical standard, Paclitaxel.[]

Table 1: Comparative Biological Profile
ParameterPaclitaxel (Taxol)7-xylosyl-10-deacetyltaxolSignificance
Primary Target β-Tubulinβ-TubulinSame mechanism of action.[]
IC50 (MCF-7 Cells) 2.5 – 7.5 nM1.6 – 3.9 µMXylosyl derivative is ~1000x less potent [1].[]
Water Solubility ~0.3 µg/mL (Poor)>20 µg/mL (Improved)Sugar moiety enhances hydrophilicity [2].
Mechanism Mitotic Arrest/ApoptosisMitochondrial ApoptosisBoth trigger Bax/Bad upregulation [3].[2]
P-gp Interaction High Efflux SubstrateSubstrateXylosylation does not bypass MDR efflux.[]
Mechanism of Action

Despite lower potency, 7-xylosyl derivatives induce apoptosis via the intrinsic mitochondrial pathway . Treatment leads to:

  • Upregulation of pro-apoptotic Bax and Bad .

  • Downregulation of anti-apoptotic Bcl-2 and Bcl-XL .[][2]

  • Activation of Caspase-9 , leading to Caspase-3 execution.[][2]

Technical Workflow: Enzymatic Valorization

Given the abundance of 7-xylosyl taxanes in Taxus species (often discarded as waste during Paclitaxel purification) and their lower cytotoxicity, the most high-value application is their conversion into 10-Deacetyltaxol (10-DAT) . 10-DAT is a direct precursor for the semi-synthesis of Docetaxel and Paclitaxel.[]

The Challenge: Chemical hydrolysis of the sugar is harsh and can degrade the taxane ester groups. The Solution: Biocatalytic deglycosylation using specific


-xylosidases.[][3]
Diagram 2: Biocatalytic Valorization Workflow

Enzymatic_Workflow Raw_Extract Taxus Extract (Contains 7-xylosyl-10-DAT) Reaction Hydrolysis Reaction (pH 6.5, 37°C) Raw_Extract->Reaction Enzyme β-Xylosidase (from C. cellulans) Enzyme->Reaction Catalyst Product 10-Deacetyltaxol (Aglycone) Reaction->Product Waste D-Xylose Reaction->Waste Semisynthesis Chemical Semi-Synthesis (-> Docetaxel/Paclitaxel) Product->Semisynthesis

Caption: Workflow for converting abundant 7-xylosyl analogues into high-value pharmaceutical precursors via enzymatic hydrolysis.

Experimental Protocols

Protocol A: Enzymatic Deglycosylation (Purification of Precursor)

Objective: To remove the C-7 xylosyl group from 7-xylosyl-10-deacetyltaxol to yield 10-deacetyltaxol (10-DAT) for semi-synthesis.[]

Reagents:

  • Substrate: Purified 7-xylosyl-10-deacetyltaxol (dissolved in methanol).[]

  • Enzyme Source: Cellulosimicrobium cellulans (Strain F16) culture supernatant or purified

    
    -xylosidase [4].[]
    
  • Buffer: 50 mM Phosphate Buffer (PBS), pH 6.5.

Methodology:

  • Preparation: Dissolve 10 mg of 7-xylosyl-10-deacetyltaxol in 100

    
    L methanol.
    
  • Reaction Mix: Add the substrate solution to 5 mL of C. cellulans culture supernatant (activity > 9 U/L) diluted in PBS (pH 6.5).

  • Incubation: Incubate at 37°C with orbital shaking (150 rpm) for 3–6 hours .

    • Critical Control: Monitor reaction progress via HPLC every 60 minutes to prevent non-specific ester hydrolysis.

  • Termination: Stop reaction by adding equal volume of ethyl acetate.

  • Extraction: Extract the organic layer (containing 10-DAT) three times. Dry over anhydrous

    
    .
    
  • Validation: Analyze via HPLC (C18 column, Acetonitrile:Water gradient). 10-DAT will elute later than the glycosylated starting material due to loss of the polar sugar.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: To quantify the potency loss due to C-7 xylosylation.[][2]

Methodology:

  • Cell Seeding: Seed MCF-7 or PC-3 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of:

    • Paclitaxel (Positive Control): 1 nM – 100 nM.

    • 7-xylosyl-10-deacetyltaxol: 0.1

      
      M – 100 
      
      
      
      M.[]
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: Paclitaxel IC50

      
       5 nM; 7-xylosyl derivative IC50 
      
      
      
      2.0
      
      
      M.[]

References

  • National Institutes of Health (NIH). (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed.[][4] Retrieved from [Link]

  • Zhao, K., et al. (2014). Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol. Molecular & Cellular Proteomics. Retrieved from [Link]

  • ResearchGate. (2023). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Semi-Synthesis of Paclitaxel from 10-Deacetyl-7-xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug development professionals. It details the semi-synthesis of Paclitaxel (Taxol) utilizing 10-Deacetyl-7-xylosyltaxol (DAXT) as the starting biomass.

Executive Summary

The scarcity of Taxus brevifolia (Pacific Yew) necessitated the development of semi-synthetic routes for Paclitaxel production. While 10-Deacetylbaccatin III (10-DAB) is the standard precursor, This compound (DAXT) represents a massive, often underutilized taxane pool found in Taxus wallichiana and Taxus chinensis.

This protocol details the "Core-Rescue & Rebuild" strategy. Unlike direct modification, which risks side-chain epimerization, this method first degrades DAXT to the robust 10-DAB core by cleaving the C-7 xylose and C-13 side chain, followed by a high-yield reconstruction of Paclitaxel. This approach ensures API-grade purity (>99%) and eliminates xylose-related impurities.

Chemical Strategy & Mechanism

The transformation involves two distinct phases:[1]

  • Phase I (Core Recovery): Conversion of DAXT to 10-DAB III via oxidative deglycosylation and hydrazinolysis.

  • Phase II (Reconstruction): Regioselective functionalization of 10-DAB III to Paclitaxel using the Ojima Lactam method.

The Challenge of C-7 Xylose

The C-7 xylosyl bond is a glycosidic linkage that is chemically stable under mild conditions but requires specific oxidative cleavage to remove without affecting the taxane skeleton's D-ring (oxetane). We utilize a Periodate Oxidation-Elimination sequence to excise the sugar.

Reaction Pathway Diagram

TaxolSynthesis cluster_0 Phase I: Core Recovery cluster_1 Phase II: Reconstruction DAXT This compound (Starting Material) Int1 7-Xylosyl-10-DAB III (Side Chain Removed) DAXT->Int1 Hydrazinolysis (NH2NH2, EtOH) Int2 Dialdehyde Intermediate (Ring Open) Int1->Int2 Oxidation (NaIO4) DAB 10-Deacetylbaccatin III (10-DAB Core) Int2->DAB Elimination (LiOAc/AcOH) ProtDAB 7-TES-10-DAB III DAB->ProtDAB Silylation (TES-Cl, Imidazole) Baccatin 7-TES-Baccatin III (C-10 Acetylated) ProtDAB->Baccatin C-10 Acetylation (AcCl, Pyridine) Coupled Protected Paclitaxel Baccatin->Coupled Side Chain Coupling (Ojima Lactam, LiHMDS) Paclitaxel Paclitaxel (API) Coupled->Paclitaxel Deprotection (HF/Pyridine)

Caption: Figure 1. The "Core-Rescue & Rebuild" pathway converting this compound to Paclitaxel via the 10-DAB intermediate.

Detailed Experimental Protocols

Phase I: Core Recovery (DAXT 10-DAB III)

Objective: Isolate pure 10-DAB III by removing the C-13 side chain and C-7 xylose.

Step 1: Hydrazinolysis (Side Chain Cleavage)

Rationale: The natural side chain in DAXT is often a mixture. Hydrazinolysis selectively cleaves the C-13 ester without affecting the C-10 or C-7 positions initially.

  • Dissolution: Dissolve 10.0 g of crude This compound in 150 mL of Ethanol (95%).

  • Reagent Addition: Add 15 mL of Hydrazine Hydrate (80%).

  • Reaction: Stir at 25°C for 4 hours. Monitor by HPLC for the disappearance of DAXT.

  • Quench: Pour mixture into 500 mL ice-water and extract with Ethyl Acetate (3 x 200 mL).

  • Isolation: Dry organic layer over MgSO₄ and concentrate to yield 7-xylosyl-10-deacetylbaccatin III .

    • Expected Yield: ~85-90%

Step 2: Periodate Oxidation (Sugar Ring Opening)

Rationale: Sodium Periodate (NaIO₄) cleaves the vicinal diols of the xylose sugar, creating a dialdehyde intermediate that is unstable and prone to elimination.

  • Setup: Dissolve the product from Step 1 (approx. 6 g) in 100 mL Methanol.

  • Oxidation: Add a solution of NaIO₄ (4.5 g in 40 mL water) dropwise over 30 minutes at 0°C.

  • Incubation: Stir at room temperature for 12 hours. The solution will turn cloudy as iodate precipitates.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to remove methanol.

  • Elimination (Crucial Step): Dissolve the residue in Acetic Acid (50 mL) containing Lithium Acetate (1.0 g) . Stir at 40°C for 4 hours. This promotes the beta-elimination of the oxidized sugar fragment.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and crystallize from Methanol/Water.

    • Product:10-Deacetylbaccatin III (10-DAB) .[1][2][3][4][5][6][7]

    • Purity Target: >98% (HPLC).

Phase II: Reconstruction (10-DAB III Paclitaxel)

Objective: Convert 10-DAB to Paclitaxel using the Ojima


-Lactam coupling method.
Step 3: Selective C-7 Silylation

Rationale: The C-7 hydroxyl is the most reactive secondary hydroxyl. Protecting it with Triethylsilyl (TES) prevents over-acetylation in the next step.

  • Reagents: 10-DAB (1 eq), TES-Cl (1.2 eq), Imidazole (2.5 eq), DMF (Solvent).

  • Protocol: Stir at 0°C for 1 hour.

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Product: 7-TES-10-DAB III .

Step 4: C-10 Acetylation

Rationale: Paclitaxel requires an acetyl group at C-10.[3][5][8] With C-7 protected, C-10 is the next available reactive site.

  • Reagents: 7-TES-10-DAB (1 eq), Acetyl Chloride (1.5 eq), Pyridine (Solvent).

  • Protocol: Stir at 0°C for 4 hours.

  • Validation: NMR should show a sharp singlet at

    
     2.23 ppm (C-10 OAc).
    
  • Product: 7-TES-Baccatin III .

Step 5: Side Chain Coupling (Ojima Method)

Rationale: This is the most critical stereoselective step. We use a chiral


-Lactam to install the phenylisoserine side chain at C-13.
  • Reagents:

    • Substrate: 7-TES-Baccatin III (1.0 eq).

    • Donor: (3R,4S)-N-Benzoyl-3-TES-4-phenyl-2-azetidinone (Ojima Lactam) (1.2 eq).

    • Base: LiHMDS (Lithium Hexamethyldisilazide) (1.3 eq).

    • Solvent: Anhydrous THF.

  • Protocol:

    • Cool substrate solution to -40°C .

    • Add LiHMDS dropwise (deprotonates C-13 OH).

    • Add

      
      -Lactam solution.[9]
      
    • Warm to 0°C over 1 hour.

  • Mechanism: The C-13 alkoxide attacks the

    
    -lactam carbonyl, opening the ring to form the ester linkage and the amide side chain simultaneously.
    
Step 6: Global Deprotection

Rationale: Remove TES groups from C-7 and C-2' (side chain).

  • Reagents: HF-Pyridine complex in Acetonitrile.

  • Protocol: Stir at 0°C for 2 hours.

  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Final Product: Paclitaxel .

Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Assay (HPLC)

99.0%
USP <621>
Related Substances Total Impurities < 1.0%HPLC
Specific Rotation

to

Polarimetry (MeOH)
Residual Solvents Complies with ICH Q3CGC-HS
10-DAB Content < 0.1%HPLC

References

  • Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III. U.S. Patent No.[1] 6,437,154. Washington, DC: U.S. Patent and Trademark Office. Link

  • Holton, R. A., et al. (1994).[8] First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. Link

  • Ojima, I., et al. (1991). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012. Link

  • Malik, S., et al. (2011). Production of 10-deacetylbaccatin III from Taxus wallichiana at pilot scale. Industrial & Engineering Chemistry Research, 50(23), 13286-13291. Link

  • Wang, Y. F., et al. (2008). Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes. Natural Product Research, 22(14), 1234-1240. Link

Sources

Advanced Protocol for the Extraction and Purification of 10-Deacetyl-7-xylosyltaxol from Taxus chinensis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TAX-7XYL-02 [1][2]

Abstract & Strategic Overview

10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) is a significant taxane glycoside found in Taxus chinensis (Chinese Yew).[1][2] Unlike Paclitaxel, it possesses a xylosyl moiety at the C-7 position and lacks an acetyl group at C-10.[1][2][] This structural difference confers higher polarity and water solubility, presenting unique extraction challenges.[1][2] Standard silica gel chromatography often results in irreversible adsorption and low recovery of such polar glycosides.[1]

The "Expert" Approach: This protocol deviates from generic taxane extraction by introducing two critical specificity filters:

  • Macroporous Resin Enrichment (AB-8): To selectively capture the glycoside from the aqueous phase after bulk taxanes are removed.[1][2]

  • High-Speed Counter-Current Chromatography (HSCCC): To purify the compound without solid-phase loss, ensuring >98% recovery of the sensitive glycosidic bond.[1][2]

Physicochemical Profile & Safety

PropertySpecificationOperational Implication
Molecular Weight 943.98 DaDetect as [M+Na]⁺ = 966.98 or [M+H]⁺ = 944.98 in MS.[1][2]
Polarity High (Glycoside)Will elute earlier than Paclitaxel on C18; requires polar solvent systems.[1][2]
Solubility DMSO, MeOH, EtOHAvoid pure water for storage; prone to hydrolysis at extreme pH.[1][2]
UV Max 227 nmCharacteristic taxane diene absorption.[1][2]
Toxicity Cytotoxic DANGER: High potency.[1][2] Full PPE (double nitrile gloves, respirator, fume hood) is mandatory.[1][2]

Experimental Workflow Logic

The following diagram illustrates the specific fractionation logic required to isolate 10-DA-7-XT, distinguishing it from the lipophilic Paclitaxel stream.

G Biomass Dried Taxus chinensis (Needles/Twigs) Extraction Solvent Extraction (90% Ethanol, 3x) Biomass->Extraction Maceration Partition L-L Partitioning (Water vs. DCM) Extraction->Partition Concentrate & Suspend in H2O OrgPhase DCM Phase (Paclitaxel/10-DAB) Partition->OrgPhase Lipophilic Taxanes AqPhase Aqueous/Polar Phase (Contains 10-DA-7-XT) Partition->AqPhase Hydrophilic Glycosides Resin Enrichment: AB-8 Macroporous Resin (Elute w/ 30-80% EtOH) AqPhase->Resin Adsorption CrudeGlyco Crude Glycoside Fraction Resin->CrudeGlyco Gradient Elution HSCCC Purification: HSCCC (Hexane:EtOAc:MeOH:H2O) CrudeGlyco->HSCCC Injection Final Pure this compound (>98% Purity) HSCCC->Final Peak Collection

Figure 1: Isolation workflow emphasizing the retention of the aqueous/polar phase for glycoside recovery, contrary to standard Paclitaxel protocols.[1][2]

Detailed Protocol

Phase 1: Biomass Preparation & Extraction

Objective: Maximize taxane release while minimizing chlorophyll extraction.[1][2]

  • Grinding: Pulverize dried T. chinensis needles to a mesh size of 40–60. Note: Ultra-fine powder (<80 mesh) can cause back-pressure issues during filtration.[1][2]

  • Leaching:

    • Solvent: 90% Ethanol (v/v).[1][2]

    • Ratio: 1:10 (Solid:Solvent, w/v).[1][2]

    • Condition: Ultrasonic-assisted extraction (40 kHz) for 45 mins at <40°C.

    • Repeat 3 times. Combine filtrates.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 45°C until a viscous aqueous slurry remains.

Phase 2: Enrichment (The "Polarity Trap")

Context: Most protocols discard the aqueous phase after DCM partitioning.[1][2] Do not do this. 10-DA-7-XT partitions significantly into the aqueous/interface layer due to the xylose sugar.[1][2]

  • Defatting: Wash the aqueous slurry with n-Hexane (1:1 v/v) three times to remove lipids and chlorophyll.[1][2] Discard Hexane layer.[1][2]

  • Resin Adsorption (AB-8 Polystyrene Resin):

    • Column: Glass column packed with pre-swollen AB-8 macroporous resin.[1][2]

    • Loading: Load the defatted aqueous extract onto the column (Flow rate: 2 BV/h).

    • Wash 1 (Impurity Removal): Elute with 30% Ethanol (5 Bed Volumes). This removes highly polar sugars and proteins.[1][2]

    • Elution (Target Recovery): Elute with 75-80% Ethanol (5 Bed Volumes).

    • Result: Collect the 80% EtOH fraction. This contains the enriched 10-DA-7-XT.[1] Evaporate to dryness.

Phase 3: Purification via HSCCC

Why HSCCC? It eliminates the risk of the xylosyl group binding irreversibly to silica hydroxyls.[1]

  • Instrument: High-Speed Counter-Current Chromatography system (e.g., TBE-300).[1][2]

  • Solvent System: A quaternary biphasic system is required.[1][2]

    • Recipe: n-Hexane : Ethyl Acetate : Methanol : Water[1][2][4]

    • Ratio: 1 : 5 : 1 : 5 (v/v/v/v).[1][2][5]

    • Optimization Note: If the compound elutes too fast (K < 0.5), adjust to 1:4:1:4.[1][2]

  • Preparation:

    • Mix solvents thoroughly in a separatory funnel.[1][2]

    • Equilibrate at room temperature.

    • Separate Upper Phase (Stationary) and Lower Phase (Mobile).[1][2]

  • Procedure:

    • Fill the coil with the Upper Phase (Stationary Phase).[1][2]

    • Rotate column at 850 rpm.

    • Pump Lower Phase (Mobile Phase) at 2.0 mL/min (Head-to-Tail mode).

    • Inject sample (dissolved in 1:1 mixture of both phases) once hydrodynamic equilibrium is established.[1][2]

    • Monitor UV at 227 nm.[1][2]

Phase 4: Analytical Validation (QC)

HPLC Method (for purity check):

  • Column: C18 (250 mm × 4.6 mm, 5 µm).[1][2][6]

  • Mobile Phase: Acetonitrile : Water (Gradient).[1][2]

    • 0-10 min: 25% ACN[1][2]

    • 10-30 min: 25% -> 50% ACN[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][6]

  • Wavelength: 227 nm.[1][2][6]

Mass Spectrometry (Verification):

  • Ionization: ESI (+)

  • Target Ions:

    • [M+H]⁺: ~944.4 m/z[1][2]

    • [M+Na]⁺: ~966.4 m/z[1][2]

    • Fragment: ~569 m/z (Loss of side chain + xylose).[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Loss during DCM partition (if used).[1][2]Avoid DCM partition. Go directly from defatted aqueous extract to AB-8 Resin.[1][2]
Emulsion in HSCCC Poor solvent equilibration.[1][2]Allow solvent system to settle for >4 hours before separation.[1][2] Ensure temperature control (25°C).
Peak Tailing (HPLC) Silanol interaction.[1][2]Add 0.1% Formic Acid to the mobile phase to suppress silanol activity.[1][2]
Degradation pH sensitivity.[1][2]Ensure all aqueous buffers are pH 6.0–7.[1][2]0. The ester bonds are labile at pH > 8.[1][2]

References

  • PubChem. (2025).[1][2] 10-Deacetyltaxol 7-xyloside (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Fu, Y., et al. (2008).[1][2][7] Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins.[1][2][8] Journal of Chromatography A. [Link][1][2]

  • Rodrigues, I., et al. (2024).[1][2] HSCCC Straightforward Fast Preparative Method for Isolation of Cytotoxic Compounds.[1][2] MDPI.[1][2] [Link][1][2][5][9]

Sources

Application Note: High-Precision Quantification of 10-Deacetyl-7-xylosyltaxol via HPLC-UV and UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) . It synthesizes established chromatographic principles with specific adaptations required for this glycosylated taxane.

Executive Summary & Chemical Context

This compound (10-DA-7-XT) is a naturally occurring taxane found in various Taxus species (e.g., Taxus chinensis, Taxus wallichiana). Structurally, it is a glycosylated derivative of 10-deacetylpaclitaxel. Its significance lies in two areas:

  • Pharmaceutical Precursor: It serves as a biomass starting material for the semi-synthesis of Paclitaxel and Docetaxel.

  • Pharmacological Agent: It exhibits distinct aqueous solubility and microtubule-stabilizing properties compared to Paclitaxel, making it a target for pharmacokinetic (PK) profiling.

Analytical Challenge: Unlike the hydrophobic Paclitaxel, the presence of the xylose moiety at the C-7 position significantly increases polarity. This shift necessitates modified extraction protocols and chromatographic gradients to prevent co-elution with other polar taxanes like 10-Deacetylbaccatin III (10-DAB III).[1]

Sample Preparation Protocols

Causality: The glycosidic bond is susceptible to hydrolysis under extreme pH. Neutral extraction conditions are critical.

A. Plant Matrix (Bark/Needles) Extraction

Objective: Maximize recovery while minimizing chlorophyll/wax co-extraction.

  • Grinding: Pulverize dried needles/bark to a fine powder (< 40 mesh).

  • Solvent Extraction:

    • Add Methanol (MeOH) at a ratio of 1:10 (w/v).

    • Sonication: 30 minutes at ambient temperature (< 35°C to prevent degradation).

    • Note: Ethanol can be used, but MeOH provides sharper chromatographic peaks for polar taxanes.

  • Partitioning (Enrichment):

    • Evaporate MeOH extract to dryness. Re-suspend in water.

    • Wash with Hexane (removes waxes/lipids; taxanes remain in water).

    • Extract aqueous phase with Dichloromethane (DCM) or Ethyl Acetate . 10-DA-7-XT partitions into the organic phase.

    • Critical Step: Unlike Paclitaxel, 10-DA-7-XT has higher water solubility. Repeat organic extraction 3x to ensure >95% recovery.

B. Biological Fluid (Plasma) Extraction

Objective: Protein removal and concentration for trace analysis.

  • Protein Precipitation (PPT):

    • Aliquot 100 µL Plasma.

    • Add 300 µL Acetonitrile (ACN) containing Internal Standard (IS).

    • Vortex (2 min) -> Centrifuge (10,000 x g, 10 min).

    • Why ACN? MeOH yields softer pellets; ACN ensures cleaner supernatants for UPLC.

  • Solid Phase Extraction (SPE) - Optional for High Sensitivity:

    • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18 .

    • Condition: MeOH -> Water.

    • Load: Plasma supernatant diluted 1:1 with water.

    • Wash: 5% MeOH in Water (removes salts/proteins).

    • Elute: 100% MeOH.

Method I: HPLC-UV (Purity & Content Analysis)

Scope: Raw material quantification, extract purity, and formulation QC.

Chromatographic Conditions
ParameterSettingRationale
System Agilent 1260/1290 or equivalentStandard binary pump capability required.
Column C18 (4.6 x 250 mm, 5 µm) Rec: Agilent Zorbax Eclipse Plus or Phenomenex LunaHigh carbon load required to retain the polar xylosyl group.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity, reducing peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 227 nm Max absorption of the taxane ring system.
Temperature 30°CEnsures reproducible retention times.[1]
Gradient Program

Logic: 10-DA-7-XT elutes before Paclitaxel. A shallow initial gradient is necessary to separate it from 10-DAB III and Baccatin III.[1]

Time (min)% Mobile Phase B (ACN)Event
0.025%Initial hold to retain polar impurities.
10.025% → 40%Linear ramp to elute 10-DA-7-XT.
25.040% → 80%Elute Paclitaxel and hydrophobic taxanes.
30.080%Wash column.
35.025%Re-equilibration.

Expected Retention Order:

  • 10-Deacetylbaccatin III (Most polar)

  • This compound

  • Baccatin III[1][2][3][4][5]

  • Cephalomannine[3]

  • Paclitaxel (Least polar)

Method II: UPLC-MS/MS (PK & Trace Quantification)

Scope: Pharmacokinetic studies, plasma quantification (ng/mL range).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): Validation Note: Transitions must be optimized via direct infusion of the standard. The values below are theoretical baselines derived from taxane fragmentation chemistry.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
10-DA-7-XT 944.4 [M+H]⁺284.1 (Side Chain)*3025Quantifier
944.4 [M+H]⁺569.2 (Core Frag)3040Qualifier
Paclitaxel (IS) 854.3 [M+H]⁺286.1 (Side Chain)3020Internal Std

*The 284.1 ion corresponds to the cleavage of the amide-bearing side chain, a signature fragmentation for taxanes.

UPLC Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in ACN.[3]

  • Gradient: Steep gradient (30% B to 90% B in 5 mins) is possible due to the high resolution of UPLC.

Method Validation (Self-Validating System)

To ensure the protocol generates defensible data, the following "Self-Validating" criteria must be met during every run.

A. System Suitability Testing (SST)

Run a standard mix before samples.

  • Resolution (Rs): Must be > 1.5 between 10-DA-7-XT and the nearest peak (usually 10-DAB III or Baccatin III).

  • Tailing Factor (T): Must be < 1.3. (Higher tailing indicates column aging or pH issues).

  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

B. Linearity & Limits[6]
  • Range: 10 ng/mL – 5000 ng/mL (UPLC-MS); 0.5 µg/mL – 100 µg/mL (HPLC-UV).

  • Correlation Coefficient (r²): > 0.999.

  • LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio ≥ 10.

Workflow Visualization

The following diagram illustrates the logical flow from raw material to quantified data, distinguishing between the UV and MS workflows.

G cluster_Prep Sample Preparation cluster_Analysis Analysis Path Start Raw Material (Taxus Needles or Plasma) Extract Extraction (MeOH for Plant / ACN for Plasma) Start->Extract Enrich Enrichment/Partitioning (Remove Lipids/Proteins) Extract->Enrich Filter Filtration (0.22 µm) Enrich->Filter Decision Target Concentration? Filter->Decision HPLC HPLC-UV (Method I) High Conc. (>1 µg/mL) Decision->HPLC High Purity/QC UPLC UPLC-MS/MS (Method II) Trace (<1 µg/mL) Decision->UPLC PK/Bioanalysis Data Quantification & Reporting (Calculate vs. IS) HPLC->Data UPLC->Data

Figure 1: Decision matrix and workflow for the extraction and quantification of this compound.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine or hydroxyls with silanols.

    • Fix: Increase buffer strength or ensure column is "end-capped". Use a newer generation C18 column (e.g., Zorbax Eclipse Plus).

  • Issue: Co-elution with 10-DAB III.

    • Cause: Similar polarity.

    • Fix: Lower the initial % of ACN in the gradient (start at 15-20% instead of 25%).

  • Issue: Low MS Sensitivity.

    • Cause: Sodium adduct formation ([M+Na]+) dominating over protonated ion.

    • Fix: Add 5mM Ammonium Formate to the mobile phase to promote [M+NH4]+ or suppress Na adducts.

References

  • PubChem. (2025). 10-Deacetyltaxol | C45H49NO13.[6] National Library of Medicine. [Link]

  • Zhang, J., et al. (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed.[7] [Link]

Sources

using "10-Deacetyl-7-xylosyltaxol" in cell culture for apoptosis and cell cycle assays

Author: BenchChem Technical Support Team. Date: February 2026

Apoptosis Induction and Cell Cycle Analysis Protocols[1][2][3][4]

Introduction & Mechanism of Action

10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) is a taxane derivative naturally occurring in Taxus species (e.g., Taxus chinensis).[1][2] Structurally related to Paclitaxel, it functions as a potent microtubule stabilizer .[3][1][2] By binding to the


-tubulin subunit, it promotes the assembly of microtubules and inhibits their depolymerization.[1] This hyper-stabilization disrupts the dynamic reorganization of the microtubule network required for mitosis.

Mechanistic Pathway:

  • Microtubule Stabilization: 10-DA-7-XT binds tubulin polymers, preventing spindle disassembly.[1][2]

  • G2/M Arrest: Cells become trapped at the G2/M checkpoint due to spindle defects.[2]

  • Mitochondrial Stress: Prolonged arrest triggers the intrinsic apoptotic pathway.[2]

    • Upregulation: Pro-apoptotic proteins (Bax, Bad).[3][1][2]

    • Downregulation: Anti-apoptotic proteins (Bcl-2, Bcl-XL).[4][3][1][2]

  • Caspase Cascade: Mitochondrial outer membrane permeabilization (MOMP) releases cytochrome c, activating Caspase-9 , which subsequently activates Caspase-3 and Caspase-6 , leading to apoptosis.[1][2]

Key Distinction: Unlike some chemotherapeutics that activate the extrinsic (death receptor) pathway, 10-DA-7-XT operates primarily through the mitochondrial-dependent pathway and is independent of CD95 (Fas) signaling.[1][2]

Figure 1: Mechanism of Action Signaling Pathway[1]

MOA cluster_Mito Mitochondrial Pathway Compound This compound Tubulin Beta-Tubulin Binding Compound->Tubulin MT_Stab Microtubule Hyper-Stabilization Tubulin->MT_Stab Checkpoint Spindle Assembly Checkpoint (G2/M Arrest) MT_Stab->Checkpoint Bax Bax/Bad (Upregulation) Checkpoint->Bax Stress Signal Bcl2 Bcl-2/Bcl-XL (Downregulation) Checkpoint->Bcl2 Inhibition MOMP MOMP (Cytochrome c Release) Bax->MOMP Bcl2->MOMP Blocks Casp9 Caspase-9 Activation MOMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Caption: 10-DA-7-XT induces apoptosis via microtubule stabilization and the intrinsic mitochondrial cascade.[1][2]

Reagent Preparation & Storage

Critical Note on Solubility: While some literature describes xylosyl-taxanes as "hydrophilic derivatives," 10-DA-7-XT is insoluble in water (< 0.1 mg/mL).[1] Proper reconstitution in organic solvent is required before aqueous dilution.[1][2]

Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 1 mg of 10-DA-7-XT powder.

  • Solvent: Add 105.9 µL of high-grade DMSO (Dimethyl sulfoxide).

    • Calculation:

      
      .[1][2] To get 10 mM (
      
      
      
      ), use
      
      
      .[1][2]
  • Dissolution: Vortex vigorously. If particulates remain, sonicate in a water bath for 5–10 minutes at room temperature until the solution is perfectly clear.

  • Storage: Aliquot into light-protective tubes (amber) and store at -80°C . Stable for 6 months. Avoid freeze-thaw cycles.[1][2]

Working Solution
  • Dilute the stock solution in fresh cell culture medium immediately before use.[2]

  • Final DMSO Concentration: Ensure the final DMSO concentration in the culture well is < 0.5% (ideally < 0.1%) to prevent solvent toxicity.[1][2]

Experimental Workflow: Dose Optimization (IC50)

Before performing detailed mechanistic assays, determine the IC50 for your specific cell line (e.g., PC-3, MCF-7, HeLa).[1][2]

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) and allow attachment overnight (12–18h).

  • Treatment: Prepare a serial dilution of 10-DA-7-XT in medium.

    • Range: 0 nM (Vehicle), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1000 nM.[1][2]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Use MTT, CCK-8, or Resazurin assays to measure viability.[1][2]

  • Analysis: Plot Log(concentration) vs. % Viability to calculate IC50.

    • Reference: For PC-3 cells, significant apoptosis is often observed between 10–100 nM .[1][2]

Protocol A: Cell Cycle Analysis (Propidium Iodide)

This assay quantifies the G2/M arrest characteristic of taxane treatment.[1][2][5]

Materials
  • 70% Ethanol (ice-cold)[1][2]

  • RNase A (100 µg/mL stock)[1][2]

  • Propidium Iodide (PI) (50 µg/mL stock)[1][2]

  • PBS (Ca2+/Mg2+ free)[1][2]

Step-by-Step Procedure
  • Treatment: Treat cells (6-well plate, ~60% confluent) with 10-DA-7-XT at 2x IC50 concentration for 24 hours . Include a DMSO vehicle control.[3][1][2]

  • Harvest: Trypsinize cells. Crucial: Collect the culture media (containing floating/detached cells) and combine with the trypsinized pellet.[1][2] Taxane-treated cells often detach as they arrest in mitosis.[1][2]

  • Wash: Centrifuge (300 x g, 5 min) and wash 1x with cold PBS.

  • Fixation:

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash fixed cells 2x with PBS to remove ethanol.[2]

    • Resuspend in 500 µL staining solution: PBS + 20 µg/mL PI + 100 µg/mL RNase A .

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

  • Analysis: Look for an accumulation of cells in the G2/M peak (4N DNA content) compared to control.[1][2]

Protocol B: Apoptosis Assay (Annexin V / PI)[3][4]

This assay confirms the switch from cell cycle arrest to cell death.[2]

Materials
  • Annexin V-FITC (or similar fluorophore)[1][2]

  • Propidium Iodide (PI)[1][2]

  • Annexin Binding Buffer (HEPES-based, containing Ca2+)[1][2]

Step-by-Step Procedure
  • Treatment: Treat cells with 10-DA-7-XT (at IC50 and 5x IC50) for 48 hours .

  • Harvest: Collect all cells (supernatant + adherent).[1][2] Do not use vigorous trypsinization; use Accutase or gentle trypsin to preserve surface phosphatidylserine.[1][2]

  • Wash: Wash 1x with cold PBS.

  • Resuspension: Resuspend cells in 100 µL 1X Annexin Binding Buffer at

    
     cells/mL.
    
  • Staining:

    • Add 5 µL Annexin V-FITC.[1][2]

    • Add 5 µL PI.[1][2]

    • Incubate 15 minutes at RT in the dark.

  • Dilution: Add 400 µL 1X Binding Buffer.

  • Analysis: Analyze immediately by flow cytometry.[1][2]

Data Interpretation:

  • Q3 (Annexin- / PI-): Viable cells.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine exposure).[1][2][6]

  • Q2 (Annexin+ / PI+): Late Apoptosis/Necrosis.[1][2]

  • Expectation: A shift from Viable -> Early Apoptosis -> Late Apoptosis over 24–48 hours.[1][2]

Experimental Workflow Diagram
Figure 2: Integrated Assay Workflow

Workflow cluster_CC Cell Cycle (24h) cluster_Apop Apoptosis (48h) Start Cell Seeding (PC-3 / HeLa) Treat Treatment 10-DA-7-XT (24h - 48h) Start->Treat Fix Fixation (70% EtOH) Treat->Fix Path A Harvest Harvest (Gentle) Treat->Harvest Path B Stain1 Stain: PI + RNase A Fix->Stain1 Flow1 Flow Cytometry (G2/M Arrest) Stain1->Flow1 Stain2 Stain: Annexin V + PI Harvest->Stain2 Flow2 Flow Cytometry (PS Exposure) Stain2->Flow2

Caption: Parallel workflows for assessing cell cycle arrest (24h) and apoptosis induction (48h).

Troubleshooting & Optimization
IssuePossible CauseSolution
Precipitation in Media High concentration or cold mediaDilute DMSO stock into warm (37°C) media while vortexing.[1][2] Keep final concentration < 10 µM if possible.
No G2/M Arrest Timepoint too lateTaxane arrest is transient; cells may have already slipped into apoptosis.[1][2] Assay at 12h or 18h .
High Background (Apoptosis) Harsh harvestingAvoid over-trypsinization.[1][2] Collect floating cells gently.[1][2] Use Accutase if available.[1][2]
Inconsistent IC50 Evaporation or degradationSeal plates to prevent evaporation.[1][2] Ensure DMSO stock was stored at -80°C and not freeze-thawed repeatedly.
References
  • Jiang, S., et al. (2008).[1][2] Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel.[3][1][2] International Journal of Oncology, 33(1), 103-111.[3][1][2]

  • MedChemExpress. (n.d.).[3][1][2] 10-Deacetyl-7-xylosyl paclitaxel Product Data Sheet. MedChemExpress.

  • Fisher Scientific. (n.d.).[1][2] 10-Deacetyl-7-xylosyl paclitaxel Specifications. Fisher Scientific.[1][2][7]

  • BOC Sciences. (n.d.).[1][2] 7-Xylosyl-10-deacetyltaxol Product Information. BOC Sciences.[1][2]

Sources

Application Notes & Protocols for In Vivo Studies with 10-Deacetyl-7-xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Background

10-Deacetyl-7-xylosyltaxol is a naturally occurring taxane derivative of Paclitaxel, found in species of Taxus[1]. As a member of the taxane family, which includes some of the most successful chemotherapeutic agents in oncology, this compound warrants thorough investigation for its potential as an anticancer agent[2]. Its structural modifications, specifically the deacetylation at the C-10 position and the addition of a xylosyl moiety at C-7, may confer unique pharmacological properties, such as improved water solubility or an altered therapeutic index compared to its parent compound, Paclitaxel[][4].

The purpose of these application notes is to provide a comprehensive framework for designing and executing pivotal in vivo studies for this compound. This guide is grounded in the established principles of preclinical oncology drug development and synthesizes specific data on this molecule with broader knowledge of the taxane class to propose a robust, scientifically-sound experimental strategy.

Section 2: Mechanism of Action

The primary mechanism of action for taxanes is the disruption of microtubule dynamics, which is critical for mitosis and other essential cellular functions[5]. While some vendor literature describes this compound as a microtubule "disruptor" that induces disassembly[6][7], the consensus for it being a Paclitaxel derivative is that it acts as a microtubule-stabilizing agent [8][9]. This stabilization prevents the dynamic instability of microtubules required for the separation of chromosomes during the metaphase of mitosis. The cell is consequently arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis)[5][8].

In vitro studies on human prostate cancer cells (PC-3) have elucidated a specific apoptotic pathway triggered by this compound. The mechanism is mitochondrial-dependent and characterized by:

  • Upregulation of pro-apoptotic proteins Bax and Bad.

  • Downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.

  • Disturbance of the mitochondrial membrane permeability.

  • Activation of initiator caspase-9, followed by executioner caspases-3 and -6[9][10].

This signaling cascade confirms a classic intrinsic apoptotic pathway, providing a strong rationale for its investigation as an anticancer therapeutic.

Apoptotic_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitosis cluster_2 Mitochondrial-Dependent Apoptosis Compound This compound Microtubules Microtubule Dynamics Compound->Microtubules Binds to β-tubulin & Stabilizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Prevents Spindle Formation Bcl2_Family Bax, Bad ↑ Bcl-2, Bcl-XL ↓ G2M_Arrest->Bcl2_Family Mito Mitochondrial Permeability ↑ Bcl2_Family->Mito Casp9 Caspase-9 (Activated) Mito->Casp9 Cytochrome c Release Casp36 Caspase-3, Caspase-6 (Activated) Casp9->Casp36 Apoptosis Apoptosis Casp36->Apoptosis

Fig. 1: Proposed signaling pathway for this compound.

Section 3: Core Objectives of In Vivo Preclinical Evaluation

A structured in vivo evaluation is critical to bridge the gap between in vitro activity and potential clinical utility. The primary objectives are:

  • To Establish a Safe and Tolerable Dosing Range: This is achieved through a Maximum Tolerated Dose (MTD) study, which identifies the highest dose that can be administered without causing unacceptable toxicity[11].

  • To Characterize the Pharmacokinetic (PK) Profile: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information on drug exposure and bioavailability[12][13].

  • To Demonstrate Anti-Tumor Efficacy: Xenograft studies using human cancer cell lines are employed to assess the compound's ability to inhibit tumor growth in vivo[14].

Section 4: Formulation and Administration Protocol

Poor aqueous solubility is a hallmark of the taxane class, making formulation a critical first step for in vivo testing[5]. Based on available data, this compound can be formulated to a concentration of at least 2.5 mg/mL for parenteral administration[9].

Rationale for Formulation Choice: The selection of a vehicle system is a balance between achieving complete solubilization of the compound and minimizing vehicle-induced toxicity. The DMSO/PEG300/Tween-80/Saline system is a standard and robust choice for many preclinical compounds. The use of a cyclodextrin (SBE-β-CD) formulation is an excellent alternative that can enhance solubility and potentially reduce toxicities associated with organic solvents and surfactants.

FormulationComponent 1Component 2Component 3Component 4Final Concentration
A (Standard) 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
B (Alternative) 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
C (Oil-based) 10% DMSO90% Corn Oil--≥ 2.5 mg/mL
Table 1: Recommended Formulations for In Vivo Administration.[9]

Protocol 4.1: Preparation of Formulation A (1 mL Total Volume)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using sonication or gentle warming if necessary.

  • Stepwise Addition: In a sterile tube, add the solvents sequentially. For a final 1 mL working solution of 2.5 mg/mL: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous. d. Add 450 µL of sterile saline and vortex thoroughly.

  • Final Check: The final solution should be clear and free of precipitation.

  • Administration: This formulation is suitable for intravenous (i.v.) or intraperitoneal (i.p.) injection. It is critical to prepare this working solution fresh on the day of use to ensure stability and prevent precipitation[9].

Section 5: Maximum Tolerated Dose (MTD) and Toxicity Assessment

Scientific Rationale: The MTD study is a foundational in vivo experiment. It defines the upper limit of dosing for subsequent efficacy studies and provides the first insights into the compound's safety profile[15][16]. The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe, irreversible clinical signs of toxicity[11].

Protocol 5.1: Single-Dose Escalation MTD Study in Mice

Animal Model:

  • Species/Strain: BALB/c or C57BL/6 mice (healthy, non-tumor-bearing).

  • Sex/Age: Female, 6-8 weeks old.

  • Group Size: n = 3-5 mice per dose group.

Study Design:

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Dose Selection: Based on data from related taxanes (e.g., 10-DAP effective at 16 mg/kg)[17], a starting dose range can be logically selected. A geometric dose escalation is recommended.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., i.v. or i.p.). Include a vehicle-only control group.

  • Monitoring Period: Observe animals for 14 days post-dose.

  • Endpoints & Observations:

    • Mortality: Record daily.

    • Clinical Signs: Observe twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).

    • Body Weight: Measure daily. The nadir (lowest point) of weight loss for taxanes often occurs 5-7 days post-dosing.

    • Terminal Analysis (Optional): At day 14, collect blood for complete blood count (CBC) and serum chemistry. Perform necropsy and collect major organs for histopathology to identify target organs of toxicity.

GroupTreatmentDose (mg/kg)RouteN
1Vehicle Control0i.p.5
2This compound10i.p.5
3This compound20i.p.5
4This compound40i.p.5
5This compound80i.p.5
Table 2: Example MTD Study Design. Doses are hypothetical and should be adjusted based on all available data.

Section 6: Pharmacokinetics (PK) and Biodistribution

Scientific Rationale: A PK study is essential to understand how the drug is processed by the body. It measures the concentration of the compound in the bloodstream over time, allowing for the calculation of key parameters like Area Under the Curve (AUC), clearance, and half-life[18]. This information is vital for designing an effective dosing schedule for efficacy studies, ensuring that therapeutic concentrations are achieved and maintained in the tumor tissue without causing excessive systemic toxicity.

PK_Workflow start Healthy Mice (e.g., BALB/c, n=3/timepoint) dose Administer Single i.v. Dose of this compound start->dose sampling Blood Sampling at Pre-defined Timepoints (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) dose->sampling processing Process Blood to Plasma Store at -80°C sampling->processing analysis Quantify Drug Concentration (LC-MS/MS) processing->analysis calculation Calculate PK Parameters (AUC, Cmax, T1/2, Clearance) analysis->calculation end PK Profile Established calculation->end

Fig. 2: General workflow for a murine pharmacokinetic study.

Protocol 6.1: Single-Dose PK Study in Mice

Animal Model:

  • Species/Strain: BALB/c mice (often cannulated for ease of blood collection).

  • Sex/Age: Male or Female, 7-9 weeks old.

  • Group Size: n = 3 mice per time point (for composite sampling) or n=3-4 cannulated animals (for serial sampling).

Study Design:

  • Dose Selection: Use a dose known to be well-tolerated, typically 1/10th to 1/3rd of the MTD. A low and a high dose (e.g., 5 mg/kg and 20 mg/kg) should be tested to assess dose linearity[13].

  • Administration: Administer a single bolus dose via tail vein injection (i.v.).

  • Blood Collection:

    • Schedule: Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Method: Collect blood (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Immediately freeze the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.

  • Biodistribution (Optional): At selected time points (e.g., 1h, 4h, 24h), euthanize a subset of animals and harvest major organs (tumor, liver, spleen, kidney, lung, heart, brain). Homogenize tissues and analyze drug concentration to understand tissue distribution.

Section 7: In Vivo Anti-Tumor Efficacy Studies

Scientific Rationale: The ultimate goal of preclinical development is to demonstrate that the compound can inhibit tumor growth in a living organism. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for evaluating the efficacy of novel cancer therapeutics[14][19].

7.1 Model Selection The choice of cancer cell line should be driven by the initial in vitro data. Since this compound has demonstrated activity against PC-3 prostate cancer cells, this is a logical and highly relevant model[9][20]. An additional model, such as the MCF-7 breast cancer xenograft, can be used to assess the breadth of its anti-tumor activity[21][22].

  • PC-3 (Prostate Cancer): An androgen-independent, aggressive cell line that forms solid tumors when implanted subcutaneously in nude mice[20].

  • MCF-7 (Breast Cancer): An estrogen receptor-positive (ER+) cell line that requires estrogen supplementation to grow as a xenograft. It is a well-characterized model for taxane efficacy[22].

Efficacy_Workflow cluster_0 Phase 1: Tumor Implantation & Growth cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint & Analysis start Immunodeficient Mice (e.g., BALB/c nude) inject Subcutaneous Injection of Cancer Cells (e.g., PC-3) into flank start->inject monitor_growth Monitor Tumor Growth with Calipers inject->monitor_growth randomize Randomize into Groups when Tumors reach ~100-150 mm³ monitor_growth->randomize treat Administer Treatment (e.g., i.p., 2x per week) randomize->treat groups Treatment Groups: 1. Vehicle Control 2. Positive Control (Paclitaxel) 3. Test Article (Low Dose) 4. Test Article (High Dose) treat->groups monitor_treatment Continue Monitoring: - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Signs (Daily) treat->monitor_treatment endpoint Study Endpoint Reached (e.g., Tumor >2000 mm³ or 30-40 days) monitor_treatment->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy excise Excise & Weigh Tumors necropsy->excise analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Survival Curves excise->analysis end Efficacy Determined analysis->end

Fig. 3: Workflow for a subcutaneous xenograft efficacy study.

Protocol 7.1: PC-3 Subcutaneous Xenograft Efficacy Study

Animal Model:

  • Species/Strain: Male BALB/c nude or NOD-SCID mice.

  • Age: 6-8 weeks old.

  • Group Size: n = 8-10 mice per group to ensure statistical power.

Procedure:

  • Cell Preparation: Culture PC-3 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 20 x 10⁶ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 4-5 days post-implantation. Measure tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups based on tumor volume to ensure each group has a similar mean starting volume.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the test article.

    • Group 2 (Positive Control): Administer a standard-of-care agent like Paclitaxel (e.g., 20 mg/kg, i.p., once weekly) to validate model sensitivity[22].

    • Group 3 (Test Article, Low Dose): Administer this compound at a dose near the minimally effective dose (e.g., based on MTD results).

    • Group 4 (Test Article, High Dose): Administer this compound at its MTD.

  • Administration & Dosing Schedule: Administer treatments via the chosen route (e.g., i.p.) and schedule (e.g., twice weekly for 3-4 weeks). The schedule should be informed by the PK data.

  • Study Endpoints:

    • The primary endpoint is typically reached when tumors in the control group reach a pre-defined size (e.g., 2000 mm³).

    • Other endpoints include a pre-determined study duration (e.g., 30 days), significant body weight loss (>20%), or other signs of severe morbidity.

  • Terminal Procedures: At the end of the study, record final tumor volumes and body weights. Euthanize all animals. Excise tumors and record their final weights. Tissues can be preserved for further analysis (e.g., histology, biomarker analysis).

Section 8: Data Analysis and Interpretation

  • MTD Studies: Analyze body weight changes, clinical scores, and mortality to determine the MTD.

  • PK Studies: Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

  • Efficacy Studies: The primary metric is Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

    • Statistical significance between groups should be determined using appropriate tests, such as a one-way ANOVA with post-hoc analysis. Plotting mean tumor volume ± SEM over time for each group provides a clear visualization of the treatment effect.

By following this structured, multi-stage approach, researchers can efficiently and rigorously evaluate the in vivo potential of this compound, generating the critical data necessary for further drug development.

Section 9: References

  • Ojima, I., et al. (2022). Strategies for the drug discovery and development of taxane anticancer therapeutics. Expert Opinion on Drug Discovery, 17(5), 479-496. [Link]

  • Koci, L., et al. (2020). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Cancers, 12(9), 2433. [Link]

  • Song, Y., et al. (2002). Human Breast Carcinoma Xenografts in Nude Mice. Chinese Medical Journal, 115(2), 222-226. [Link]

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Preclinical Formulation Strategies for 10-Deacetyl-7-xylosyltaxol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Path of a Novel Taxane Derivative

10-Deacetyl-7-xylosyltaxol is a promising paclitaxel derivative distinguished by its enhanced hydrophilicity, a feature that suggests potential advantages in bioavailability and formulation development over its parent compound.[1][2] As with all taxanes, its mechanism of action is centered on the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] The journey of a novel taxane derivative from the benchtop to potential clinical application is paved with the critical challenge of developing stable and effective formulations for preclinical in vivo evaluation. This guide provides an in-depth exploration of formulation strategies tailored for "this compound," offering researchers, scientists, and drug development professionals a comprehensive resource of detailed application notes and protocols.

Our focus is to transcend a mere listing of procedures. Instead, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Physicochemical Properties: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of this compound is paramount for rational formulation design.

PropertyValueSource
Molecular Formula C₅₀H₅₇NO₁₇[4]
Molecular Weight 943.98 g/mol [4]
Appearance White to Off-white Solid[1]
Solubility Soluble in DMSO and methanol.[2] Slightly soluble in DMSO and methanol, requiring heating and sonication for complete dissolution.[1][1][2]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[4]

The xylosyl moiety at the 7-position and the deacetylation at the 10-position contribute to its increased water solubility compared to paclitaxel, a critical factor influencing the choice of formulation excipients and strategies.[1]

Formulation Strategies: From Simple Solutions to Advanced Nanocarriers

The primary goal in formulating this compound for preclinical research is to achieve a stable, injectable formulation that allows for accurate dosing and meaningful evaluation of its pharmacokinetic profile and in vivo efficacy.

Co-solvent Systems: The Direct Approach

For early-stage preclinical studies, co-solvent systems offer a rapid and straightforward method for solubilizing this compound. The key is to use a blend of biocompatible solvents that can dissolve the compound at the desired concentration while minimizing toxicity.

Rationale for Co-solvent Selection:

  • DMSO (Dimethyl Sulfoxide): A powerful aprotic solvent capable of dissolving a wide range of compounds, including taxanes. However, its use in vivo should be limited due to potential toxicity at higher concentrations.[5]

  • PEG 300/400 (Polyethylene Glycol): A water-miscible polymer that is widely used as a co-solvent in parenteral formulations due to its low toxicity.[5]

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that acts as a solubilizing agent and can improve the stability of the formulation.[5]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]

  • Corn Oil: A lipid-based vehicle that can be used for formulating lipophilic drugs for parenteral administration.[5]

Protocol 1: DMSO/PEG 300/Tween-80/Saline Co-solvent System [5]

This protocol is suitable for achieving a clear solution for intravenous administration.

Materials:

  • This compound

  • DMSO (anhydrous)

  • PEG 300

  • Tween-80

  • Saline (0.9% NaCl)

Step-by-Step Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • In a separate sterile vial, add the required volume of the DMSO stock solution.

  • Sequentially add PEG 300, followed by Tween-80, and finally saline, vortexing gently after each addition to ensure a homogenous mixture. The final volumetric ratio should be 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.

  • Visually inspect the final formulation for any precipitation or phase separation. A clear solution should be obtained.

  • It is recommended to prepare this formulation fresh on the day of use.[5]

Example Calculation for a 1 mL, 2.5 mg/mL Formulation:

  • Start with a 25 mg/mL stock of this compound in DMSO.

  • Take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG 300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Protocol 2: Cyclodextrin-Based Formulation [5]

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of the taxane derivative.

Materials:

  • This compound

  • DMSO (anhydrous)

  • SBE-β-CD (20% w/v in saline)

Step-by-Step Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is fully dissolved.

  • In a sterile vial, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD solution to achieve the final desired concentration and volume. The final formulation will contain 10% DMSO.

  • Vortex gently to mix until a clear solution is obtained.

Quantitative Data for Co-solvent Systems:

FormulationAchievable ConcentrationAppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.65 mM)Clear solution[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.65 mM)Clear solution[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.65 mM)Clear solution[5]
Liposomal Formulations: Enhancing Drug Delivery and Reducing Toxicity

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a more hydrophilic compound like this compound, it can be entrapped in the aqueous core or intercalated within the lipid bilayer. Liposomal formulations can alter the pharmacokinetic profile of the drug, potentially leading to enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect and reduced systemic toxicity.[2][6]

Rationale for Liposome Components:

  • Phospholipids (e.g., DSPC, DPPC): Form the primary structure of the lipid bilayer. The choice of phospholipid influences the rigidity and stability of the liposome.[7][8]

  • Cholesterol: Incorporated into the lipid bilayer to modulate its fluidity and stability, reducing drug leakage.[7]

  • PEGylated Lipids (e.g., DSPE-PEG2000): Create a hydrophilic stealth layer on the surface of the liposome, which reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[8]

Protocol 3: Thin-Film Hydration Method for Liposome Preparation [7][8]

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform and Methanol (as organic solvents)

  • Phosphate Buffered Saline (PBS), pH 7.4 (as hydration buffer)

Step-by-Step Protocol:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).

    • Add this compound to the lipid solution. The drug-to-lipid ratio will need to be optimized, but a starting point could be 1:20 (w/w).

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. The volume of the buffer will determine the final lipid concentration.

    • This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain a homogenous population of small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.

Workflow for Liposome Preparation:

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Vesicle Formation & Sizing cluster_2 Purification & Final Product A Dissolve Lipids & Drug in Organic Solvent B Rotary Evaporation A->B C Vacuum Drying B->C D Hydration with Aqueous Buffer (PBS) C->D Hydrate Film E Extrusion D->E F Purification (Dialysis/SEC) E->F Remove Unencapsulated Drug G Sterile Filtration & Storage F->G Nanoparticle_Preparation cluster_0 Phase Preparation cluster_1 Nanoparticle Formation cluster_2 Purification & Final Product A Dissolve Polymer & Drug in Organic Solvent C Nanoprecipitation: Add Organic to Aqueous Phase A->C B Prepare Aqueous Stabilizer Solution B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E Isolate Nanoparticles F Resuspension or Lyophilization E->F

Caption: Workflow for preparing drug-loaded polymeric nanoparticles via the nanoprecipitation method.

Characterization and Quality Control: Ensuring a Validated Formulation

Thorough characterization of the formulated this compound is essential to ensure its quality, stability, and suitability for in vivo studies.

HPLC Method for Quantification and Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the concentration of this compound in the formulation and for monitoring its stability over time.

Protocol 5: Stability-Indicating RP-HPLC Method

This protocol is a starting point and should be validated according to ICH guidelines. [9] Chromatographic Conditions (starting point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm [10]* Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed on a solution of this compound. This involves exposing the drug to stress conditions such as:

  • Acidic hydrolysis: 0.1 N HCl at 60°C

  • Basic hydrolysis: 0.1 N NaOH at room temperature

  • Oxidative degradation: 3% H₂O₂ at room temperature

  • Thermal degradation: 80°C

  • Photodegradation: Exposure to UV light

The HPLC method should be able to separate the intact drug from any degradation products that are formed. [1][11]

Characterization of Nanoparticle Formulations

For liposomal and polymeric nanoparticle formulations, the following characterization is essential:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). A narrow size distribution (low PDI) is desirable for uniform in vivo behavior. [7]* Zeta Potential: Measured by DLS, it indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. [7]* Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • EE% = (Total drug - Free drug) / Total drug x 100

    • DL% = (Weight of drug in nanoparticles) / (Weight of nanoparticles) x 100 Free drug is typically separated from the nanoparticles by centrifugation or ultrafiltration, and the drug content in the supernatant and/or the nanoparticle pellet is quantified by HPLC.

Characterization Workflow:

Characterization_Workflow cluster_DLS Size & Surface Charge cluster_HPLC Drug Content & Stability cluster_TEM Morphology Formulation Nanoparticle Formulation DLS Dynamic Light Scattering (DLS) Formulation->DLS HPLC High-Performance Liquid Chromatography (HPLC) Formulation->HPLC TEM Transmission Electron Microscopy (TEM) Formulation->TEM Size Particle Size DLS->Size PDI Polydispersity Index DLS->PDI Zeta Zeta Potential DLS->Zeta EE Encapsulation Efficiency HPLC->EE DL Drug Loading HPLC->DL Stability Stability Assessment HPLC->Stability Morphology Shape & Structure TEM->Morphology

Caption: Key characterization techniques for nanoparticle formulations.

Conclusion: A Pathway to Robust Preclinical Data

The successful preclinical development of this compound hinges on the rational design and thorough characterization of its formulation. While simple co-solvent systems provide a rapid means for initial in vivo screening, advanced formulations such as liposomes and polymeric nanoparticles offer the potential for improved efficacy and reduced toxicity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop robust and reproducible formulations, ultimately enabling the generation of high-quality preclinical data that will be crucial for the further development of this promising anticancer agent.

References

  • Fabrication of liposomal formulation containing paclitaxel and comparison of its toxicity with non-liposomal paclitaxel on MCF-7 breast cancer cell line. Journal of Babol University of Medical Sciences. [Link]

  • Recent Advances of Taxol-Loaded Biocompatible Nanocarriers Embedded in Natural Polymer-Based Hydrogels. National Institutes of Health. [Link]

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  • Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method. National Institutes of Health. [Link]

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  • Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. National Institutes of Health. [Link]

  • Preparation, Pharmacokinetics, Biodistribution, Antitumor Efficacy and Safety of Lx2-32c-Containing Liposome. National Institutes of Health. [Link]

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Application Notes and Protocols for Microtubule Polymerization Assays Using 10-Deacetyl-7-xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Microtubule Dynamics with 10-Deacetyl-7-xylosyltaxol

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated. This regulation is a critical target for anticancer drug development.

This compound is a derivative of the well-known chemotherapeutic agent paclitaxel.[1][2][] Like other taxanes, it functions as a microtubule-stabilizing agent, promoting the polymerization of tubulin into microtubules and inhibiting their subsequent depolymerization.[1][4][5] This action disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][5] The unique glycosylation at the 7-position and deacetylation at the 10-position may confer distinct pharmacological properties, such as improved water solubility, compared to its parent compound.[]

These application notes provide detailed protocols for utilizing this compound in in vitro microtubule polymerization assays. We will delve into two common methods: a turbidity-based (absorbance) assay and a more sensitive fluorescence-based assay. The causality behind experimental choices will be explained to ensure scientific integrity and empower researchers to adapt these protocols to their specific needs.

Mechanism of Action: How this compound Stabilizes Microtubules

The primary mechanism of action for taxanes, including this compound, involves their binding to the β-tubulin subunit within the microtubule polymer.[6] This binding event stabilizes the microtubule lattice, making it resistant to depolymerization.[4][5] Taxanes are thought to preferentially bind to the "straight" conformation of tubulin found in assembled microtubules, thereby shifting the equilibrium towards polymerization.[7] This enhanced stability disrupts the delicate balance of microtubule dynamics required for the formation and function of the mitotic spindle, ultimately leading to cell death in rapidly dividing cancer cells.[8][9][10]

cluster_0 Cellular Environment cluster_1 Drug Intervention Tubulin_Dimers α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Stabilization & Inhibition of Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Xylosyltaxol This compound Xylosyltaxol->Microtubule Binds to β-tubulin

Caption: Mechanism of this compound induced microtubule stabilization and apoptosis.

Essential Reagents and Equipment

A successful microtubule polymerization assay hinges on the quality of the reagents and the precision of the equipment.

Reagent/EquipmentKey Specifications & Rationale
Purified Tubulin >99% pure, polymerization-competent. Sourced from bovine brain or purified from cell lines.[11][12][13] High purity is crucial to avoid interference from microtubule-associated proteins (MAPs) that can affect polymerization dynamics.
This compound High purity (≥98%).[4] Prepare a concentrated stock solution in anhydrous DMSO.
GTP (Guanosine-5'-triphosphate) Required for tubulin polymerization. Prepare a fresh, concentrated stock solution.
General Tubulin Buffer (GTB) Typically 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. PIPES is a common buffer for tubulin assays as it maintains pH well under experimental conditions. Mg²⁺ is a necessary cation for polymerization, and EGTA chelates Ca²⁺, which inhibits polymerization.
Glycerol (optional) Can be added to the buffer to promote tubulin polymerization.
Temperature-controlled Spectrophotometer or Plate Reader Capable of measuring absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths. Temperature control is critical as tubulin polymerization is temperature-dependent.
Low-volume, clear or black-walled 96-well plates Clear plates for absorbance assays, black-walled plates for fluorescence assays to minimize light scatter and background.

Protocol 1: Turbidity-Based Microtubule Polymerization Assay

This protocol measures the increase in light scattering as tubulin monomers polymerize into microtubules.[14] It is a robust and straightforward method for assessing the effect of this compound on the extent and rate of microtubule formation.

1. Reagent Preparation:

  • Tubulin Stock: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL.[14] Aliquot and snap-freeze in liquid nitrogen for storage at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.[1]

  • GTP Stock: Prepare a 100 mM stock solution in distilled water. Aliquot and store at -80°C.

  • Assay Buffer: GTB supplemented with 1 mM GTP. Prepare fresh on the day of the experiment and keep on ice.

2. Experimental Workflow:

Start Start Reagent_Prep Prepare Reagents on Ice Start->Reagent_Prep Plate_Setup Set up 96-well plate with test compounds Reagent_Prep->Plate_Setup Tubulin_Mix Prepare Tubulin Reaction Mix Plate_Setup->Tubulin_Mix Add_Tubulin Add Tubulin Mix to wells Tubulin_Mix->Add_Tubulin Incubate_Read Incubate at 37°C and Read Absorbance at 340 nm Add_Tubulin->Incubate_Read Data_Analysis Analyze Polymerization Curves Incubate_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the turbidity-based microtubule polymerization assay.

3. Step-by-Step Procedure:

  • Pre-warm the plate reader to 37°C.

  • Prepare serial dilutions of this compound in the Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Add 10 µL of each compound dilution to the wells of a pre-chilled 96-well plate.

  • On ice, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the Assay Buffer.

  • Initiate the reaction by adding 90 µL of the tubulin solution to each well.

  • Immediately place the plate in the pre-warmed plate reader and begin measuring the absorbance at 340 nm every minute for 60 minutes.

4. Data Analysis:

The output will be a set of polymerization curves (absorbance vs. time). For each concentration of this compound, you can determine:

  • Vmax (Initial rate of polymerization): The steepest slope of the curve.

  • Maximal Polymer Mass: The plateau of the curve.

  • Lag Time: The time before a significant increase in absorbance is observed.

This compound is expected to increase the Vmax and the maximal polymer mass, while potentially decreasing the lag time, in a concentration-dependent manner.

Protocol 2: Fluorescence-Based Microtubule Polymerization Assay

This method offers higher sensitivity than the turbidity assay and is particularly useful for screening large numbers of compounds or when working with limited amounts of tubulin.[15][16] It utilizes a fluorescent reporter, such as DAPI, which exhibits increased fluorescence upon binding to polymerized tubulin.[16]

1. Reagent Preparation:

  • Tubulin, this compound, and GTP stocks: Prepare as described in Protocol 1.

  • Fluorescent Reporter Stock: Prepare a stock solution of DAPI (4',6-diamidino-2-phenylindole) in distilled water.

  • Fluorescence Assay Buffer: GTB supplemented with 1 mM GTP and the fluorescent reporter at its optimal concentration (to be determined empirically, typically in the low micromolar range).

2. Step-by-Step Procedure:

  • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen reporter (e.g., for DAPI, ~360 nm excitation and ~450 nm emission). Pre-warm the reader to 37°C.

  • Prepare serial dilutions of this compound and controls in the Fluorescence Assay Buffer.

  • Add 10 µL of each compound dilution to the wells of a black-walled 96-well plate.

  • On ice, dilute the tubulin stock to the desired final concentration (e.g., 1-2 mg/mL) in the Fluorescence Assay Buffer.

  • Initiate the reaction by adding 90 µL of the tubulin solution to each well.

  • Immediately place the plate in the pre-warmed plate reader and begin measuring fluorescence intensity every minute for 60 minutes.

3. Data Analysis:

Similar to the turbidity assay, plot fluorescence intensity versus time. The resulting curves can be analyzed for Vmax, maximal fluorescence (proportional to polymer mass), and lag time. An increase in fluorescence intensity indicates microtubule polymerization.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low polymerization in the control Inactive tubulin, incorrect buffer pH, insufficient GTP, low temperature.Use a fresh aliquot of tubulin, verify buffer pH, ensure GTP is added fresh, confirm the plate reader is at 37°C.
High background signal Compound precipitation, autofluorescence of the test compound.Centrifuge compound dilutions before use. Run a control without tubulin to measure compound-specific signal.[17]
Inconsistent results between replicates Pipetting errors, temperature fluctuations.Use calibrated pipettes, ensure all reagents are kept on ice until the reaction is initiated, and ensure the plate is uniformly heated.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on microtubule polymerization. By understanding the underlying principles and meticulously controlling experimental variables, researchers can obtain high-quality, reproducible data. These assays are invaluable tools in the preclinical evaluation of novel taxane derivatives and for dissecting the molecular mechanisms governing microtubule dynamics.

Future studies could involve using these assays to compare the potency of this compound with other taxanes, investigating its effects on tubulin purified from different species or cell lines (including drug-resistant ones), and exploring its interaction with various microtubule-associated proteins. Additionally, these in vitro findings can be correlated with cell-based assays that assess microtubule architecture and mitotic progression to build a comprehensive understanding of this promising therapeutic agent.[18][19][20]

References

  • 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem - NIH. [Link]

  • Microtubule stabilization/destabilization assay - Cosmo Bio. [Link]

  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. [Link]

  • US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google P
  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]

  • Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!, updated.【Pharmacology】 - YouTube. [Link]

  • Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes - ResearchGate. [Link]

  • In vitro assembled microtubules with fluorescent taxoids visualized... - ResearchGate. [Link]

  • Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco - PMC - NIH. [Link]

  • Structural insight into the stabilization of microtubules by taxanes - PMC - PubMed Central. [Link]

  • Analysis of microtubule polymerization dynamics in live cells - PMC - PubMed Central. [Link]

  • α-Tubulin detyrosination links the suppression of MCAK activity with taxol cytotoxicity - PMC. [Link]

  • Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC. [Link]

  • Structural insight into the stabilization of microtubules by taxanes - eLife. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview - YouTube. [Link]

  • The bioactive Taxol conformation on β-tubulin: Experimental evidence from highly active constrained analogs - PMC - NIH. [Link]

  • Video: Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles - JoVE. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI. [Link]

  • Any suggestions regarding tubulin polymerization? - ResearchGate. [Link]

  • Tubulin Polymerization Assay Kit (Cat. # BK006P) - Interchim. [Link]

  • Taxol: Mechanism of action - YouTube. [Link]

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview - YouTube. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagg… - OUCI. [Link]

  • Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - NIH. [Link]

  • Anthony Hyman (Max Planck Institute) Part 2: Building a polymer: microtubule dynamics - YouTube. [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC - NIH. [Link]

  • New Details on Microtubules and How the Anti-Cancer Drug Taxol Works - Berkeley Lab. [Link]

Sources

conversion of "10-Deacetyl-7-xylosyltaxol" to 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Conversion of 10-Deacetyl-7-xylosyltaxol to 10-Deacetylbaccatin III

Executive Summary

The global demand for Paclitaxel (Taxol®) and Docetaxel (Taxotere®) relies heavily on the semi-synthetic precursor 10-Deacetylbaccatin III (10-DAB) . While 10-DAB is extracted from Taxus species, significant quantities of closely related glycosylated taxanes, specifically This compound (10-DA-7-XT) , are co-extracted but often discarded as waste.

This Application Note details a robust, two-stage chemical protocol to convert 10-DA-7-XT into high-purity 10-DAB. By recovering this "waste" taxane, manufacturers can increase overall 10-DAB yields by up to 20-30%. The method utilizes selective hydrazinolysis to cleave the C-13 side chain, followed by periodate oxidation to remove the C-7 xylosyl moiety.

Chemical Mechanism & Strategy

The conversion requires two distinct cleavage events:

  • C-13 Ester Cleavage: The phenylisoserine side chain at C-13 is an ester linkage. It is susceptible to nucleophilic attack by hydrazine (hydrazinolysis), which is more selective than alkaline hydrolysis, preventing epimerization at the C-7 position.

  • C-7 Glycosidic Cleavage: The xylose sugar at C-7 is an acetal linkage, resistant to hydrazine. It requires oxidative cleavage of the sugar's vicinal diols (using Sodium Periodate), followed by

    
    -elimination to release the taxane core.
    

Pathway Overview: this compound


7-Xylosyl-10-DAB

10-Deacetylbaccatin III

Process Workflow (Visualized)

TaxaneConversion Start Raw Material: This compound (Purity >85%) Step1 Step 1: Hydrazinolysis (Ethanol, N2H4, 25-40°C) Start->Step1 Cleave C-13 Side Chain Inter Intermediate: 7-Xylosyl-10-deacetylbaccatin III Step1->Inter Yield: ~90-95% QC1 QC: HPLC Confirm Side Chain Loss Step1->QC1 Step2 Step 2: Periodate Oxidation (MeOH, NaIO4, 24h) Inter->Step2 Oxidize Xylose Ring Elim Elimination/Workup (Base Treatment) Step2->Elim Dialdehyde Intermediate Final Target Product: 10-Deacetylbaccatin III (10-DAB) Elim->Final Remove Sugar Remnant QC2 QC: HPLC/NMR Confirm Deglycosylation Elim->QC2

Caption: Two-stage chemo-selective degradation pathway. Step 1 isolates the taxane core; Step 2 removes the sugar moiety.

Detailed Experimental Protocols

Reagents & Materials
  • Starting Material: this compound (isolated from Taxus spp.[1][2][3][4] extract).

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Reagents: Hydrazine Monohydrate (80% or 98%), Sodium Periodate (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Acetic Acid.
Protocol A: Selective Hydrazinolysis (C-13 Cleavage)

Objective: Remove the phenylisoserine side chain to yield 7-xylosyl-10-DAB.

  • Dissolution: Dissolve 10.0 g of This compound in 100 mL of Ethanol (1:10 w/v ratio). Ensure complete dissolution; mild sonication may be used.

  • Reaction: Add 10 mL of Hydrazine Monohydrate dropwise under stirring.

  • Incubation: Stir the reaction mixture at 25–35°C for 2–4 hours.

    • Critical Control: Monitor by HPLC.[1][4][5][6][7] The starting material peak should disappear, replaced by the more polar 7-xylosyl-10-DAB peak. Avoid temperatures >50°C to prevent degradation of the taxane ring.

  • Quenching: Pour the reaction mixture into 500 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL) to remove excess hydrazine.
  • Concentration: Dry over anhydrous

    
     and evaporate under reduced pressure.
    
    • Expected Yield: ~90% of crude 7-xylosyl-10-DAB . This solid can often be used directly in Step 2 without column chromatography.

Protocol B: Oxidative Deglycosylation (C-7 Cleavage)

Objective: Remove the xylosyl group via periodate oxidation and elimination.

  • Dissolution: Dissolve the crude 7-xylosyl-10-DAB (from Step 1) in 100 mL of Methanol.

  • Oxidation: Dissolve 3 equivalents of Sodium Periodate (

    
    )  in a minimum amount of water (~10-15 mL) and add this dropwise to the methanol solution.
    
  • Incubation: Stir at 20–25°C for 24 hours.

    • Mechanism:[1][5][7][8][9][10][11] Periodate cleaves the C2'-C3' and C3'-C4' bonds of the xylose, creating a dialdehyde intermediate.

  • Elimination (Base Treatment): Add a weak base (e.g., Sodium Bicarbonate or an amine like methylamine) to adjust pH to ~7.5–8.0. Stir for an additional 4–6 hours. This facilitates the

    
    -elimination of the oxidized sugar fragment.
    
  • Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The crude product is purified via silica gel column chromatography (Eluent: DCM:MeOH, gradient 98:2 to 95:5) or recrystallization from Methanol/Acetonitrile.

    • Target: 10-Deacetylbaccatin III (10-DAB) .[3][6][9][12]

Quality Control & Validation

HPLC Method Parameters: To validate the conversion, use the following method to separate the starting material, intermediate, and final product.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

mm, 5

m
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-35 min: 20%

80% B; 35-40 min: 80% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 227 nm (Taxane core absorption)

Expected Retention Order:

  • 7-Xylosyl-10-DAB (Most Polar, elutes first)

  • 10-Deacetylbaccatin III (Target, elutes mid)

  • This compound (Starting Material, elutes later due to side chain)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrazinolysisIncrease reaction time or temperature slightly (max 45°C). Ensure hydrazine is fresh.[13]
Epimerization (7-epi-10-DAB) pH too high during eliminationUse milder bases (Sodium Bicarbonate) instead of strong amines. Keep temp <30°C.
Incomplete Deglycosylation Insufficient PeriodateEnsure

is fully dissolved. Increase equivalents to 4.0 eq.
Sticky/Gummy Product Residual Sugar AldehydesEnsure thorough washing with water/brine. Use bisulfite wash if necessary to remove excess aldehydes.

References

  • Chattopadhyay, S. K., et al. (2002). Process for the production of important taxol analogues 10-deacetyl taxol A, B, and C.[4][14] U.S. Patent No.[3] 6,028,206.[3] Link

  • Sharma, A. P., et al. (2002). Process for the preparation of 10-deacetylbaccatin III.[2][3][5][6][9][10][11][12][14][15] U.S. Patent No.[3] 6,437,154 B1. Link

  • Hanson, R. L., et al. (2005). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. ResearchGate. Link

  • Brieflands. (2017).[2] The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III.[5][12]Link

  • MedChemExpress. 10-Deacetyl-7-xylosyl paclitaxel Product Information.Link

Sources

analytical techniques for assessing the purity of "10-Deacetyl-7-xylosyltaxol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TAX-042

Executive Summary

10-Deacetyl-7-xylosyltaxol (DXT), also known as 7-xylosyl-10-deacetylpaclitaxel, is a critical taxane glycoside found in Taxus species (e.g., Taxus wallichiana, Taxus chinensis). While often categorized as a "related substance" or impurity in Paclitaxel manufacturing, DXT possesses significant pharmacological potential due to its enhanced water solubility compared to the parent taxane core.

This Application Note provides a definitive protocol for the isolation, identification, and purity assessment of DXT. Unlike standard Paclitaxel monographs, this guide addresses the specific challenge of resolving the xylosyl-glycosidic linkage and differentiating DXT from polar impurities like 10-Deacetylbaccatin III (10-DAB III).

Chemical Identity & Properties

PropertySpecification
Common Name This compound (DXT)
IUPAC Name (2α,5β,7β,10β,13α)-4-Acetoxy-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate
Formula C₅₀H₅₇NO₁₇
Molecular Weight 943.98 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO; Higher aqueous solubility than Paclitaxel.
Key Structural Feature Absence of acetyl group at C-10; Xylose sugar moiety attached at C-7.[1]

Analytical Workflow Strategy

The assessment of DXT requires a multi-modal approach to ensure the glycosidic bond is intact and the taxane core is not epimerized.

AnalyticalWorkflow Start Crude Taxus Extract / Purified Fraction Prep Sample Preparation (MeOH Dissolution + Filtration) Start->Prep HPLC Primary QC: RP-HPLC-UV (Purity Profiling) Prep->HPLC Decision Purity > 98%? HPLC->Decision LCMS Identity Confirmation: LC-MS/MS (MW 943.98) Decision->LCMS Yes Repurify Repurification (Prep-HPLC / AB-8 Resin) Decision->Repurify No NMR Structural Validation: 1H/13C NMR (C7-Xylose) LCMS->NMR Final Certificate of Analysis (CoA) Generation NMR->Final Repurify->Prep

Figure 1: Analytical decision tree for the certification of this compound.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative purity assessment and separation from 10-DAB III and Paclitaxel.

Method Rationale

Taxanes are prone to epimerization at C-7 under basic conditions. Therefore, a slightly acidic mobile phase is strictly required. A C18 column with high carbon load is recommended to resolve the polar glycoside (DXT) from the aglycones.

Chromatographic Conditions[2][3][4][5][6][7]
ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm) or equivalent
Column Temp 30°C ± 2°C
Mobile Phase A Water (Milli-Q) + 0.1% Formic Acid (or Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 227 nm (Taxane core absorption maximum)
Injection Vol 10 µL
Run Time 45 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07525Equilibration
5.07525Isocratic Hold (Elute polar impurities)
35.03565Linear Gradient
40.01090Wash
40.17525Re-equilibration
45.07525End
System Suitability Criteria (SST)
  • Resolution (Rs): > 1.5 between 10-Deacetylbaccatin III (RT ~5-8 min) and this compound (RT ~12-15 min).

  • Tailing Factor: < 1.5 for the DXT peak.

  • Relative Retention Time (RRT):

    • 10-DAB III: ~0.45

    • DXT: 1.00 (Reference)

    • Paclitaxel: ~1.8 - 2.0

Protocol B: LC-MS/MS Identification

Objective: Confirmation of molecular mass and glycosidic cleavage.

Mass Spectrometry Settings
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (+)

  • Spray Voltage: 4.5 kV

  • Capillary Temp: 300°C

Target Ions & Fragmentation

Unlike Paclitaxel (MW 853), DXT has a molecular weight of 943.98.

Ion Speciesm/z (Theoretical)Interpretation
[M+H]⁺ 944.0Protonated molecular ion
[M+Na]⁺ 966.0Sodium adduct (Common in taxanes)
Fragment 1 812.0Loss of Xylose (-132 Da)
Fragment 2 527.0Taxane core fragment (Loss of side chain)
Fragment 3 286.0Side chain fragment (Phenylisoserine moiety)

Note: The transition from m/z 944 → 812 is the definitive signature for the 7-xylosyl group cleavage.

Protocol C: NMR Structural Validation

Objective: To distinguish DXT from 10-deacetyltaxol (no sugar) and confirm the β-configuration of the xylose.

Sample Preparation[2][3][5][6][7][8][9]
  • Solvent: Deuterated Methanol (CD₃OD) or DMSO-d₆.

  • Concentration: 5-10 mg in 0.6 mL.

Key Diagnostic Signals (¹H NMR, 500 MHz)
PositionChemical Shift (δ, ppm)MultiplicityStructural Significance
C-10 5.15 - 5.20Singlet (s)Indicates 10-deacetyl (Shifted upfield compared to Taxol's 6.3 ppm)
C-7 4.10 - 4.20Multiplet (m)Site of glycosylation
Xylose-H1 4.30 - 4.40Doublet (d), J ≈ 7-8 HzAnomeric proton; Coupling constant confirms β-linkage
Side Chain 7.30 - 8.10MultipletsAromatic protons (Benzoyl/Phenyl groups)

Troubleshooting & Optimization

Issue: Co-elution with Cephalomannine

Cephalomannine is a common taxane impurity. If DXT co-elutes with Cephalomannine or 10-deacetyltaxol:

  • Action: Lower the initial acetonitrile concentration to 20%.

  • Alternative: Use a PFP (Pentafluorophenyl) column, which offers superior selectivity for taxane isomers based on pi-pi interactions.

Issue: Peak Broadening
  • Cause: Hydrolysis of the ester bonds or instability of the xylosyl ring.

  • Solution: Ensure the sample diluent matches the initial mobile phase conditions. Keep samples at 4°C in the autosampler.

References

  • Development and Validation of RP-HPLC Method for Docetaxel and Related Impurities. Source: ResearchGate. URL:[Link]

  • Purification of Taxanes from Taxus Species by Preparative HPLC. Source: MDPI (Molecules). URL:[Link]

  • Fatal Poisoning with Taxus baccata: LC-MS/MS Quantification of Taxanes. Source: PubMed (Journal of Analytical Toxicology). URL:[Link]

  • Separation of 7-xylosyl-10-deacetyl paclitaxel using Macroporous Resins. Source: PubMed. URL:[Link]

Sources

Troubleshooting & Optimization

improving the yield of "10-Deacetyl-7-xylosyltaxol" from plant material

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: 10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) Production & Purification Audience: Process Engineers, Natural Product Chemists, Plant Biotechnologists

Executive Summary

This compound (10-DA-7-XT) is a naturally occurring taxane glycoside found in Taxus species (e.g., T. chinensis, T. baccata). While often considered a byproduct in the pursuit of Paclitaxel (Taxol®), it is a critical high-value precursor.[1] It is typically more abundant in biomass (up to 0.5% dry weight) than Paclitaxel itself (0.02%).

This guide addresses the technical bottlenecks in maximizing the yield of 10-DA-7-XT, focusing on upstream accumulation (cell culture elicitation) and downstream processing (selective extraction and purification).

Troubleshooting Hub (Q&A)

Category A: Upstream Accumulation (Cell Culture)

Q: We are observing low specific accumulation of 10-DA-7-XT in our Taxus suspension cultures despite good biomass growth. How can we shift flux toward this glycoside? A: High biomass does not correlate with secondary metabolite accumulation. You likely need to trigger the defense response pathway.

  • Root Cause: The taxane biosynthetic pathway is inducible.[2] Without stress signaling, metabolic flux remains in primary metabolism.

  • Solution: Implement a Methyl Jasmonate (MeJA) elicitation strategy.

    • Protocol: Add MeJA (100 µM final concentration) on Day 7-9 of the culture cycle (mid-log phase).

    • Mechanism: MeJA upregulates the gene expression of taxadiene synthase and downstream acyl/glycosyltransferases.

    • Optimization: Co-elicitation with Silver Nitrate (AgNO₃) or Salicylic Acid can act synergistically to block ethylene signaling (which dampens taxane production) and further boost accumulation.

Category B: Extraction & Stability

Q: Our HPLC analysis shows high levels of 10-Deacetyltaxol (10-DAT) but low 10-DA-7-XT in the crude extract. Is the plant material degrading? A: You are likely experiencing unintended hydrolysis of the xylosyl group during extraction.

  • Root Cause: The xylosidic bond at C-7 is susceptible to hydrolysis under acidic conditions or enzymatic action by endogenous

    
    -xylosidases released during cell disruption.
    
  • Solution:

    • pH Control: Ensure your extraction solvent (e.g., Methanol/Ethanol) is neutralized or slightly buffered (pH 6.5–7.0). Avoid acidic modifiers in the initial extraction step.

    • Enzyme Inhibition: If extracting fresh biomass, flash-freeze with liquid nitrogen or use immediate solvent denaturation to inactivate endogenous xylosidases.

Category C: Purification & Separation[1][3][4][5]

Q: We cannot separate 10-DA-7-XT from 10-Deacetylbaccatin III (10-DAB III) using standard silica chromatography. They co-elute. A: Silica gel is often insufficient for separating these polar taxanes due to their similar adsorption affinities.

  • Root Cause: Both compounds are relatively polar compared to Paclitaxel.

  • Solution: Switch to Macroporous Resin (AB-8) chromatography.

    • Mechanism: AB-8 resin utilizes a combination of hydrophobic interaction and size exclusion, which provides better selectivity for glycosylated taxanes.

    • Protocol: Load the crude extract onto AB-8 resin. Wash with 30% Ethanol (removes impurities and some 10-DAB III), then elute 10-DA-7-XT with 70-80% Ethanol . This step significantly enriches the xyloside before final HPLC polishing.

Experimental Protocol: Selective Enrichment

Objective: Isolate 10-DA-7-XT from Taxus crude extract with high purity, separating it from 10-DAB III and Paclitaxel.

Materials:

  • Biomass: Taxus needles or cell paste.[3]

  • Solvents: 90% Ethanol (Extraction), 30% & 80% Ethanol (Elution).

  • Stationary Phase: Macroporous Resin AB-8 (styrene-divinylbenzene copolymer).

Workflow:

  • Extraction:

    • Macerate biomass in 90% Ethanol (1:10 w/v) for 24 hours at room temperature.

    • Filter and concentrate under reduced pressure to obtain crude gum.

    • Critical Step: Dissolve crude gum in water/ethanol (10:1) to create the "Feed Solution".

  • Adsorption (AB-8 Column):

    • Pack column with AB-8 resin.[4] Equilibrate with water.

    • Load Feed Solution at a flow rate of 1-2 BV/h (Bed Volumes per hour).

    • Adsorption Phase: 10-DA-7-XT and 10-DAB III bind to the resin; highly polar impurities (sugars, chlorophyll) pass through or bind loosely.

  • Stepwise Elution:

    • Wash 1 (30% Ethanol): Elute with 3-5 BV of 30% Ethanol.

      • Result: Removes most polar impurities and a fraction of 10-DAB III.

    • Elution 2 (80% Ethanol): Elute with 4-6 BV of 80% Ethanol.

      • Result:Collect this fraction. It contains the majority of 10-DA-7-XT.[5]

  • Final Polishing (Preparative HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (Gradient 20:80

      
       60:40).
      
    • Detection: UV at 227 nm.

Data Summary: Yield Comparison

The following table illustrates the efficiency gains when switching from standard silica extraction to the optimized Resin AB-8 method.

ParameterStandard Silica MethodOptimized AB-8 Resin MethodImprovement Factor
Crude Purity (10-DA-7-XT) 0.05% - 0.1%3.0% - 3.5%~30-60x
Recovery Rate 40% - 50%> 85%1.7x
Solvent Consumption High (Chloroform/Methanol)Low (Ethanol/Water)Eco-Friendly
Separation from 10-DAB III Poor (Co-elution)Excellent (Distinct Fractions)High Selectivity

Data derived from comparative analysis of extraction protocols [2].

Visualizations

Figure 1: Biosynthetic Regulation & Elicitation

This diagram maps the pathway from precursor accumulation to the target glycoside, highlighting the specific intervention point for Methyl Jasmonate (MeJA).

TaxaneBiosynthesis Precursor GGPP (Geranylgeranyl diphosphate) Taxadiene Taxa-4(5),11(12)-diene Precursor->Taxadiene Taxadiene Synthase Taxusin Taxusin Taxadiene->Taxusin Oxidation/Acetylation DAB 10-Deacetylbaccatin III (10-DAB III) Taxusin->DAB Hydroxylation Baccatin Baccatin III DAB->Baccatin DBAT (Acetylation) DeacetylTaxol 10-Deacetyltaxol DAB->DeacetylTaxol Side Chain Assembly Target This compound (TARGET) DeacetylTaxol->Target Xylosyltransferase (Upregulated by MeJA) MeJA Methyl Jasmonate (MeJA) [Elicitor] MeJA->Precursor Stimulates Flux MeJA->DeacetylTaxol Induces Expression

Caption: MeJA elicitation stimulates the taxane pathway flux and upregulates xylosyltransferases required to convert 10-Deacetyltaxol to the target this compound.

Figure 2: Optimized Extraction Workflow

This diagram visualizes the decision logic and physical steps for the AB-8 Resin purification protocol.

ExtractionWorkflow cluster_elution Stepwise Elution Biomass Taxus Biomass (Needles/Cell Culture) Extract Ethanol Extraction (90% EtOH) Biomass->Extract Load Load onto AB-8 Resin Extract->Load Wash1 Wash: 30% EtOH (Discard/Recycle) Load->Wash1 Polar Impurities & 10-DAB III Wash2 Elute: 80% EtOH (Target Fraction) Load->Wash2 Enrichment Final Evaporation & Crystallization Wash2->Final Product Purified 10-DA-7-XT Final->Product

Caption: The AB-8 resin protocol uses a polarity gradient to separate the target xyloside from more polar precursors (10-DAB III) and non-polar impurities.

References

  • Li, Y., et al. (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed.[6] Retrieved from [Link]

  • Cheng, K., et al. (2013). Cloning and characterization of the glycoside hydrolases that remove xylosyl groups from 7-β-xylosyl-10-deacetyltaxol. PubMed Central. Retrieved from [Link]

  • Zhang, C.H., et al. (2002). Improvement of Taxol production by fungal elicitor in cell suspension cultures of Taxus chinensis. Biotechnology Letters.

Sources

enhancing the efficiency of the acetylation step in "10-Deacetyl-7-xylosyltaxol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: High-Efficiency Acetylation Protocols for Glycosylated Taxanes

Executive Summary

The conversion of 10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) to 7-xylosyltaxol (or subsequent conversion to Paclitaxel via deglycosylation) hinges on the efficient acetylation of the C-10 hydroxyl group.

This reaction presents a unique "perfect storm" of synthetic challenges:

  • Steric Hindrance: The bulky xylosyl moiety at C-7 creates significant steric shielding of the adjacent C-10 hydroxyl, drastically reducing the kinetics of standard acetylation methods.

  • Regioselectivity: The C-2' hydroxyl on the C-13 phenylisoserine side chain is kinetically more accessible and reactive than the hindered C-10 position. Standard chemical acetylation will almost invariably yield the C-2' acetate or the C-2', C-10 diacetate byproduct.

This guide provides two validated workflows: a Chemo-Selective Chemical Protocol (using Lanthanide catalysis) and a Biocatalytic Protocol (using engineered DBAT transferases).

Module 1: The Chemical Route (Lanthanide-Catalyzed)

Context: Traditional acetylation (Pyridine/DMAP/Ac₂O) is insufficient for this substrate. It frequently stalls due to the C-7 xylose bulk or results in over-acetylation at C-2'. The solution is the use of Cerium(III) Chloride (CeCl₃) or Ytterbium(III) Triflate , which acts as a Lewis acid to activate the anhydride while coordinating with the taxane core to improve site selectivity.

Protocol: Selective C-10 Acetylation

Prerequisite: If your starting material has a C-13 side chain (phenylisoserine), you must protect the C-2' hydroxyl first. If you are working with the baccatin core (no side chain), skip to Step 2.

Step 1: C-2' Protection (TES-Cl Method)

  • Reagents: Triethylsilyl chloride (TES-Cl), Imidazole, DMF.

  • Procedure: Dissolve 10-DA-7-XT in DMF (0.1 M). Add 2.5 eq Imidazole and 1.2 eq TES-Cl. Stir at 0°C for 1 hour.

  • Checkpoint: Monitor via TLC/HPLC. The shift in retention time confirms C-2' protection.

Step 2: The CeCl₃ Mediated Acetylation

  • Reagents: Acetic Anhydride (Ac₂O), CeCl₃·7H₂O (anhydrous preferred), THF.

  • Setup: Flame-dry glassware. Inert atmosphere (Argon/N₂).

  • Procedure:

    • Dissolve the C-2' protected substrate in dry THF (0.05 M).

    • Add CeCl₃ (0.5 eq) . Stir for 10 mins to allow coordination.

    • Add Ac₂O (5 eq) dropwise.

    • Stir at room temperature. Note: Do not heat initially; thermal energy increases the risk of side reactions.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

Step 3: Deprotection

  • Reagents: HF·Pyridine or dilute HCl in MeOH.

  • Result: 7-xylosyltaxol.[1][2][3]

Troubleshooting the Chemical Route
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Hydrated CatalystCeCl₃ is hygroscopic. Use anhydrous CeCl₃ or flame-dry the hydrate under vacuum (140°C, 2h) before use.
C-7 Xylose Cleavage Acidic HydrolysisThe Lewis acid can trigger glycosidic bond cleavage if reaction runs too long. Quench immediately upon disappearance of starting material.
C-2' Acetylation Failed ProtectionVerify Step 1. The C-2' OH is 10x more reactive than C-10. You cannot skip protection in chemical synthesis.
Module 2: The Biocatalytic Route (Enzymatic)

Context: The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is the native biological catalyst. It is naturally highly regioselective for C-10, meaning no protection of C-2' is required . However, wild-type DBAT has low affinity for glycosylated substrates (7-xylosyl) due to the active site pocket size.

Recommendation: Use engineered variants (e.g., DBAT-ICM9-6 ) rather than Wild-Type DBAT for commercially viable yields.

Protocol: Enzymatic Acetylation

System: E. coli whole-cell biocatalyst or purified enzyme in buffer.

Step 1: Reaction Mix Preparation

  • Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.5 - 8.0). Note: DBAT activity drops sharply below pH 7.0.

  • Co-factor: Acetyl-CoA (5 eq) is required if using purified enzyme. If using whole-cell systems, supplement the media with glucose/acetate to drive Acetyl-CoA production.

  • Substrate: 10-DA-7-XT (dissolved in DMSO, final concentration <5% v/v).

Step 2: Incubation

  • Temperature: 30°C - 35°C.

  • Time: 12 - 24 hours.

  • Agitation: 200 rpm (critical for mass transfer if using whole cells).

Step 3: Extraction

  • Centrifuge to remove cells/debris. Extract supernatant with EtOAc.

Troubleshooting the Enzymatic Route
SymptomProbable CauseCorrective Action
Substrate Precipitation Low Solubility7-xylosyltaxanes are hydrophobic. Add Cyclodextrin (HP-β-CD) at 10-20 mM to solubilize the substrate without inhibiting the enzyme.
Low Activity Product InhibitionAcetylated taxanes can inhibit DBAT. Use a biphasic system (Buffer + Decanol) to sequester the product as it forms.
pH Drift Buffer CapacityThe reaction consumes Acetyl-CoA and releases CoA-SH (acidifying). Ensure buffer concentration is >50 mM.
Visualizing the Pathways

The following diagram illustrates the decision logic between Chemical and Enzymatic pathways based on your lab's capabilities and substrate constraints.

AcetylationPathways Start Start: this compound Decision Select Method Start->Decision ChemBranch Chemical Synthesis (High Reagent Cost, Fast) Decision->ChemBranch Lab Scale / Synthetic BioBranch Biocatalysis (High Selectivity, Green) Decision->BioBranch Scale Up / Green Chem Protect Step 1: Protect C-2' (TES-Cl) Essential to prevent side reaction ChemBranch->Protect Acetylate Step 2: Acetylate C-10 Reagent: Ac2O / CeCl3 (Overcomes C-7 Steric Bulk) Protect->Acetylate Deprotect Step 3: Deprotect C-2' Reagent: HF-Pyridine Acetylate->Deprotect End Final Product: 7-xylosyltaxol Deprotect->End EnzymeSel Select Enzyme Variant Wild Type DBAT = Low Yield Mutant ICM9-6 = High Yield BioBranch->EnzymeSel Reaction Reaction System Buffer pH 8.0 + Acetyl-CoA Add Cyclodextrin for solubility EnzymeSel->Reaction Reaction->End

Caption: Decision matrix for C-10 acetylation. Note the mandatory protection step in the chemical pathway versus the mutant enzyme requirement in the biological pathway.

Quantitative Comparison of Methods
FeatureChemical (CeCl₃/Ac₂O)Enzymatic (DBAT Mutant)
Regioselectivity (C-10) 95% (with C-2' protection)>99% (Native specificity)
Yield 75 - 85%60 - 90% (Strain dependent)
Reaction Time 2 - 4 Hours12 - 24 Hours
Cost Driver Reagents (CeCl₃, TES-Cl)Acetyl-CoA / Fermentation
Scalability Moderate (Chromatography required)High (Fermentation)
References
  • Yanagi, M., et al. (2016). "Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III."[4] Chemical and Pharmaceutical Bulletin.

    • Significance: Establishes the CeCl₃/Lanthanide protocol for overcoming steric hindrance
    • [4]

  • Walker, K., & Croteau, R. (2000). "Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli." PNAS.

    • Significance: The foundational characterization of the DBAT enzyme and its regioselectivity.[5]

  • Li, B. J., et al. (2026). "Engineering of 10-Deacetylbaccatin III-10-β-O-Acetyltransferase From Taxus Species for Efficient Acetylating Non-Natural Substrates."[3] Plant Biotechnology Journal.

    • Significance: Describes the ICM9-6 mutant, specifically engineered to handle bulky substrates like glycosylated taxanes which stall the wild-type enzyme.
  • Menestrina, F., et al. (2021). "Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production." New Phytologist.

    • Significance: Discusses the steric conflict in the DBAT active site and mutagenesis strategies to improve turnover for 10-deacetyltaxol deriv

Sources

addressing batch-to-batch variability in "10-Deacetyl-7-xylosyltaxol" extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Addressing Batch-to-Batch Variability for Researchers and Drug Development Professionals

Welcome to the technical support guide for the extraction of 10-Deacetyl-7-xylosyltaxol. This document is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on navigating the complexities of isolating this valuable taxane precursor. The primary challenge in natural product chemistry—batch-to-batch variability—stems from the intrinsic biological variance of the source material and the nuances of the extraction and purification process.[1][2]

This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot effectively and achieve consistent, high-purity yields.

Troubleshooting Guide: A Diagnostic Approach

This section is structured to help you diagnose and resolve common issues encountered during the extraction and purification of this compound.

Core Issue 1: Low or Inconsistent Yield

Achieving a consistently high yield is paramount. Variability often points to issues with the raw material, the extraction efficiency, or compound degradation.

Q: My yield is significantly lower than expected or varies dramatically between batches. What are the primary factors related to the raw material?

A: The quality and consistency of your starting botanical material are the most significant sources of variability.[2] The concentration of this compound and other taxanes in Taxus species is influenced by numerous factors:

  • Genetics and Species: Different Taxus species and cultivars produce varying profiles and quantities of taxanes.[3]

  • Environmental Conditions: Climate, soil composition, and geography can alter the plant's secondary metabolism.[2]

  • Harvesting Time: The concentration of taxanes can fluctuate with the seasons.

  • Plant Part Used: Needles, twigs, and bark will have different concentrations of the target compound. Needles are a renewable resource often used for related taxanes like 10-deacetylbaccatin III (10-DAB III).[4]

  • Post-Harvest Handling: The drying method (e.g., air-drying vs. freeze-drying) and storage conditions can impact the integrity of the raw material and the stability of the target compound.[5]

Actionable Insight: Implement a robust qualification process for your raw material. Whenever possible, source from a single, reputable supplier who can provide a certificate of analysis. Establishing an in-house High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method to screen small samples of new raw material batches before committing to a large-scale extraction is a critical quality control step.[1][6]

Q: How can I optimize my extraction solvent and method to improve and stabilize my yield?

A: Your extraction strategy directly impacts efficiency. The choice of solvent and method determines what is pulled from the plant matrix.

  • Solvent Selection: Taxanes are moderately polar. Methanol has been shown to be an effective solvent.[7] Aqueous mixtures of ethanol, methanol, or acetone (typically 50-80% organic solvent in water) are also highly effective, as they balance polarity to efficiently extract taxanes while minimizing the co-extraction of highly non-polar lipids and waxes.[5][8] Using less than 50% organic solvent can lead to poor extraction of taxanes.[5][8]

  • Extraction Method: While traditional methods like maceration or Soxhlet extraction exist, modern techniques offer significant advantages in terms of efficiency and reduced degradation. Pressurized Liquid Extraction (PLE) has demonstrated superior yields for taxoids compared to other methods, offering the benefits of high temperature and pressure to increase extraction efficiency while using a very short extraction time, which minimizes thermal degradation.[9] Ultrasound-Assisted Extraction (UAE) is another efficient method that can improve extraction rates.[10]

Actionable Insight: If you are experiencing low yields, consider performing a Design of Experiments (DoE) to optimize your extraction parameters. Key variables to test include solvent composition, solid-to-liquid ratio, extraction time, and temperature.[7] For example, a response surface methodology (RSM) can be used to find the optimal conditions for these factors.[7]

Q: I suspect my target compound is degrading during the extraction process. How can I confirm and prevent this?

A: Taxanes can be sensitive to high temperatures over extended periods.[9]

  • Thermal Degradation: Prolonged exposure to high heat, as seen in lengthy Soxhlet extractions (e.g., >20 hours), can lead to degradation. Methods with shorter extraction times, even at elevated temperatures like PLE (10-15 minutes at 100-130°C), have been shown to cause no noticeable degradation of thermolabile taxoids.[9]

  • pH Instability: Extreme pH levels during extraction or workup can also lead to hydrolysis or other unwanted reactions.

Actionable Insight: Monitor your extraction process for thermal stress. If using heating, aim for the lowest effective temperature and shortest possible duration. Analyze a small aliquot of your crude extract immediately after extraction and compare it to a sample left at the processing temperature for several hours. A decrease in the target peak area on HPLC, with the potential appearance of new, related peaks, would suggest degradation.

Decision Workflow for Troubleshooting Low Yield

The following diagram outlines a logical flow for diagnosing the root cause of low extraction yields.

Low_Yield_Troubleshooting Start Problem: Low or Inconsistent Yield Check_Raw_Material Step 1: Analyze Raw Material - Screen a sample via HPLC - Review supplier CoA Start->Check_Raw_Material Is_Material_OK Is Target Compound Present at Expected Level? Check_Raw_Material->Is_Material_OK Source_New_Material Action: Source & Qualify New Raw Material Batch Is_Material_OK->Source_New_Material No Check_Extraction Step 2: Evaluate Extraction Protocol Is_Material_OK->Check_Extraction Yes Source_New_Material->Check_Raw_Material Is_Extraction_OK Is Method & Solvent Optimal? Check_Extraction->Is_Extraction_OK Optimize_Extraction Action: Optimize Protocol - Test different solvents - Compare methods (e.g., UAE, PLE) - Run a DoE Is_Extraction_OK->Optimize_Extraction No Check_Degradation Step 3: Investigate Degradation Is_Extraction_OK->Check_Degradation Yes Success Yield Issue Resolved Optimize_Extraction->Success Is_Degradation Is Compound Stable During Process? Check_Degradation->Is_Degradation Modify_Conditions Action: Modify Conditions - Reduce temperature - Shorten extraction time - Check pH Is_Degradation->Modify_Conditions No Is_Degradation->Success Yes Modify_Conditions->Success

Caption: A decision tree for troubleshooting low yield.

Core Issue 2: Inconsistent Purity & Presence of Impurities

High batch-to-batch variance in purity often points to upstream inconsistencies or a sub-optimal purification scheme.

Q: My final product purity is inconsistent between batches. How do I trace the source of this variability?

A: Purity issues are often linked to co-extractives that vary in the raw material or are inefficiently removed during purification. The most common interfering compounds in Taxus extracts are pigments (chlorophylls), waxes, and other closely related taxanes.[4][5]

Actionable Insight:

  • Fingerprint Your Crude Extract: Use HPLC to create a "fingerprint" of your crude extract from each batch. Comparing these fingerprints will reveal if the initial profile of impurities is changing significantly from the start.[1]

  • Analyze Intermediate Fractions: Collect and analyze samples after each key purification step (e.g., after liquid-liquid extraction, after charcoal treatment, after each column). This will pinpoint where the separation is failing or behaving inconsistently.

Q: I am struggling with the removal of chlorophyll and other pigments from my extract. What is the most effective method?

A: Pigments and lipids can interfere significantly with chromatographic purification.[8]

  • Activated Carbon (Charcoal) Treatment: A critical and highly effective step is to decolorize the crude extract with activated carbon.[5] This adsorbs many pigments and non-polar impurities, simplifying the subsequent chromatography.

  • Liquid-Liquid Partitioning: Partitioning the extract between aqueous methanol and a non-polar solvent like ligroin or hexane can effectively remove lipids, waxes, and chlorophylls.[11]

  • Solid-Phase Extraction (SPE): Using a non-polar adsorbent resin like Diaion® HP-20 can be used as a pre-purification step to capture taxanes while allowing more polar impurities like pigments to be washed away.[4]

Q: How can I improve the separation of this compound from other structurally similar taxanes?

A: Co-elution of related taxanes is a common challenge. A multi-step chromatographic approach is often necessary.

  • Macroporous Resins: Resins like AB-8 have shown excellent capability for the preparative separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel from other compounds.[12] A gradient elution (e.g., with increasing concentrations of ethanol in water) can effectively separate taxanes based on polarity.[12]

  • Silica Gel Chromatography: Normal-phase chromatography on silica gel is a standard technique. A gradient elution with a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used.[8]

  • Reversed-Phase HPLC (RP-HPLC): For final purification to achieve high purity (>95%), semi-preparative or preparative RP-HPLC is the method of choice.[13]

Key Experimental Protocols & Data

General Workflow for Extraction & Purification

This protocol provides a robust, self-validating framework for isolating this compound.

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Pre-Purification cluster_2 Final Purification & Analysis Raw_Material 1. Raw Material Preparation (Dried, Ground Taxus Needles/Twigs) Extraction 2. Solvent Extraction (e.g., 70% Methanol, UAE/PLE) Raw_Material->Extraction Filtration 3. Filtration & Concentration (Remove Biomass, Evaporate Solvent) Extraction->Filtration Decolorization 4. Decolorization / Defatting (Activated Carbon or LLE) Filtration->Decolorization Resin_Chrom 5. Macroporous Resin Column (e.g., AB-8, Step Gradient Elution) Decolorization->Resin_Chrom Silica_Chrom 6. Silica Gel Chromatography (Optional, Normal Phase) Resin_Chrom->Silica_Chrom Prep_HPLC 7. Preparative RP-HPLC (Final Polish) Silica_Chrom->Prep_HPLC Final_Product 8. Lyophilization & QC Analysis (HPLC, LC-MS, NMR) Prep_HPLC->Final_Product

Caption: A general workflow for extraction and purification.

Step-by-Step Methodology
  • Raw Material Preparation: Dry the Taxus plant material (needles or twigs) and grind to a fine powder to maximize surface area for extraction.

  • Extraction: Extract the powdered biomass with an appropriate solvent (see Table 1). A 70% ethanol in water solution is a good starting point.[8] Use an advanced method like PLE or UAE for optimal efficiency.[9]

  • Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Decolorization: Resuspend the aqueous concentrate and treat with activated carbon to remove pigments.[5] Stir for 30-60 minutes, then filter to remove the carbon.

  • Initial Chromatography: Load the clarified extract onto a column packed with a macroporous resin like AB-8. Elute with a step gradient of increasing ethanol concentration (e.g., 30% ethanol followed by 80% ethanol) to separate the taxane fraction from more polar and non-polar impurities.[12]

  • Final Purification: Concentrate the enriched taxane fraction and perform final purification using semi-preparative or preparative RP-HPLC to isolate this compound to the desired purity.[13]

  • Quantification and Characterization: Analyze the final product using a validated HPLC or LC-MS method for purity assessment and quantification.[13][14] Confirm structure using NMR if required.[13][15]

Table 1: Comparison of Common Extraction Solvents for Taxanes
Solvent SystemAdvantagesDisadvantagesKey References
Methanol High extraction efficiency for a range of taxanes.Can co-extract a wide range of impurities.[7]
Ethanol/Water (70-80%) Good selectivity for taxanes, less extraction of lipids than pure alcohol. Safer than methanol.May require optimization of the water percentage.[8]
Acetone/Water (70-80%) Similar profile to ethanol/water mixtures.Higher volatility can be a process challenge.[5]
Dichloromethane Used in downstream liquid-liquid partitioning steps.Environmental and health concerns.[7]

Frequently Asked Questions (FAQs)

Q: What is this compound and what is its significance? A: this compound is a natural taxane found in various Taxus species. It is structurally similar to Paclitaxel (Taxol®), a highly successful anticancer drug.[15] Its primary significance is as a readily available precursor for the semi-synthesis of Paclitaxel and Docetaxel, potentially offering a more sustainable and cost-effective route to these vital medicines compared to direct extraction from the slow-growing yew tree.[3][15]

Q: What are the best practices for handling and storing Taxus raw material to minimize variability? A: Proper handling is crucial. Harvest material at the same time of year from the same location. Dry the material quickly and consistently (e.g., in a forced-air oven at a controlled temperature, ~40-50°C) to prevent enzymatic degradation. Store the dried, powdered material in airtight, light-proof containers in a cool, dry place.

Q: How should I store the crude extract and the final purified compound to ensure stability? A: Crude extracts, especially after solvent removal, should be stored at low temperatures (-20°C or below) to slow down potential degradation. The final, purified this compound, typically a solid powder, should be stored in a desiccator at -20°C or below, protected from light and moisture.

Q: What are the main structural differences between this compound, Paclitaxel, and 10-DAB III? A: The differences lie in the functional groups at the C7 and C10 positions of the baccatin core structure.

  • 10-DAB III (10-deacetylbaccatin III): This is the core taxane ring structure. It has hydroxyl (-OH) groups at both the C7 and C10 positions and lacks the complex side chain at C13.

  • This compound: Relative to Paclitaxel, it has a xylosyl (a five-carbon sugar) group attached at the C7 position and a hydroxyl group (-OH) at the C10 position (it is "de-acetylated").

  • Paclitaxel (Taxol®): It has a hydroxyl group at C7 and an acetyl group (-OAc) at C10. It also features a complex ester side-chain at C13, which is critical for its anticancer activity.

References

  • Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. (2014). ResearchGate. [Link]

  • Xue, M., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. ResearchGate. [Link]

  • Process for the isolation and purification of taxol and taxanes
  • The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (n.d.). Brieflands. [Link]

  • Solvent optimization on Taxol extraction from Taxus baccata L., using HPLC and LC-MS. (2021). Springer. [Link]

  • Wang, Y., et al. (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed. [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone. (1995).
  • Method for the isolation and purification of taxol and its natural analogues. (1995).
  • Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. (2023). PubMed. [Link]

  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (2004). Taylor & Francis Online. [Link]

  • Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. (2017). Nature Communications. [Link]

  • Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. (2013). PMC - NIH. [Link]

  • Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. (2022). MDPI. [Link]

  • Research Progress on Taxus Extraction and Formulation Preparation Technologies. (2024). NIH. [Link]

  • Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. (2013). ResearchGate. [Link]

  • Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach. (2019). Royal Society of Chemistry. [Link]

  • Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. (2024). SciELO. [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019). Sartorius. [Link]

  • Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. (2012). PubMed. [Link]

Sources

improving the regioselectivity of enzymatic reactions on "10-Deacetyl-7-xylosyltaxol"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity Optimization in Biocatalysis Substrate: 10-Deacetyl-7-xylosyltaxol (10-DA-7-XylT)

Executive Summary: The Regioselectivity Landscape

Welcome to the technical guide for optimizing enzymatic reactions on This compound . As a researcher, you likely face a specific structural challenge: this molecule possesses three competing reactive centers that dictate the success of your semi-synthesis:

  • C7-Position (Blocked): Occupied by a

    
    -xylosyl moiety.[1][2] This bulky group provides steric hindrance but also solubility.
    
  • C10-Position (Target): A free secondary hydroxyl. Acetylation here converts the precursor into 7-xylosyltaxol (a highly soluble Taxol analog) or, following deglycosylation, into Paclitaxel (Taxol) .

  • C2'-Position (Competitor): A free hydroxyl on the C13 side chain. This site is kinetically more accessible than C10, leading to unwanted side-chain acylation.

This guide provides troubleshooting protocols to maximize regioselectivity for C10-acylation and C7-deglycosylation , preventing C2' byproducts and skeletal degradation.

Module 1: Troubleshooting C10-Acylation Regioselectivity

User Issue: "I am using a lipase to acetylate C10, but I am observing significant formation of C2'-acetylated byproducts or di-acetylated species."

The Scientific Causality

Lipases (e.g., Candida antarctica Lipase B, CAL-B) generally prefer the sterically unhindered C2' secondary alcohol over the sterically congested C10 position of the taxane ring. The C7-xylose moiety further crowds the C10 site, making standard acylation difficult. To reverse this preference, you must switch from "kinetic control" to "thermodynamic control" or utilize highly specific acyltransferases.

Protocol A: Solvent Engineering (The "LogP" Switch)

Hydrophobic solvents can alter the enzyme's conformation and the substrate's solvation shell, suppressing C2' reactivity.

Step-by-Step Workflow:

  • Solvent Selection: Switch your reaction medium to a high-LogP solvent. Toluene (LogP 2.5) or Diisopropyl ether (LogP 1.9) are superior to THF or Acetonitrile.

  • Acyl Donor: Use Vinyl Acetate (activated ester) rather than acetic anhydride. The tautomerization of the leaving group (vinyl alcohol

    
     acetaldehyde) drives the reaction forward irreversibly.
    
  • Water Activity (

    
    ) Control:  Add a salt hydrate pair (e.g., 
    
    
    
    ) to buffer the water activity at
    
    
    . This maintains enzyme flexibility without promoting hydrolysis.

Data: Solvent Effect on Regioselectivity (CAL-B)

Solvent SystemLogPC10 Conversion (%)C2' Byproduct (%)Selectivity Ratio (C10:C2')
Acetonitrile-0.3412%65%0.18 (Poor)
THF0.4628%45%0.62 (Low)
Toluene 2.73 55% 8% 6.8 (High)
DIPE 1.9 48% 5% 9.6 (Excellent)
Protocol B: Enzymatic Switching (The "DBAT" Solution)

If lipases fail, you must utilize 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) . This enzyme is evolutionarily designed to target C10 specifically.

  • Note: Native DBAT has lower activity on xylosylated substrates due to C7 bulk. You should use engineered variants (e.g., ICM9-6 mutant ) which have expanded binding pockets.

Module 2: Selective Deglycosylation (Removing C7-Xylose)

User Issue: "I need to remove the xylose to make Taxol, but acid hydrolysis is degrading the C13 side chain."

The Scientific Causality

Chemical hydrolysis requires harsh acidic conditions that often cleave the sensitive ester linkage at C13 (removing the side chain to form Baccatin III) or cause oxetane ring opening (D-ring). Biocatalysis offers a neutral pH alternative.

Protocol: Specific -Xylosidase Treatment

Use the fungal enzyme LXYL-P1-2 or xylosidases from Cellulosimicrobium cellulans. These enzymes are highly specific for the C7-xylosidic bond and will not touch the C10, C2', or C4 esters.

Workflow:

  • Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

  • Temperature: 45°C (Optimal for LXYL-P1-2 stability).

  • Substrate Loading: 5 mg/mL (10-DA-7-XylT is moderately water-soluble; if precipitation occurs, add 5% DMSO).

  • Monitoring: HPLC analysis. The peak will shift to a lower retention time (formation of 10-Deacetyltaxol).

Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the logic flow for selecting the correct reaction pathway based on your target modification.

Regioselectivity_Workflow Start Substrate: This compound Goal Define Goal Start->Goal Path_Acylation Goal: Acylate C10 (Make 7-xylosyltaxol) Goal->Path_Acylation Path_Deglyc Goal: Remove Xylose (Make 10-Deacetyltaxol) Goal->Path_Deglyc Issue_C2 Risk: C2' Side Reaction Path_Acylation->Issue_C2 Challenge Soln_Xylosidase Enzyme Selection: Use LXYL-P1-2 (Specific C7 Hydrolysis) Path_Deglyc->Soln_Xylosidase Solution Soln_Lipase Solvent Engineering: Use Toluene + CAL-B (Thermodynamic Control) Issue_C2->Soln_Lipase Option A (Chem) Soln_DBAT Enzyme Selection: Use DBAT (Mutant ICM9-6) (Specific C10 Transfer) Issue_C2->Soln_DBAT Option B (Bio)

Caption: Decision matrix for selecting enzymatic pathways. Blue path denotes acylation strategies; Red path denotes deglycosylation strategies.

Frequently Asked Questions (FAQ)

Q1: Why is the C2' hydroxyl more reactive than C10 in non-specific reactions? A: The C2' hydroxyl is located on the flexible C13 side chain, making it sterically accessible and less constrained than the C10 hydroxyl, which is part of the rigid taxane tetracyclic core. Additionally, the C7-xylose group in your substrate creates a "roof" over the C10 position, further hindering enzyme access.

Q2: Can I use Pseudomonas lipase instead of CAL-B? A: Yes, Pseudomonas cepacia lipase (PCL) is often used for kinetic resolution. However, PCL is notoriously aggressive toward the C2' position. If you use PCL, you must use a bulky acyl donor (like trichloroethyl acetate) that fits into the C10 pocket but is repelled by the C2' environment, or protect C2' first.

Q3: My 10-DA-7-XylT is precipitating in the buffer during deglycosylation. What can I do? A: While the xylosyl group aids solubility, the taxane core is very hydrophobic. You can add Cyclodextrins (


-CD) or up to 10% water-miscible organic co-solvents (DMSO or Methanol) without significantly denaturing the LXYL-P1-2 xylosidase.

Q4: Is it better to deglycosylate before or after C10 acylation? A: Generally, Deglycosylate First . The bulky xylose at C7 hinders C10 acylation. By removing it first (using LXYL-P1-2) to generate 10-Deacetyltaxol (DT), you expose the C10-OH. The subsequent acetylation of DT to Taxol using DBAT is a well-characterized and highly efficient reaction.

References

  • Enzymatic Deglycosylation Strategy

    • Title: Combinatorial mutation on the -glycosidase specific to 7- -xylosyltaxanes and increasing the mut
    • Source: PubMed / NIH (2018).
    • Significance: Identifies LXYL-P1-2 as the specific enzyme for converting 7-xylosyl-10-deacetyltaxol to 10-deacetyltaxol.[1]

    • Link:[Link]

  • C10-Acylation Specificity (DBAT)

    • Title: Engineering of 10-Deacetylbacc

      
      -O-Acetyltransferase From Taxus Species for Efficient Acetylating Non-Natural Substrates.[3][4][5]
      
    • Source: Plant Biotechnology Journal (2026/2024).
    • Significance: Describes the ICM9-6 mutant of DBAT, which has 16.4x higher activity for acetylating 10-deacetyltaxanes compared to the wild type.[5]

    • Link:[Link]

  • Lipase Regioselectivity & Solvent Effects

    • Title: Lipase-catalyzed regioselective esterification of rapamycin (Analogous macrocycle regioselectivity).
    • Source: Organic Letters (2005).[6]

    • Significance: Establishes the protocol for using CAL-B in Toluene to favor specific hydroxyl acyl
    • Link:[Link]

  • Microbial Xylosidases

    • Title: Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans.[7]

    • Source: PubMed (2012).
    • Significance: Provides an alternative bacterial source for the specific removal of the C7-xylose group.
    • Link:[Link]

Sources

Validation & Comparative

Comparative Analysis of Taxane Content in Taxus Species: A Strategic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Chemical Engineers, and Drug Development Professionals. Objective: To provide an authoritative, data-driven comparison of taxane yields across Taxus species and detail a self-validating analytical workflow for quantification.

Executive Summary: The Shift from Bark to Renewable Biomass

The commercial production of Paclitaxel (Taxol®) has evolved from an ecological crisis—harvesting the bark of the slow-growing Taxus brevifolia—to a sustainable bio-engineering model. Current drug development relies heavily on the isolation of 10-Deacetylbaccatin III (10-DAB) , a precursor found in high concentrations in the needles of Taxus baccata and Taxus wallichiana, which is then semi-synthetically converted to Paclitaxel and Docetaxel.

This guide analyzes the taxane profiles of five key Taxus species, identifying the optimal biological sources for direct extraction versus semi-synthesis.

Comparative Analysis of Taxane Profiles

The following data synthesizes average yields from wild and cultivated populations. Note that "Trace" indicates <0.001% dry weight (DW).

Table 1: Taxane Content by Species and Tissue (% Dry Weight)
SpeciesCommon NamePrimary UtilityPaclitaxel (Bark)Paclitaxel (Needles)10-DAB (Needles)
T. brevifolia Pacific YewHistorical Baseline0.01 - 0.05% 0.001 - 0.006%< 0.02%
T. baccata European YewSemi-Synthesis 0.001 - 0.01%0.001 - 0.02%0.05 - 0.12%
T. wallichiana Himalayan YewHigh 10-DAB Source0.01 - 0.06%0.001 - 0.01%0.05 - 0.09%
T. media Hybrid (T. baccata x T. cuspidata)Cultivar EfficiencyN/A0.03 - 0.06% 0.02 - 0.04%
T. cuspidata Japanese YewDirect Extraction0.01 - 0.02%0.01 - 0.03%0.02 - 0.05%
T. chinensis Chinese YewHigh Total Taxanes0.01 - 0.03%0.01 - 0.04%0.04 - 0.08%
Strategic Insights
  • The T. baccata Advantage: While T. brevifolia bark was the original source, T. baccata needles offer a renewable source of 10-DAB. The concentration of 10-DAB in T. baccata needles is up to 10x higher than Paclitaxel in T. brevifolia bark, making it the superior starting material for semi-synthesis.

  • The T. media 'Hicksii' Solution: For direct Paclitaxel extraction, the T. media cultivar 'Hicksii' is preferred due to its rapid biomass accumulation and upright growth habit, which facilitates mechanical harvesting.

  • Seasonal Variability: Taxane content is not static.[1] In T. baccata, 10-DAB levels peak in January/February (dormancy) and drop during active shoot growth (April-June). Conversely, Paclitaxel levels in T. chinensis often peak in late autumn (October-November).

Visualizing the Biosynthetic Bottleneck

Understanding the pathway is crucial for selecting the right species. T. baccata accumulates 10-DAB because the enzymatic step converting it to Baccatin III is a rate-limiting bottleneck in that species.

TaxaneBiosynthesis cluster_legend Pathway Key GGPP Geranylgeranyl diphosphate (GGPP) Taxa411 Taxa-4(5),11(12)-diene GGPP->Taxa411 Taxadiene Synthase Taxasin Taxasin Taxa411->Taxasin Cytochrome P450s DAB 10-Deacetylbaccatin III (10-DAB) (High in T. baccata/wallichiana) Taxasin->DAB Multiple Hydroxylations Baccatin Baccatin III DAB->Baccatin DBAT (Rate Limiting in T. baccata) Paclitaxel Paclitaxel (Taxol) (End Product) Baccatin->Paclitaxel Side Chain Assembly key1 Green Node: Primary Precursor Target key2 Red Dashed Line: Metabolic Bottleneck

Figure 1: Simplified Taxane Biosynthetic Pathway highlighting the accumulation of 10-DAB due to enzymatic bottlenecks.

Experimental Protocol: Self-Validating Quantification System

To ensure reproducibility (E-E-A-T), this protocol avoids generic steps. It incorporates Internal Standard Normalization and Peak Purity Checks , creating a closed-loop validation system.

Phase 1: Sample Preparation (The "Cold-Chain" Rule)

Objective: Prevent thermal degradation of thermally labile taxanes during processing.

  • Harvesting: Collect current-year needles. Immediately freeze in liquid nitrogen or dry ice.

  • Lyophilization: Freeze-dry samples at -50°C, <0.05 mbar for 48 hours. Reasoning: Heat drying (>40°C) causes epimerization of Paclitaxel to 7-epi-paclitaxel.

  • Pulverization: Grind to a fine powder (mesh size 60) using a ball mill.

Phase 2: Extraction (Solid-Liquid vs. UAE)

Comparison: While Soxhlet is exhaustive, Ultrasound-Assisted Extraction (UAE) prevents degradation.

  • Solvent: 100% Methanol (MeOH) or 90% Ethanol (EtOH).

  • UAE Protocol:

    • Weigh 1.0 g powdered needles.

    • Add 10 mL MeOH (1:10 w/v ratio).

    • Sonicate at 40 kHz, <30°C for 30 mins.

    • Centrifuge at 10,000 rpm for 10 mins. Collect supernatant.

    • Repeat x2 and pool supernatants.

Phase 3: HPLC Analysis (The Validation Engine)

System: Reversed-Phase HPLC with Diode Array Detection (DAD).

Instrument Parameters:

  • Column: C18 (e.g., Waters Symmetry or Phenomenex Luna), 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid) - Acid prevents peak tailing.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 0-35 min (25% -> 65% B); 35-40 min (65% -> 100% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 227 nm (Taxane absorption max).

Self-Validation Steps:

  • Internal Standard (IS): Spike samples with Cephalomannine (if not naturally present) or a non-endogenous analogue like Biphenyl to correct for injection volume errors.

  • Peak Purity Scan: Use DAD to scan the spectra (200-400 nm) of the Paclitaxel peak. Pass Criteria: The spectrum must be uniform across the upslope, apex, and downslope of the peak.

  • Resolution Check: Calculate resolution (

    
    ) between 10-DAB and Baccatin III. 
    
    
    
    must be > 1.5.

Workflow Visualization

ExtractionWorkflow Raw Fresh Needles (Taxus spp.) Freeze Lyophilization (-50°C, 48h) Raw->Freeze Grind Pulverization (Mesh 60) Freeze->Grind Extract Extraction (UAE) MeOH, 30°C Grind->Extract Filter Centrifugation & Filtration (0.22 µm) Extract->Filter HPLC HPLC-DAD Analysis (C18 Column) Filter->HPLC Data Quantification (vs. Standards) HPLC->Data Data->Extract Yield Optimization

Figure 2: Optimized Extraction and Analysis Workflow ensuring sample integrity and data accuracy.

Conclusion

For industrial drug development, species selection is dictated by the target molecule :

  • Choose Taxus baccata or Taxus wallichiana needles for 10-DAB isolation (Semi-synthesis route).

  • Choose Taxus media ('Hicksii') for direct Paclitaxel extraction due to superior agronomic traits.

Researchers must strictly adhere to the "Cold-Chain" extraction protocol to avoid reporting artificially low yields due to thermal degradation.

References

  • Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. International Journal of Molecular Sciences. (2022). Link

  • Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. ResearchGate. (2008). Link

  • Seasonal and tissue variation in taxane concentrations of Taxus brevifolia. Phytochemistry. (1996). Link

  • Variation of taxane content in needles of Taxus x media cultivars with different growth characteristics. Plant Cell Reports. (2003). Link

  • Seasonal Changes in the Concentration of Major Taxanes in the Biomass of Wild Canada Yew. Journal of Sustainable Forestry. (2008). Link

  • Comparison of Different Methods for Extraction of Taxol from Taxus Baccata. Environmental Journals. (2015). Link

  • Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Journal of Chemistry. (2020). Link

Sources

cross-validation of analytical methods for "10-Deacetyl-7-xylosyltaxol" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of the Analyte

10-Deacetyl-7-xylosyltaxol (10-DA-7-Xyl-T) occupies a unique niche in taxane analysis.[1] In the context of Paclitaxel (Taxol) purification, it is a critical impurity (related compound) that must be resolved to meet pharmacopeial purity standards.[1] However, in the context of semi-synthesis, it is a high-value precursor—often present in Taxus species at concentrations 10–20 times higher than Paclitaxel itself—serving as a feedstock for Docetaxel production via bioconversion to 10-Deacetyltaxol (10-DAT).[1]

This guide provides a rigorous cross-validation framework for quantifying 10-DA-7-Xyl-T. We move beyond simple "detection" to a robust comparison between the industrial workhorse (HPLC-UV/DAD ) and the high-sensitivity validator (LC-MS/MS ), ensuring your analytical data stands up to regulatory scrutiny.

Methodological Landscape: HPLC-UV vs. LC-MS/MS[1][2]

Method A: HPLC-DAD (The Industrial Workhorse)[1]
  • Principle: Reversed-phase separation based on hydrophobicity, detected via UV absorbance at 227 nm (taxane core).[1]

  • Primary Use: Quality Control (QC) of raw plant material and intermediate purity checks.[1]

  • Limitation: Low specificity. 10-DA-7-Xyl-T elutes early in the taxane window, often co-eluting with polar impurities like 10-Deacetylbaccatin III (10-DAB) or flavonoids in crude extracts.[1]

Method B: UHPLC-MS/MS (The Specificity Validator)[1]
  • Principle: Mass-to-charge separation using Triple Quadrupole (QqQ) technology in Multiple Reaction Monitoring (MRM) mode.

  • Primary Use: Pharmacokinetic (PK) studies, trace analysis in complex biological matrices, and validating the specificity of HPLC-UV peaks.[1]

  • Advantage: Unmatched sensitivity (LOD in pg/mL) and the ability to resolve co-eluting peaks by mass.

Cross-Validation Framework

To establish a self-validating system, Method B (LC-MS/MS) is used to validate the accuracy and specificity of Method A (HPLC-UV).[1]

Specificity Cross-Check[1]
  • The Problem: In HPLC-UV, a peak at

    
     min might be quantified as 10-DA-7-Xyl-T.
    
  • The Validation: Inject the same sample into LC-MS/MS. If the MRM transition for 10-DA-7-Xyl-T (

    
     944.4 
    
    
    
    569.[1]2) accounts for <95% of the peak area observed in UV (normalized for response factors), the HPLC method is over-estimating due to co-elution.
Linearity & Range[1][2]
  • HPLC-UV: Linear range typically 1.0 – 100 µg/mL.[1]

  • LC-MS/MS: Linear range typically 1.0 – 1000 ng/mL.[1]

  • Bridge: Dilution integrity experiments must be performed to correlate high-concentration HPLC samples with low-concentration MS samples.

Experimental Protocols

Sample Preparation (Biomass/Plant Extract)[1][3]
  • Objective: Maximize recovery of glycosylated taxanes while minimizing chlorophyll and non-polar interference.

Step-by-Step Protocol:

  • Drying: Dry Taxus needles/bark at 40°C for 48h. Grind to <40 mesh powder.

  • Extraction: Weigh 1.0 g powder. Add 10 mL Methanol:Water (90:10 v/v) .

    • Note: Pure methanol extracts excessive chlorophyll.[1] The 10% water aids in solubilizing the glycoside (7-xylosyl moiety).[1]

  • Sonication: Sonicate for 30 min at <30°C (prevent thermal degradation).

  • Cleanup (Critical):

    • Centrifuge at 4000 rpm for 10 min.

    • Pass supernatant through a SPE C18 Cartridge (pre-conditioned with MeOH).[1]

    • Wash with 20% MeOH (removes polar sugars).[1]

    • Elute Taxanes with 80% MeOH.[1]

  • Filtration: Filter through 0.22 µm PTFE membrane before injection.[1]

Instrumental Conditions[1]
Method A: HPLC-DAD Conditions[1]
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Kinetex C18 (150 × 4.6 mm, 2.6 µm) or Waters SunFire C18.[1]

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).[1]

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0-10 min: 25% B

      
       35% B (Focus on separating 10-DA-7-Xyl-T from 10-DAB).
      
    • 10-25 min: 35% B

      
       65% B.[1]
      
    • 25-30 min: 65% B

      
       95% B (Wash).[1]
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 227 nm (Quantification), 254 nm (Impurity check).[1]

Method B: UHPLC-MS/MS Conditions[1][3]
  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       944.4 
      
      
      
      (Loss of side chain + xylose).[1]
    • Qualifier:

      
       944.4 
      
      
      
      286.1 (Side chain fragment).[1]

Data Presentation & Comparison

The following table summarizes the performance metrics derived from cross-validating the two methods.

ParameterHPLC-DAD (Method A)UHPLC-MS/MS (Method B)[1]Validation Insight
LOD 0.5 µg/mL0.5 ng/mLMS is ~1000x more sensitive; essential for PK studies.[1]
Linearity (

)
> 0.999 (10-500 µg/mL)> 0.995 (1-1000 ng/mL)HPLC offers wider dynamic range for raw material testing.[1]
Precision (RSD) < 1.5%< 5.0%HPLC is more precise for high-concentration samples.[1]
Specificity Moderate (Risk of co-elution)High (Mass discrimination)Critical: Use MS to confirm HPLC peak purity during method development.[1]
Recovery 92% - 98%85% - 95%Matrix effects (ion suppression) can lower MS recovery; use Internal Standard (e.g., Paclitaxel-D5).[1]

Visualizations

Analytical Decision Workflow

This diagram illustrates the logical flow for selecting the appropriate method and the cross-validation loop.

AnalyticalWorkflow Start Start: Sample Type? RawMaterial Raw Plant Material / Extract (High Conc.) Start->RawMaterial BioFluid Plasma / Urine (Trace Conc.) Start->BioFluid HPLC Method A: HPLC-DAD (Quantification) RawMaterial->HPLC LCMS Method B: LC-MS/MS (Quantification) BioFluid->LCMS PurityCheck Peak Purity Check (UV Spectra Overlay) HPLC->PurityCheck MatrixEffect Evaluate Matrix Effect (Ion Suppression) LCMS->MatrixEffect CrossVal CROSS-VALIDATION POINT Run subset on MS to confirm specificity PurityCheck->CrossVal Ambiguous Peak? Report Final Report Generated PurityCheck->Report MatrixEffect->Report CrossVal->LCMS Validation Run CrossVal->Report Confirmed

Figure 1: Decision tree for selecting between HPLC-DAD and LC-MS/MS, highlighting the critical cross-validation checkpoint.

10-DA-7-Xyl-T Extraction & Analysis Pathway

This diagram details the specific chemical workflow from biomass to data.[1]

ExtractionProtocol Biomass Taxus Biomass (Needles/Bark) Extraction Extraction MeOH:H2O (90:10) Biomass->Extraction Grind & Weigh Cleanup SPE Cleanup (C18 Cartridge) Extraction->Cleanup Remove Chlorophyll Separation Chromatography (Kinetex C18) Cleanup->Separation Inject Detection Detection (UV @ 227nm / MRM 944>569) Separation->Detection Elute

Figure 2: Optimized extraction and analysis workflow for this compound.

References

  • Grobosch, T., et al. (2012).[1][4] "Fatal poisoning with Taxus baccata: quantification of paclitaxel, 10-deacetyltaxol, and related taxanes in body fluids by LC-MS/MS." Journal of Analytical Toxicology.

  • Zhang, J., et al. (2023).[1] "Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics." Frontiers in Plant Science.

  • Li, W., et al. (2017).[1] "Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production." Scientific Reports.[1]

  • Wang, Y., et al. (2008).[1] "Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins." Journal of Chromatography B.

  • PubChem. (2023).[1] "this compound Compound Summary." National Library of Medicine.[1]

Sources

head-to-head comparison of "10-Deacetyl-7-xylosyltaxol" and 10-deacetylbaccatin III as precursors

[1][2]

Executive Summary: The "Builder" vs. The "Fixer"

In the high-stakes synthesis of Paclitaxel (Taxol®) and Docetaxel, the choice of precursor defines the economic and technical viability of the entire production line.[1]

  • 10-Deacetylbaccatin III (10-DAB): The industry standard "scaffold."[1] It represents the "Builder's Route," where the taxane core is isolated, and the complex C-13 side chain is chemically attached.[1] It is reliable but limited by the natural abundance of Taxus baccata.[1]

  • 10-Deacetyl-7-xylosyltaxol (10-DA-7-XT): The emerging "reservoir."[1] It represents the "Fixer's Route." This molecule is essentially a "damaged" Paclitaxel—it already possesses the difficult C-13 side chain but carries an unwanted sugar (xylose) at C-7 and lacks an acetyl group at C-10.[1] It is significantly more abundant (10–30x) in Taxus species but requires sophisticated "repair" chemistry (deglycosylation) to be useful.[1]

This guide compares these two precursors head-to-head, evaluating their abundance, conversion efficiency, and industrial scalability.[1]

Part 1: Structural & Chemical Analysis[1][3]

Understanding the molecular starting point is critical.[1] 10-DAB is a core, whereas 10-DA-7-XT is a conjugate.[1]

Feature10-Deacetylbaccatin III (10-DAB)This compound (10-DA-7-XT)
Role Core Scaffold (Requires side-chain attachment)Near-Product Analog (Requires side-chain retention & core modification)
Molecular Weight ~544.6 g/mol ~943.98 g/mol
C-13 Position Free Hydroxyl (-OH)Occupied (Phenylisoserine side chain attached)
C-7 Position Free Hydroxyl (-OH)Blocked (Attached

-D-xylopyranosyl group)
C-10 Position Free Hydroxyl (-OH)Free Hydroxyl (-OH)
Solubility Low (Lipophilic)Moderate (Amphiphilic due to sugar moiety)
Natural Abundance ~0.02% - 0.1% (Dry Weight)0.5% - 1.0% (Often 10x higher than Paclitaxel)
Primary Source Taxus baccata (European Yew)Taxus chinensis, Taxus wallichiana, Taxus yew
Structural Visualization

The following diagram illustrates the chemical relationship and the necessary transformations for each precursor.

TaxanePathwaysDAB10-Deacetylbaccatin III(10-DAB)[The Scaffold]BaccatinBaccatin IIIDAB->Baccatin1. C-10 Acetylation(Selective Protection)XTThis compound(10-DA-7-XT)[The Reservoir]XT->DABAlternative:Cleave Side Chain &Xylose (Wasteful)Inter10-Deacetyltaxol(Intermediate)XT->Inter1. Deglycosylation(Remove C-7 Xylose)PaclitaxelPaclitaxel(Taxol)Baccatin->Paclitaxel2. C-13 Side Chain Attachment(Coupling Reaction)Inter->Paclitaxel2. C-10 Acetylation

Caption: Comparative synthesis pathways. The 10-DAB route builds the molecule up; the 10-DA-7-XT route refines an existing structure.[1]

Part 2: Head-to-Head Performance Analysis[1]

Source Availability & Cost
  • 10-DAB: Traditionally harvested from the needles of the European Yew (T. baccata), which is a renewable resource (unlike bark).[1] However, the extraction yield is relatively low (~1g/kg dry needles).[1]

  • 10-DA-7-XT: In many Asian Taxus species (T. chinensis), this compound is the dominant taxane, often constituting up to 50% of the total taxoid fraction.[1] Historically, it was discarded as "polar waste" during Paclitaxel purification.[1] Recovering this fraction effectively doubles or triples the biomass utility .[1]

Synthetic Efficiency[1][4]
  • 10-DAB Route (The Standard):

    • Pros: Well-established chemistry; high control over stereochemistry during side-chain attachment.[1]

    • Cons: Requires expensive chiral side chains (phenylisoserine derivatives); multi-step protection/deprotection of C-7 and C-10 hydroxyls.[1]

  • 10-DA-7-XT Route (The Challenger):

    • Pros:The difficult C-13 side chain is already present. This eliminates the most expensive step of the synthesis.

    • Cons: Removing the xylose sugar at C-7 without damaging the sensitive C-13 side chain (ester linkage) is chemically challenging.[1] Acid hydrolysis often cleaves the side chain, reverting the product back to 10-DAB (losing the advantage).[1]

The "De-xylosylation" Bottleneck

The viability of 10-DA-7-XT hinges entirely on the method used to remove the xylose.[1]

MethodMechanismYieldScalability
Acid Hydrolysis Strong acid cleavageLow (<30%)Poor. High risk of side-chain cleavage (reversion to 10-DAB).[1]
Oxidative Cleavage (Chemical) Periodate oxidation + EliminationHigh (60-70%)Good. Uses standard reagents (NaIO4), but requires careful pH control.[1]
Biocatalysis (Enzymatic)

-xylosidase (e.g., C. cellulans)
Very High (>90%)Excellent. "Green" chemistry, highly specific, zero side-chain damage.[1]

Part 3: Experimental Protocols

Protocol A: Chemical Conversion of 10-DA-7-XT to Paclitaxel

Based on the oxidative cleavage method (Xue et al., 2020), which avoids harsh acids.[1]

Objective: Remove the C-7 xylose group and acetylate C-10.[1][2][3]

Reagents:

  • Sodium Periodate (

    
    )[1]
    
  • Hydrazine Hydrate (

    
    )[1]
    
  • Acetic Anhydride[1]

  • Pyridine[1]

Step-by-Step Workflow:

  • Oxidative Ring Opening: Dissolve 10-DA-7-XT in methanol. Add excess Sodium Periodate (

    
    ) at room temperature.[1] Stir for 24 hours.
    
    • Mechanism:[1][2][4][5] The periodate cleaves the vicinal diols on the xylose sugar, creating a dialdehyde intermediate.[1]

  • Elimination (Deglycosylation): Treat the intermediate with Hydrazine Hydrate in acetic acid/ethanol at

    
     to 
    
    
    .
    • Result: The sugar fragment is eliminated, yielding 10-Deacetyltaxol .[1]

  • Selective Acetylation: Dissolve the 10-Deacetyltaxol in dry pyridine. Add 1.1 equivalents of Acetyl Chloride or Acetic Anhydride at

    
    .[1]
    
    • Note: C-10 is more reactive than C-7.[1] Monitor via HPLC to prevent over-acetylation.[1]

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Eluent: DCM/Methanol).

Protocol B: Enzymatic Conversion (The "Green" Route)

Based on catalytic hydrolysis using specific glycosyl hydrolases.[1]

Objective: Specific hydrolysis of the C-7 xylosidic bond.

Reagents:

  • Crude enzyme extract from Cellulosimicrobium cellulans or Nocardioides albus.[1]

  • Phosphate buffer (pH 6.5).[1]

Step-by-Step Workflow:

  • Fermentation/Enzyme Prep: Cultivate C. cellulans in xylan-rich medium (e.g., corn cob substrate) to induce

    
    -xylosidase production.[1] Harvest supernatant.
    
  • Reaction: Suspend 10-DA-7-XT substrate (10 g/L) in phosphate buffer. Add enzyme solution (activity > 5 U/mL).[1]

  • Incubation: Incubate at

    
     for 3–6 hours.
    
    • Validation: Monitor disappearance of the starting material peak (HPLC).[1] The product should be 10-Deacetyltaxol .

  • Acetylation: Extract the aglycone (10-Deacetyltaxol) and perform the C-10 acetylation as described in Protocol A (Step 3).

Part 4: Industrial Decision Matrix

Use this table to select the optimal precursor for your facility.

ParameterChoose 10-DAB If...[1][6][7]Choose 10-DA-7-XT If...
Supply Chain You have established contracts for T. baccata needles.You process T. chinensis or have access to mixed Taxus waste streams.[1]
Chemical Capability You specialize in chiral synthesis and coupling reactions.You specialize in fermentation or oxidative cleavage chemistry.
Cost Sensitivity You can tolerate high reagent costs (Side chains) for process reliability.[1]You need to minimize reagent costs (Side chain is free) and can handle purification complexity.[1]
Regulatory You require a DMF (Drug Master File) based on traditional semi-synthesis.[1]You are developing a novel, greener generic pathway.
Final Verdict

10-DA-7-XT is the superior precursor for cost-efficiency if the deglycosylation technology is mastered.[1] It effectively bypasses the complex side-chain synthesis, converting "waste" into a near-final drug product.[1] 10-DAB remains the choice for risk-averse, traditional manufacturing lines.[1]

References

  • Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes.[1][8] Chemistry & Biodiversity.[1][8][6][9] Link

  • Hanson, R. L., et al. (2005). Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans.[1] Journal of Biotechnology.[1] Link

  • Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III.[1] U.S. Patent 6,437,154.[1] Link

  • Baloglu, E., & Kingston, D. G. (1999). The Taxane Diterpenoids.[1][9] Journal of Natural Products.[1] Link[1]

  • Malik, S., et al. (2011). Production of the anticancer drug taxol in Taxus baccata suspension cultures: A review.[1] Process Biochemistry.[1][9] Link

Comparative Guide: Structure-Activity Relationship (SAR) of 10-Deacetyl-7-xylosyltaxol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Potency Paradox

In the development of taxane-based chemotherapeutics, 10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) represents a critical pivot point between sustainable sourcing and pharmacological optimization.[1][] While Paclitaxel (Taxol®) remains the gold standard for microtubule stabilization, its poor aqueous solubility necessitates toxic vehicles (e.g., Cremophor EL).[1][]

10-DA-7-XT, abundant in Taxus species (e.g., Taxus chinensis), offers superior water solubility due to the C7-xylosyl moiety.[1][] However, this structural advantage traditionally comes at the cost of reduced potency. This guide analyzes the SAR of 10-DA-7-XT derivatives, evaluating whether structural modifications can restore potency while retaining the solubility benefits of the glycosidic linkage.[]

Structural Analysis & SAR Deep Dive

The taxane core is a diterpenoid skeleton.[][3] 10-DA-7-XT differs from Paclitaxel in two critical regions: the C7 position (xylosylation) and the C10 position (deacetylation).[1][][4]

The C7-Xylosyl Moiety: Sterics vs. Solubility[1][2]
  • Mechanism: The bulky xylosyl group at C7 increases polarity, significantly enhancing solubility in aqueous media compared to the hydrophobic C7-hydroxyl of Paclitaxel.

  • SAR Impact: The C7 position is generally tolerant of modification, but bulky groups like xylose can induce steric clashes within the microtubule binding pocket (specifically the M-loop of

    
    -tubulin). This typically results in a 10- to 50-fold reduction in cytotoxicity compared to Paclitaxel.[1][]
    
  • Derivative Strategy: SAR studies focus on:

    • Prodrug Design: Using the xyloside as a hydrolyzable handle that releases the active taxane in vivo.

    • Sugar Modification: Methylation or acetylation of the xylose hydroxyls to modulate lipophilicity without removing the sugar entirely.

The C10 Position: The Metabolic Switch
  • Mechanism: 10-DA-7-XT lacks the acetyl group at C10.[1][] In Paclitaxel, the C10-acetyl group contributes to bioactivity but is not strictly essential.[1][]

  • SAR Impact: Re-acylation of C10 in 10-DA-7-XT derivatives often restores significant tubulin-binding affinity.[1][]

  • Derivative Strategy: Converting 10-DA-7-XT to 7-xylosyltaxol (via C10 acetylation) creates a compound with potency closer to Paclitaxel but with retained solubility.[1][]

The C13 Side Chain (C2' Position)
  • Criticality: The C2'-OH group on the phenylisoserine side chain is essential for tubulin binding.[]

  • SAR Impact: Modifications here (e.g., esterification) almost universally abolish activity unless they are designed as labile prodrugs.[]

Visualizing the SAR Landscape

The following diagram maps the structural zones of 10-DA-7-XT and their specific impacts on pharmacological performance.

SAR_Map Core This compound (Scaffold) C7 C7 Position (Xylosyl Group) Core->C7 C10 C10 Position (Deacetylated) Core->C10 C13 C13 Side Chain (Phenylisoserine) Core->C13 Solubility High Aqueous Solubility (Key Advantage) C7->Solubility Promotes Potency Reduced Tubulin Affinity (Steric Hindrance) C7->Potency Reduces Metabolism Metabolic Stability (C10-OH accessible) C10->Metabolism Modulates C13->Potency Essential for Binding

Figure 1: Structural Impact Map of this compound.[1][] The C7-xylosyl group drives solubility but compromises potency, while the C13 side chain is non-negotiable for activity.

Comparative Performance Data

The table below contrasts 10-DA-7-XT with standard taxanes. Note the inverse relationship between solubility and IC50 (potency).

CompoundC7 SubstituentC10 SubstituentRelative Solubility (Water)Tubulin Polymerization (EC50)Cytotoxicity (KB Cells, IC50)
Paclitaxel (Standard) -OH-OAcLow (Active Control)~ 0.5 µM~ 2.0 nM
Docetaxel -OH-OHModerate~ 0.4 µM~ 1.5 nM
10-DA-7-XT (Native) -Xylose -OH High (>50x Paclitaxel) > 2.0 µM ~ 80 - 150 nM
7-Xylosyltaxol -Xylose-OAcHigh~ 1.2 µM~ 30 nM
10-Deacetylbaccatin III -OH-OHModerateInactive (No Sidechain)Inactive

Data synthesized from comparative studies in Taxus phytochemical analysis and biochemical assays [1, 2].[]

Experimental Protocols

To validate the SAR of new derivatives, one must distinguish between binding affinity (biochemical) and cellular efficacy (biological).

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Determine if the derivative directly stabilizes microtubules or inhibits assembly. Causality: Taxanes lower the critical concentration for tubulin polymerization.[] A shift in the turbidity curve indicates direct engagement.

  • Reagent Prep:

    • Purify Tubulin (>99%) from bovine brain (or purchase commercial kit).[1][]

    • Prepare G-PEM Buffer : 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.[1][]

  • Compound Solubilization:

    • Dissolve 10-DA-7-XT derivatives in DMSO. Final assay concentration of DMSO must be <1% to avoid solvent-induced artifacts.[]

  • Assembly Reaction:

    • In a 96-well half-area plate (pre-warmed to 37°C), add tubulin (final conc. 3 mg/mL).

    • Add test compound (10 µM).[1][][5] Include Paclitaxel (Positive Control) and DMSO (Negative Control) .[1][]

  • Measurement:

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis:

    • Plot OD340 vs. Time.[1][]

    • Calculate

      
       (rate) and 
      
      
      
      (polymer mass).[]
    • Pass Criteria: Active derivatives should reach >80% of the Paclitaxel plateau.

Protocol B: Mitochondrial Apoptosis Pathway Analysis

Objective: 10-DA-7-XT is reported to trigger apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation) rather than just mitotic arrest [3].[1][]

  • Cell Culture: Use PC-3 (Prostate) or KB (Nasopharyngeal) cancer lines.[1][]

  • Treatment: Incubate cells with derivative at IC50 concentration for 24h.

  • Mitochondrial Potential (

    
    ) Staining: 
    
    • Stain with JC-1 dye .[1][]

    • Healthy cells: Red aggregates.[1][] Apoptotic cells: Green monomers.[]

  • Western Blotting:

    • Lyse cells and probe for Bax (Pro-apoptotic) and Bcl-2 (Anti-apoptotic).[1][][6]

    • Validation: An increase in the Bax/Bcl-2 ratio confirms the specific mechanism of action associated with xylosyl-taxanes.[1][]

Mechanism of Action Workflow

Understanding how 10-DA-7-XT derivatives induce cell death is crucial for differentiating them from standard Paclitaxel.[1][]

MOA_Workflow Drug 10-DA-7-XT Derivative (Entry) Target Microtubule Stabilization (G2/M Arrest) Drug->Target Binding Signal Bcl-2 Phosphorylation & Bax Upregulation Target->Signal Stress Response Mito Mitochondrial Depolarization Signal->Mito Pore Formation Caspase Caspase-9/3 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Mitochondrial-dependent apoptotic pathway triggered by 10-DA-7-XT derivatives.[1][]

Conclusion & Future Outlook

This compound is not merely an impurity; it is a high-solubility scaffold.[1][] While the native compound shows reduced potency due to the steric hindrance of the xylosyl group, SAR studies indicate that C10-acylation can partially restore activity.

For drug development professionals, the value lies in:

  • Sourcing: Utilizing the vast biomass of Taxus needles where 10-DA-7-XT is abundant.[1][]

  • Formulation: Developing derivatives that do not require Cremophor EL, reducing patient hypersensitivity reactions.

Recommendation: Future SAR efforts should focus on modifying the xylosyl sugar hydroxyls (e.g., selective methylation) to improve membrane permeability while maintaining water solubility, rather than cleaving the sugar entirely.[1]

References

  • Kingston, D. G. I. (1994).[1][] Taxol: the chemistry and structure-activity relationships of a novel anticancer agent.[][3] Trends in Biotechnology. Link

  • Jiang, S., et al. (2008).[1][] Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel.[1][][4][6] International Journal of Oncology. Link

  • Gueritte-Voegelein, F., et al. (1991).[1][][3] Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry. Link

  • BOC Sciences. (n.d.).[1][] 7-Xylosyl-10-deacetyltaxol Product Information. BOC Sciences.[1][]

Sources

Comparative Guide: In Vivo Validation of 10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) as a Water-Soluble Taxane Prodrug

[1][2]

Executive Summary: The Solubility-Potency Tradeoff

Paclitaxel (PTX) remains a cornerstone of chemotherapy, yet its clinical application is severely hampered by poor water solubility (<0.3 µg/mL), necessitating toxic vehicles like Cremophor EL. 10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) , a naturally occurring glycosylated taxane, has emerged as a compelling alternative.[][2]

This guide provides a technical roadmap for validating 10-DA-7-XT in vivo. Unlike PTX, 10-DA-7-XT possesses a xylosyl moiety at the C-7 position and lacks an acetyl group at C-10.[][2] These structural modifications significantly enhance hydrophilicity, potentially eliminating the need for hypersensitivity-inducing solvents.[][2] This document objectively compares 10-DA-7-XT against standard Paclitaxel, evaluating its potential as both a direct-acting agent and a prodrug.[][2]

Technical Specifications & Mechanism of Action

Structural Logic

The core hypothesis for 10-DA-7-XT rests on "Glycosidic Prodrug Targeting."[][2] The addition of a sugar moiety (xylose) increases water solubility and alters the pharmacokinetic profile.[][2]

  • Solubility: 10-DA-7-XT exhibits >2.5 mg/mL solubility in mixed aqueous solvents, a >1000-fold increase over native PTX.[][2]

  • Metabolic Activation: The compound acts as a prodrug.[] In vivo,

    
    -xylosidases (present in lysosomes and tumor microenvironments) hydrolyze the C-7 xylosyl bond, releasing 10-Deacetyltaxol (10-DAT) .[][2] While 10-DAT is slightly less potent than PTX, the superior bioavailability of the parent compound compensates for this difference.[]
    
Mechanism of Action Diagram

The following diagram illustrates the putative metabolic pathway and pharmacodynamic interaction.

GProdrugThis compound(High Solubility)Enzymeβ-xylosidase(Lysosomal/Tumor)Prodrug->EnzymeSystemic Circ.ExcretionRenal/BiliaryClearanceProdrug->ExcretionUnchangedActiveMetabolite10-Deacetyltaxol(10-DAT)Enzyme->ActiveMetaboliteHydrolysisTargetMicrotubule Stabilization(G2/M Arrest)ActiveMetabolite->TargetBindingActiveMetabolite->Excretion

Figure 1: Metabolic activation pathway of 10-DA-7-XT.[][2] The prodrug utilizes endogenous glycosidases to release the active taxane core.[]

Comparative Performance Analysis

The following data synthesizes preclinical findings comparing 10-DA-7-XT with Paclitaxel (PTX) and Docetaxel (DTX).

Physicochemical & In Vitro Profile[1]
FeaturePaclitaxel (PTX)This compoundClinical Implication
Water Solubility < 0.3 µg/mL> 2,500 µg/mL (in co-solvents)10-DA-7-XT allows Cremophor-free formulation.[][2]
Vehicle Requirement Cremophor EL / EthanolSaline / PEG / Tween 80Reduced risk of hypersensitivity reactions.[]
IC50 (KB Cells) ~0.002 µM~0.05 - 0.1 µM10-DA-7-XT is ~20-50x less potent in vitro (typical for prodrugs).[][2]
Mechanism Microtubule StabilizerMicrotubule StabilizerIdentical mode of action (G2/M arrest).[][2]
In Vivo Efficacy (Murine Xenografts)

Data based on S180 Sarcoma and KB Carcinoma models.[][2]

  • Tolerability: Mice treated with 10-DA-7-XT tolerate significantly higher doses (MTD > 80 mg/kg) compared to PTX (MTD ~20-30 mg/kg).[][2]

  • Tumor Inhibition: At equitoxic doses, 10-DA-7-XT shows comparable tumor growth inhibition (TGI) to PTX, driven by higher plasma concentration (AUC).[][2]

In Vivo Validation Protocols

To scientifically validate 10-DA-7-XT, researchers must prove two things: Bioavailability (it gets there) and Conversion/Efficacy (it works).[][2]

Protocol A: Pharmacokinetics (PK) & Bio-distribution

Objective: Determine the half-life (

  • Animal Model: Sprague-Dawley rats (

    
     per time point).
    
  • Formulation:

    • Test Group: Dissolve 10-DA-7-XT in 5% DMSO / 5% Tween 80 / 90% Saline (Clear solution).

    • Control Group: PTX in Cremophor EL/Ethanol (1:1).[][2]

  • Dosing: Intravenous (IV) bolus at 10 mg/kg.[][2]

  • Sampling: Blood collection at 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Analysis (LC-MS/MS):

    • Monitor Transitions: Parent (10-DA-7-XT) and Metabolite (10-DAT).[][2]

    • Critical Check: If 10-DAT levels are negligible, the prodrug is not activating efficiently.[][2]

Protocol B: Antitumor Efficacy (S180/KB Xenograft)

Objective: Compare therapeutic index.[][2]

  • Tumor Implantation: Inject

    
     S180 or KB cells subcutaneously into BALB/c nude mice.[]
    
  • Randomization: When tumors reach 100–150 mm³ (approx.[][2] Day 7).

  • Treatment Groups (n=10/group):

    • Vehicle Control: Saline/Tween.

    • PTX Standard: 10 mg/kg, IV, Q3D x 4 doses.[2]

    • 10-DA-7-XT Low: 20 mg/kg, IV, Q3D x 4 doses (Equimolar).[2]

    • 10-DA-7-XT High: 40 mg/kg, IV, Q3D x 4 doses (Equitoxic).[][2]

  • Endpoints:

    • Tumor Volume (

      
      ).[][2]
      
    • Body Weight (toxicity marker; >15% loss requires euthanasia).[][2]

Validation Logic Workflow

ValidationStartStart ValidationSolubilityTestStep 1: Solubility Test(Target > 1mg/mL)Start->SolubilityTestInVitroStep 2: In Vitro Cytotoxicity(KB/HeLa Cells)SolubilityTest->InVitroDecision1IC50 < 100nM?InVitro->Decision1PKStudyStep 3: In Vivo PK(Rat/Mouse)Decision1->PKStudyYesFailDiscontinue/RedesignDecision1->FailNo (Inactive)MetaboliteCheckIs 10-DAT Detected?PKStudy->MetaboliteCheckEfficacyStep 4: Xenograft Efficacy(Tumor Inhibition)MetaboliteCheck->EfficacyYes (Prodrug Active)MetaboliteCheck->EfficacyNo (Direct Activity?)

Figure 2: Decision tree for validating 10-DA-7-XT. Step 3 is critical to distinguish prodrug activity from direct analog activity.[]

References

  • Zhang, S., et al. (2023).[][2][3] Research Advances in Clinical Applications, Anticancer Mechanism... of Paclitaxel. ResearchGate. Retrieved from [Link]

  • Grobosch, T., et al. (2012).[][2] Fatal poisoning with Taxus baccata: quantification of paclitaxel... and 10-deacetyltaxol. Journal of Analytical Toxicology. Retrieved from [Link]

Safety Operating Guide

Operational Guide: Disposal and Handling of 10-Deacetyl-7-xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

10-Deacetyl-7-xylosyltaxol is a taxane derivative structurally analogous to Paclitaxel.[1][2] Like its parent compound, it functions as a microtubule stabilizer, inhibiting depolymerization during cell division.[1][2] While valuable for research, this mechanism makes it a potent antineoplastic agent with significant Cytotoxic, Mutagenic, and Reprotoxic (CMR) hazards.

Operational Reality: In a laboratory setting, this compound must be handled with the assumption that it possesses the full toxicity profile of Paclitaxel (RCRA Waste Code U187). It is not merely "chemical waste"; it is hazardous pharmaceutical waste .[1][2] Standard autoclaving is ineffective for destruction; high-temperature incineration is the only validated disposal method.[1][2]

Chemical Hazard Data (GHS Classification)
Hazard CategorySignalH-CodeDescription
Carcinogenicity Danger H351Suspected of causing cancer.[3][4]
Reproductive Toxicity Danger H360May damage fertility or the unborn child.[1][2][3][5]
Germ Cell Mutagenicity Warning H341Suspected of causing genetic defects.[1][2][3][6]
Acute Toxicity Danger H301Toxic if swallowed.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Handling taxanes requires a barrier against dermal absorption and inhalation of aerosols.[1][2] Standard latex gloves are insufficient due to permeation risks.[1][2]

PPE ComponentSpecificationScientific Rationale
Gloves Double-gloving required.[1][2] Inner: Nitrile.[1][2][3] Outer: Nitrile or Neoprene (ASTM D6978 compliant).[1][2]Taxanes can permeate standard latex.[1][2] ASTM D6978 gloves are tested specifically against chemotherapy drugs.[1][2]
Respiratory N95 (minimum) or PAPR (Powered Air Purifying Respirator) for powder handling.[1][2]Prevents inhalation of particulates during weighing or solution preparation.[1][2]
Body Protection Lint-free, polyethylene-coated gown (closed front).[1]Prevents fabric saturation in case of splashes; "lint-free" protects the sample purity.[1][2]
Eye Protection Chemical splash goggles (ANSI Z87.1).[1][2]Face shield required if working outside a biosafety cabinet (BSC).[1][2]

Waste Segregation Protocol: Trace vs. Bulk

The most critical operational error in labs is misclassifying "Trace" waste as "Bulk" waste.[1][2] This results in massive unnecessary disposal costs.[1][2] Conversely, disposing of Bulk waste in Trace bins violates EPA RCRA regulations.[1][2]

The 3% Rule: Under RCRA (40 CFR 261.7), a container is "RCRA Empty" if less than 3% of the total capacity remains by weight.[7]

Decision Logic for Disposal

WasteSegregation cluster_legend Key Decision Start Waste Item Generated IsEmpty Is the container 'RCRA Empty'? (<3% residue by weight) Start->IsEmpty TracePath YES (Trace Waste) IsEmpty->TracePath Empty Vials, Syringes, Gowns BulkPath NO (Bulk Waste) IsEmpty->BulkPath Unused Stock, Spills, Half-full Vials YellowBin YELLOW BIN (Trace Chemotherapy) Destruction: Medical Waste Incineration TracePath->YellowBin BlackBin BLACK BIN (RCRA Hazardous Waste) Destruction: Chemical Incineration BulkPath->BlackBin

Figure 1: Decision matrix for segregating this compound waste. "Yellow" and "Black" bin systems are industry standards for distinguishing trace vs. bulk hazardous waste.

Spill Management & Chemical Deactivation

In the event of a spill, you cannot simply wipe it up with water. You must chemically degrade the taxane ring structure to reduce toxicity before cleaning.[1][2]

The Oxidative Mechanism: Taxanes are resistant to hydrolysis but vulnerable to strong oxidation.[1][2] Sodium Hypochlorite (Bleach) is the standard deactivation agent.[1][2][8]

Step-by-Step Spill Protocol
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][2]

  • Protect: Don full PPE (Double gloves, gown, goggles, N95).[1][2]

  • Contain: Cover the spill with absorbent pads (do not wipe yet).[1][2]

  • Deactivate (The Critical Step):

    • Prepare a 10% Bleach Solution (approx.[1][2] 0.5% - 0.7% Sodium Hypochlorite).[1][2]

    • Note: Do not use undiluted bleach (corrosive) or alcohol (spreads the contamination without deactivating).[2]

    • Pour the bleach solution gently over the absorbent pads, working from the outside in.

    • Wait Time: Allow 15-20 minutes of contact time. This oxidation period breaks the taxane side chains, significantly reducing cytotoxicity.[1][2]

  • Clean:

    • Remove pads and place in a Black RCRA Waste Bag .

    • Clean the area twice with detergent and water to remove bleach residue.[1][2]

    • Final rinse with 70% Isopropanol.[1][2]

  • Disposal: All cleanup materials (pads, gloves used during cleaning) are Bulk Hazardous Waste (Black Bin).

SpillResponse Step1 1. ISOLATE Evacuate & Signage Step2 2. PPE UP Double Gloves + Resp Step1->Step2 Step3 3. ABSORB Cover with Pads Step2->Step3 Step4 4. OXIDIZE Apply 10% Bleach Wait 20 mins Step3->Step4 Step5 5. DISPOSE All materials to Black RCRA Bin Step4->Step5

Figure 2: Linear workflow for spill remediation. The oxidation step (Yellow) is the chemical control point.

Final Disposal Specifications

Never dispose of this compound down the drain.[1] It is toxic to aquatic life (H400) and persists in water systems.[1][2]

  • Method: High-Temperature Incineration.[1][2]

  • Temperature: >1,000°C (1,832°F).[1][2]

  • Facility: Must be a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF).

  • Labeling: Waste containers must be labeled "Hazardous Waste - Cytotoxic/Antineoplastic."[1][2]

Why Incineration?

Autoclaving (steam sterilization) is designed to kill bacteria/viruses.[1][2] It operates at ~121°C.[1][2] This temperature is insufficient to pyrolyze the complex taxane carbon skeleton.[1][2] Only incineration ensures complete destruction of the molecule.[1][2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2][9] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][2][9][10] Centers for Disease Control and Prevention.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P).[1][2][Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][2][9][Link]

  • Benvenuto, J. A., et al. (1993).[1][2] Degradation and inactivation of antitumor drugs.[1][2] Journal of Pharmaceutical Sciences.[1][2] (Establishes oxidation/bleach efficacy). [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.